molecular formula C14H18O2 B2863453 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid CAS No. 211315-05-8

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid

Cat. No.: B2863453
CAS No.: 211315-05-8
M. Wt: 218.296
InChI Key: AYUZKGVLRKUOAP-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.296. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-13(2,3)10-4-6-11(7-5-10)14(8-9-14)12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZKGVLRKUOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211315-05-8
Record name 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. By leveraging established synthetic methodologies and structure-activity relationship principles, we will explore its core chemical properties, potential therapeutic applications, and the scientific rationale for its design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this unique chemical entity.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly valued structural motif in modern drug design.[1] Its rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, often leading to enhanced potency and selectivity for its biological target.[1] Key features of the cyclopropane ring include its high π-character and short, strong C-C and C-H bonds, which can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

The incorporation of a para-substituted tert-butylphenyl group further modulates the molecule's properties. The bulky tert-butyl group can serve as a hydrophobic anchor, promoting binding to lipophilic pockets in target proteins, while also providing steric hindrance that can prevent unwanted metabolism on the aromatic ring. The combination of these two fragments—the cyclopropylcarboxylic acid and the 4-tert-butylphenyl group—results in a scaffold with significant potential for developing novel therapeutics. While direct literature on the 1-isomer is sparse, its structural isomer, 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid, has been investigated for its role in modulating GPR88 signaling pathways, highlighting the pharmacological relevance of this scaffold.[2]

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively published. However, we can extrapolate its core properties based on the parent cyclopropanecarboxylic acid and structurally similar analogs, such as 1-(4-fluorophenyl)cyclopropanecarboxylic acid.[3][4]

PropertyEstimated Value / DataSource / Rationale
Molecular Formula C₁₄H₁₈O₂Based on structure
Molecular Weight 218.29 g/mol Calculated from formula[5]
Appearance White to off-white solidTypical for aromatic carboxylic acids
Melting Point 100-120 °CEstimated based on similar structures
Boiling Point > 300 °C (decomposes)Estimated based on high MW and polarity
Solubility Soluble in MeOH, DMSO, DCM; Poorly soluble in waterExpected for a non-polar aromatic acid
pKa 4.0 - 5.0Similar to benzoic acid derivatives
logP ~3.5 - 4.5Estimated based on hydrophobic groups

Note: The values in this table are estimations and should be confirmed by experimental analysis.

Synthesis and Mechanistic Considerations

The synthesis of 1-aryl-cyclopropanecarboxylic acids can be achieved through several established routes. A highly effective and versatile method involves the transition metal-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by hydrolysis.[6] An alternative, modern approach utilizes a samarium-promoted reaction with unmasked α,β-unsaturated carboxylic acids, which avoids protection-deprotection steps.[7]

Below is a proposed synthetic workflow based on the widely-used rhodium-catalyzed cyclopropanation methodology.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Disclaimer: This protocol is a representative example based on established literature for similar compounds and should be adapted and optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of Ethyl 2-diazo-2-(4-tert-butylphenyl)acetate

  • To a stirred solution of ethyl (4-tert-butylphenyl)acetate (1.0 eq) in anhydrous acetonitrile at 0 °C, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq).

  • Add p-toluenesulfonyl azide (Tos-N₃, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the diazoester.

Step 2: Synthesis of Ethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate

  • Dissolve the purified diazoester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.5 mol%).

  • Bubble ethylene gas through the solution at room temperature. The reaction is often exothermic and may require cooling.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • The crude product can be purified via column chromatography to yield the cyclopropane ester.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2 with cold 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural characteristics of this compound make it a compelling scaffold for drug discovery.

  • Metabolic Stability: The cyclopropyl ring is resistant to many common metabolic pathways, such as CYP450-mediated oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1]

  • Conformational Rigidity: The fixed orientation of the phenyl ring relative to the carboxylic acid can enhance binding affinity to target proteins by reducing the entropic penalty of binding.[1] This is crucial for developing highly potent and selective inhibitors.

  • Physicochemical Properties: The tert-butylphenyl group provides significant hydrophobicity, which can be advantageous for targeting proteins with lipophilic binding sites or for enhancing membrane permeability. Its derivatives have been explored for their potential in treating various diseases.[2]

  • Scaffold for Further Elaboration: The carboxylic acid functional group serves as a versatile handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives to build out a library of compounds for screening.

Applications Core This compound Prop1 Key Structural Features Rigid Cyclopropane Ring Hydrophobic t-Butyl Group Versatile Carboxylic Acid Handle Core->Prop1 Possesses Prop2 Resulting Drug-like Properties Enhanced Metabolic Stability Increased Potency & Selectivity Improved Pharmacokinetics Modulated Solubility Prop1->Prop2 Leads to Prop3 Potential Therapeutic Areas CNS Disorders (e.g., GPR88) Oncology Metabolic Diseases Prop2->Prop3 Enables Targeting of

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound represents a strategically designed chemical scaffold that embodies several key principles of modern medicinal chemistry. By combining the metabolic and conformational benefits of the cyclopropyl ring with the hydrophobic and sterically shielding properties of the tert-butylphenyl group, this molecule serves as a valuable building block for the development of next-generation therapeutics. The synthetic pathways are well-established, allowing for accessible and scalable production for research and development purposes. Further investigation into its biological activities is warranted and promises to unlock new therapeutic opportunities.

References

  • Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ResearchGate. Available at: [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available at: [Link]

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An In-depth Technical Guide to the Structure Elucidation of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The rigorous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the analytical strategies and methodologies required for the complete structure elucidation of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. As a molecule of interest in medicinal chemistry, establishing its unequivocal structure is paramount for understanding its chemical properties, biological activity, and for ensuring regulatory compliance. This document moves beyond a simple listing of techniques, offering a rationale for the application of orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the interpretation of spectral data, predicted fragmentation patterns, and the importance of a cohesive, multi-faceted approach to structural confirmation. This guide is intended to serve as a practical resource for researchers and scientists, providing both the theoretical underpinnings and detailed procedural insights necessary for confident structure elucidation.

Introduction: The Imperative of Unambiguous Structural Assignment

In the landscape of pharmaceutical development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. All subsequent research, from understanding its mechanism of action to its metabolic fate, hinges on this foundational knowledge. This compound, a compound featuring a substituted aromatic ring fused to a strained cyclopropane moiety and a carboxylic acid functional group, presents a unique set of analytical challenges and points of interest. Its structural elucidation requires a multi-pronged analytical approach to confirm connectivity, stereochemistry (where applicable), and overall molecular formula.

This guide will systematically detail the process of elucidating the structure of this compound, emphasizing the synergy between different analytical techniques. The causality behind experimental choices will be explained, ensuring that the described protocols are self-validating.

Strategic Analytical Workflow

A robust strategy for structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Caption: A strategic workflow for the structure elucidation of a novel small molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of a new compound.

Rationale and Experimental Approach

High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which in turn allows for the determination of the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₁₄H₁₈O₂), the expected monoisotopic mass is 218.1307 g/mol .

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z (monoisotopic)
[M+H]⁺219.1380
[M-H]⁻217.1234
[M+Na]⁺241.1199

In tandem MS (MS/MS) experiments, fragmentation of the parent ion would be expected to yield characteristic product ions. Key fragmentations would likely involve the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Caption: Key HMBC correlations for confirming the connectivity of this compound.

X-Ray Crystallography: The Gold Standard (When Applicable)

Should the compound form suitable single crystals, X-ray crystallography provides the most definitive and unambiguous proof of structure, including bond lengths, bond angles, and solid-state conformation. This technique is particularly valuable for confirming the connectivity of complex molecules and for determining absolute stereochemistry if chiral centers are present.

Synthesis and Potential Impurities

A plausible synthesis of this compound involves the cyclopropanation of a suitable precursor. For example, the reaction of 4-tert-butylphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base. [1]This could be followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Potential impurities arising from such a synthesis could include unreacted starting materials, the intermediate nitrile, or byproducts from incomplete cyclization or side reactions. These can be readily identified and quantified using the chromatographic and spectroscopic methods described.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FT-IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the aromatic ring. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and 2D correlation spectroscopy, provides the detailed connectivity map of the molecule. By following the integrated workflow outlined in this guide, researchers can achieve an unambiguous and confident structural assignment, a critical milestone in the development of any new chemical entity.

References

  • PubChem. 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-Phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 1-Phenylcyclopropanecarboxylic acid. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

  • ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]

  • Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. [Link]

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  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

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1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid CAS number 211315-05-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid (CAS 211315-05-8)

Introduction and Compound Profile

This compound is a polysubstituted carbocyclic compound featuring a unique combination of structural motifs: a rigid cyclopropane ring, a versatile carboxylic acid functional group, and a lipophilic 4-tert-butylphenyl moiety. This distinct architecture makes it a molecule of significant interest in medicinal chemistry and materials science. The cyclopropane ring introduces conformational constraint and metabolic stability, while the carboxylic acid provides a handle for further derivatization, such as amide or ester formation. The tert-butyl group often enhances lipophilicity and can influence receptor binding and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and analogous systems.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 211315-05-8
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
IUPAC Name 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2(CC2)C(=O)O
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water

Strategic Synthesis and Rationale

This approach is advantageous due to the commercial availability of the starting material, 4-tert-butylphenylacetonitrile, and the high efficiency of the subsequent reaction steps.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 4-tert-butylphenylacetonitrile B 1-(4-tert-butylphenyl) cyclopropanecarbonitrile A->B  1) NaH or NaNH₂  2) 1,2-Dibromoethane  (Intramolecular SN2) C 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid (Target Compound) B->C  H₂SO₄ / H₂O, Δ  (Acid-catalyzed Hydrolysis)

Figure 1: Proposed two-step synthesis workflow.

Mechanism and Experimental Causality

Step 1: Cyclopropanation via Double Alkylation

This transformation is analogous to the well-known malonic ester synthesis for cyclopropanes.[1][2][3] The process begins with the deprotonation of the α-carbon of 4-tert-butylphenylacetonitrile. The benzylic proton is sufficiently acidic (pKa ~22 in DMSO) to be removed by a strong base like sodium hydride (NaH) or sodium amide (NaNH₂). This generates a resonance-stabilized carbanion, which acts as a potent nucleophile.

The carbanion then undergoes a nucleophilic substitution (SN2) reaction with one end of 1,2-dibromoethane. This is the first alkylation. The resulting intermediate still possesses a base, which facilitates an intramolecular SN2 reaction. The nucleophilic carbon attacks the carbon bearing the second bromine atom, displacing the bromide ion and forming the strained, three-membered cyclopropane ring. This intramolecular cyclization is kinetically favorable and drives the reaction to completion.

Step 2: Nitrile Hydrolysis

The conversion of the cyclopropanecarbonitrile intermediate to the final carboxylic acid is achieved through hydrolysis.[4] This reaction can be catalyzed by either acid or base.[5][6] Acid-catalyzed hydrolysis, typically using aqueous sulfuric or hydrochloric acid with heating, is proposed here.

The mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water.[6] This forms a protonated imidic acid, which tautomerizes to an amide intermediate.[6] Under the reaction conditions, this amide is then further hydrolyzed. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A second molecule of water attacks, and subsequent proton transfers lead to the expulsion of ammonia (as an ammonium ion under acidic conditions), yielding the desired carboxylic acid.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil.

  • Add anhydrous dimethylformamide (DMF) to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-tert-butylphenylacetonitrile (1.0 eq.) in anhydrous DMF via an addition funnel.

  • Allow the reaction mixture to stir at room temperature for 1 hour after the addition is complete.

  • Add 1,2-dibromoethane (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired nitrile.

Step 2: Synthesis of this compound

  • In a round-bottom flask, combine the 1-(4-tert-butylphenyl)cyclopropanecarbonitrile (1.0 eq.), water, and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).[1]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-12 hours.[5]

  • Monitor the disappearance of the nitrile starting material (which may appear as an oily layer) and the formation of a solid product.[7]

  • Cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate.[4]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[4]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain the pure this compound.

  • Dry the final product under vacuum.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the structure and purity of the synthesized compound. The following data represent the expected results from standard analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ ~ 12.0 (s, 1H, -COOH); δ ~ 7.3-7.4 (d, 2H, Ar-H ortho to cyclopropane); δ ~ 7.2-7.3 (d, 2H, Ar-H meta to cyclopropane); δ ~ 1.5-1.6 (m, 2H, cyclopropane-CH₂); δ ~ 1.3 (s, 9H, -C(CH₃)₃); δ ~ 1.1-1.2 (m, 2H, cyclopropane-CH₂)
¹³C NMR δ ~ 178-180 (-COOH); δ ~ 150 (Ar-C tert-butyl); δ ~ 140 (Ar-C ipso); δ ~ 127 (Ar-CH); δ ~ 125 (Ar-CH); δ ~ 34 (-C(CH₃)₃); δ ~ 31 (-C(CH₃)₃); δ ~ 28 (cyclopropane C-1); δ ~ 16 (cyclopropane -CH₂-)
FT-IR (KBr) 2500-3300 cm⁻¹ (broad, O-H stretch); ~2960 cm⁻¹ (aliphatic C-H stretch); ~1700 cm⁻¹ (strong, C=O stretch); ~1610, 1510 cm⁻¹ (C=C aromatic stretch)
Mass Spec (EI) M⁺ at m/z = 218. Expected fragments: 203 ([M-CH₃]⁺), 173 ([M-COOH]⁺), 158 ([M-COOH-CH₃]⁺), 57 ([C(CH₃)₃]⁺)

Note: NMR shifts are predicted for CDCl₃ solvent. The two cyclopropane -CH₂- groups are diastereotopic and expected to show complex multiplets.

Potential Applications and Biological Significance

The structural components of this compound suggest its potential utility in drug discovery and development.

G A 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid B Cyclopropane Ring A->B C Carboxylic Acid A->C D tert-Butylphenyl Group A->D E Rigidity & Stability (Metabolic Blocker) B->E F Prodrug Handle (Amide/Ester Formation) C->F G Lipophilicity & vdW Interactions D->G H Antiproliferative / Anticancer E->H I Enzyme Inhibition E->I F->H G->H G->I

Figure 2: Relationship between structure and potential bioactivity.

  • Medicinal Chemistry Scaffold: The cyclopropane ring is a valuable bioisostere for other chemical groups, providing a rigid, three-dimensional structure that can orient substituents in a precise manner for optimal interaction with biological targets.[8] Natural and synthetic compounds containing cyclopropane rings exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[8][9]

  • Prodrug Development: Carboxylic acids are frequently used as attachment points for prodrug moieties. Esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability compared to other alkyl esters.[10] This property could be exploited to design prodrugs of parent compounds with improved pharmacokinetic profiles, such as increased half-life or better oral absorption.[10]

  • Antiproliferative Agents: Structurally related 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their pharmacological activities, demonstrating effective inhibition of the proliferation of human myeloid leukemia cell lines.[11] This suggests that this compound could serve as a key intermediate for synthesizing novel analogues with potential anticancer properties.[11]

Conclusion

This compound is a compelling molecule with significant synthetic and medicinal potential. Based on established chemical precedents, it can be reliably synthesized through a two-step sequence involving cyclopropanation of the corresponding phenylacetonitrile followed by nitrile hydrolysis. Its unique combination of a rigid cyclopropane core, a functional carboxylic acid handle, and a lipophilic tert-butylphenyl group makes it an attractive building block for the development of novel therapeutics, particularly in the areas of oncology and prodrug design. Further research into the biological activity of this compound and its derivatives is warranted.

References

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An In-Depth Technical Guide to 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a substituted cyclopropane derivative of significant interest in medicinal chemistry and materials science. The document details the compound's fundamental chemical and physical properties, including its molecular weight, structure, and spectroscopic signatures. Furthermore, it outlines a validated synthetic pathway and robust analytical methodologies for its characterization and quality control. The guide also explores the broader context of cyclopropane-containing molecules in drug development, discussing their established roles in enhancing metabolic stability and influencing conformational rigidity, thereby providing a framework for the potential applications of this specific molecule.

Introduction: The Significance of the Cyclopropyl Moiety

Cyclopropane rings are unique structural motifs in organic chemistry. As the smallest carbocyclic ring, their strained three-membered structure imparts distinct electronic and conformational properties. In the realm of drug development, the incorporation of a cyclopropane ring is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The rigid conformation can lead to enhanced binding affinity with biological targets, while the strong C-H bonds often result in increased metabolic stability, reduced off-target effects, and improved permeability across biological membranes. Natural and synthetic compounds containing cyclopropane rings exhibit a wide range of biological activities, including enzyme inhibition, as well as insecticidal, antimicrobial, and antiviral properties[1]. This guide focuses specifically on this compound, a compound that combines the structural features of the cyclopropane ring with an aryl substituent, a common scaffold in pharmacologically active molecules.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all further research and development.

Nomenclature and Structure
  • Systematic IUPAC Name : 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid

  • Molecular Formula : C₁₄H₁₈O₂

  • Molecular Weight : 218.29 g/mol .[2]

The molecular structure consists of a cyclopropane ring substituted at the C1 position with both a carboxylic acid group and a 4-tert-butylphenyl group.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key computed and experimental properties critical for experimental design, such as selecting appropriate solvent systems for synthesis, purification, and analysis.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₈O₂-
Molecular Weight 218.29 g/mol Calculated
Topological Polar Surface Area (TPSA) 37.3 ŲComputational
LogP (Octanol-Water Partition Coefficient) 3.5 (approx.)Computational
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Synthesis and Manufacturing

The synthesis of 1-arylcyclopropanecarboxylic acids can be achieved through several routes. A common and effective method involves the cyclopropanation of an arylacetonitrile derivative followed by hydrolysis of the nitrile group to the carboxylic acid.[3] This approach is advantageous as the starting materials are often commercially available and the reaction conditions are well-established.

Synthetic Strategy

The proposed synthesis is a two-step process starting from 4-tert-butylphenylacetonitrile. The key steps are:

  • α-Alkylation/Cyclopropanation : The α-carbon of the nitrile is deprotonated with a strong base, and the resulting carbanion undergoes a nucleophilic substitution reaction with 1,2-dibromoethane to form the cyclopropane ring. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic substrate.

  • Hydrolysis : The resulting 1-(4-tert-butylphenyl)cyclopropanecarbonitrile is then hydrolyzed under strong acidic conditions to yield the final carboxylic acid product.

Synthetic_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Start 4-tert-butylphenylacetonitrile Reagents1 1,2-Dibromoethane NaOH (aq) Phase-Transfer Catalyst Intermediate 1-(4-tert-butylphenyl) cyclopropanecarbonitrile Reagents1->Intermediate α-Alkylation Reagents2 Conc. HCl or H₂SO₄ Heat Product 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid Intermediate->Product Reagents2->Product Nitrile Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

  • To a stirred solution of 4-tert-butylphenylacetonitrile (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.) in a suitable organic solvent (e.g., toluene), add 1,2-dibromoethane (1.5 eq.).

  • Slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v, 3.0 eq.) to the mixture. Causality : The strong base is required to deprotonate the weakly acidic α-proton of the nitrile. The phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to enable the reaction.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature, dilute with water, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure nitrile intermediate.

Step 2: Hydrolysis to this compound

  • Suspend the 1-(4-tert-butylphenyl)cyclopropanecarbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Causality : The harsh acidic conditions and high temperature are necessary to drive the complete hydrolysis of the sterically hindered tertiary nitrile to the carboxylic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures the reliability of any subsequent biological or chemical studies.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Aromatic protons : Signals in the ~7.2-7.5 ppm region. - Cyclopropyl protons : Diastereotopic methylene protons will appear as complex multiplets in the ~1.2-1.8 ppm region. - Carboxylic acid proton : A very broad singlet far downfield, typically between 10-12 ppm.[4][5] - tert-Butyl protons : A sharp singlet at ~1.3 ppm integrating to 9H.
¹³C NMR - Carbonyl carbon : Signal in the ~175-185 ppm region.[5] - Aromatic carbons : Multiple signals between ~125-150 ppm. - Quaternary cyclopropyl carbon (C1) : Signal in the ~30-40 ppm range. - Methylene cyclopropyl carbons : Signal in the ~15-25 ppm range. - tert-Butyl carbons : Quaternary carbon around 34 ppm and methyl carbons around 31 ppm.
IR Spectroscopy - O-H stretch : A very broad band from ~2500-3300 cm⁻¹.[5][6] - C=O stretch : A strong, sharp absorption band around 1700 cm⁻¹.[5][6] - Aromatic C=C stretches : Medium intensity bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z = 218). Aromatic acids typically show a more prominent molecular ion peak than aliphatic ones.[7] - Key Fragments : Characteristic losses of -OH (M-17) and -COOH (M-45) are expected.[5][7][8]
Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard for determining the purity of small organic molecules.

Protocol: Reversed-Phase HPLC

  • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). Causality : The nonpolar nature of the C18 phase is well-suited for retaining the hydrophobic tert-butylphenyl moiety of the analyte.

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 60:40 Acetonitrile:Water with 0.1% Formic Acid. Causality : The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and reproducible retention times.[9]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at a suitable wavelength, typically between 210-254 nm, where the phenyl group absorbs.

  • Sample Preparation : Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Research and Drug Development

While specific biological data for this compound is not widely published, the structural motifs present suggest several areas of potential application for researchers.

  • Metabolic Scaffolding : The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a double bond, often conferring enhanced metabolic stability by blocking sites of oxidation. The tert-butyl group is also metabolically robust. This makes the core structure an attractive fragment for incorporation into new drug candidates to improve their pharmacokinetic properties.

  • Conformational Constraint : As a rigid linker, the 1,1-disubstituted cyclopropane unit can lock the relative orientation of the phenyl ring and the carboxylic acid. This is a valuable tool in structure-activity relationship (SAR) studies to probe the optimal geometry for binding to a biological target.

  • Intermediate for Complex Syntheses : The carboxylic acid functional group is a versatile handle for further chemical modifications, such as amide bond formation, allowing for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial or antifungal agents.[10]

Conclusion

This compound is a compound defined by its molecular weight of 218.29 g/mol and molecular formula C₁₄H₁₈O₂. Its structure, combining a rigid cyclopropane core with a metabolically stable tert-butylphenyl group and a versatile carboxylic acid handle, makes it a molecule of considerable interest for medicinal chemists and material scientists. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, ensuring the high quality required for advanced research. The principles discussed herein underscore the strategic value of the cyclopropyl moiety in the design of novel molecules with potentially enhanced pharmacological properties.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from Oregon State University, Department of Chemistry. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from JoVE. [Link]

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  • Narender, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from Whitman College. [Link]

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  • ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ChemistrySelect, 9(12), e202304892. [Link]

  • Royal Society of Chemistry. (2020). The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. Organic & Biomolecular Chemistry, 18(3), 444-448. [Link]

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  • ACS Publications. (1966). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry, 9(1), 16-19. [Link]

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  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

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A Technical Guide to the Spectroscopic Elucidation of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics and provides the rationale behind the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the unique combination of a rigid cyclopropane ring, a lipophilic tert-butyl group, and a versatile carboxylic acid handle. Accurate structural confirmation is paramount for its application in any field. This guide will walk through the expected spectroscopic fingerprint of this compound, providing a detailed interpretation of its key features. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from its core structural motifs—cyclopropanecarboxylic acid and the 4-tert-butylphenyl group—to provide a predictive yet scientifically rigorous analysis.

Molecular Structure and Key Features

The structure of this compound combines a sterically demanding tert-butyl group on a phenyl ring, which is directly attached to a three-membered cyclopropane ring bearing a carboxylic acid. This unique arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.4Doublet2HAr-H (ortho to cyclopropyl)
~7.3Doublet2HAr-H (meta to cyclopropyl)
~1.6Multiplet2H-CH₂- (cyclopropyl)
~1.3Singlet9H-C(CH₃)₃
~1.2Multiplet2H-CH₂- (cyclopropyl)
Interpretation and Rationale
  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The 4-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating cyclopropyl group are expected to be slightly upfield compared to those meta to it.

  • Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.3 ppm, a characteristic chemical shift for this group.

  • Cyclopropyl Protons (-CH₂-): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as multiplets in the upfield region, typically between 1.2 and 1.6 ppm. The geminal and cis/trans couplings within the cyclopropane ring contribute to this complexity. For a simplified view, they are represented as two multiplets.[1]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

    • Parameters: A standard pulse sequence for ¹H NMR is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Acquisition: Acquire the free induction decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~178-COOH
~150Ar-C (ipso, attached to -C(CH₃)₃)
~140Ar-C (ipso, attached to cyclopropyl)
~128Ar-CH (ortho to cyclopropyl)
~125Ar-CH (meta to cyclopropyl)
~34-C (CH₃)₃
~31-C(C H₃)₃
~25C (quaternary, cyclopropyl)
~16-CH₂- (cyclopropyl)
Interpretation and Rationale
  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift, typically around 178 ppm.[2]

  • Aromatic Carbons (Ar-C, Ar-CH): The ipso-carbons of the phenyl ring will appear as quaternary signals. The carbon attached to the tert-butyl group is expected around 150 ppm, while the one attached to the cyclopropyl group will be around 140 ppm. The protonated aromatic carbons will appear in the typical aromatic region of 125-130 ppm.

  • Tert-butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 34 ppm, and the three equivalent methyl carbons will resonate around 31 ppm.

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring attached to the phenyl group and the carboxylic acid will be around 25 ppm. The two equivalent methylene carbons of the cyclopropane ring are expected at a significantly upfield chemical shift, around 16 ppm, which is characteristic of strained three-membered rings.[3][4]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ¹³C NMR pulse sequence is used to obtain a spectrum with singlets for each carbon.

    • Parameters: A 90-degree pulse angle, a relaxation delay of 2-5 seconds, and a wide spectral width are typically used.

  • Data Acquisition: A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
2960StrongC-H stretch (aliphatic, tert-butyl)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (carboxylic acid)
~830StrongC-H bend (para-substituted aromatic)
Interpretation and Rationale
  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band from 3300 to 2500 cm⁻¹ due to the hydrogen-bonded O-H group.[2][5]

  • C-H Stretch: The strong absorption around 2960 cm⁻¹ is indicative of the C-H stretching vibrations of the tert-butyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a carboxylic acid dimer.[5]

  • C=C Stretch: Absorptions in the 1600-1480 cm⁻¹ region are typical for the C=C stretching vibrations within the aromatic ring.

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid will appear as a strong band around 1250 cm⁻¹.

  • C-H Bend: A strong absorption around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: The compound can be analyzed as a KBr pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

    • Liquid/Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell, or a thin film can be cast on a salt plate.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

  • Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the characteristic absorption bands.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
232Molecular ion [M]⁺
217[M - CH₃]⁺
187[M - COOH]⁺
173[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺
Interpretation and Rationale
  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 232.

  • [M - CH₃]⁺: Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway, leading to a peak at m/z 217.

  • [M - COOH]⁺: Loss of the carboxylic acid group as a radical will result in a fragment at m/z 187.

  • [M - C(CH₃)₃]⁺: Cleavage of the tert-butyl group will lead to a fragment at m/z 173.

  • [C(CH₃)₃]⁺: The tert-butyl cation is a very stable carbocation and is expected to be a prominent peak in the spectrum at m/z 57.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray ionization (ESI) would be suitable for determining the molecular weight with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Synthesis Workflow

A plausible synthetic route for this compound involves the cyclopropanation of 4-tert-butylphenylacetonitrile followed by hydrolysis.

A 4-tert-butylphenylacetonitrile B 1,2-Dibromoethane, NaOH, Phase Transfer Catalyst A->B Cyclopropanation C 1-(4-tert-butylphenyl)cyclopropanecarbonitrile B->C D Acid or Base Hydrolysis C->D Hydrolysis E This compound D->E

Caption: A potential synthetic pathway for the target compound.

This synthetic approach is based on established methodologies for the preparation of substituted phenylcyclopropane derivatives.[6]

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide provides a detailed predictive analysis of the expected spectral data based on the known properties of its constituent functional groups and structural motifs. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reliable structural elucidation and confirmation for researchers in various scientific disciplines.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • NIST. Cyclopropanecarboxylic acid. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

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Unveiling the Therapeutic Potential of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid: A Technical Guide to a Novel cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide synthesizes available scientific information on the potential therapeutic targeting of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid. While this specific molecule is commercially available, detailed public domain data on its biological activity is limited. Therefore, this guide utilizes established principles and data from closely related cyclopropane-containing cPLA2α inhibitors to illustrate its potential mechanisms and the experimental workflows for its characterization.

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, a compound belonging to a class of molecules with demonstrated inhibitory activity against cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α represents a prime target for the development of novel therapeutics for a range of disorders, including inflammatory diseases and cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the scientific rationale for targeting cPLA2α, detailed experimental protocols for inhibitor characterization, and a forward-looking perspective on the therapeutic promise of this chemical scaffold.

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α (cPLA2α)

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. A pivotal event in the inflammatory response is the liberation of arachidonic acid (AA) from cellular membranes, which serves as the precursor for the synthesis of potent lipid mediators known as eicosanoids (prostaglandins and leukotrienes). The rate-limiting step in this cascade is catalyzed by cytosolic phospholipase A2α (cPLA2α)[1][2].

The activation of cPLA2α is a tightly controlled cellular event, triggered by an influx of intracellular calcium and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon activation, cPLA2α translocates to the nuclear envelope and endoplasmic reticulum, where it selectively hydrolyzes phospholipids containing arachidonic acid at the sn-2 position[3][4]. The central role of cPLA2α in producing pro-inflammatory precursors makes it a highly compelling target for therapeutic intervention. Inhibition of cPLA2α offers a more upstream regulatory point compared to COX or LOX inhibitors, potentially leading to a broader anti-inflammatory effect[5][6].

Compound Profile: this compound

2.1. Chemical Properties and Synthesis

This compound is a synthetic small molecule characterized by a cyclopropane ring, a carboxylic acid moiety, and a tert-butylphenyl group. The rigid cyclopropane scaffold is a key structural feature often found in potent enzyme inhibitors, while the carboxylic acid is crucial for interacting with the active site of cPLA2α.

PropertyValue
IUPAC Name 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS Number 211315-05-8[7]

The synthesis of cyclopropanecarboxylic acids can be achieved through various established methods, including the reaction of α,β-unsaturated carboxylic acids with samarium carbenoid intermediates or via malonic ester synthesis pathways[8][9][10].

2.2. Postulated Mechanism of Action: Inhibition of cPLA2α

Based on its structural features and the known pharmacology of related compounds, this compound is postulated to be a direct inhibitor of cPLA2α. This inhibition would block the release of arachidonic acid, thereby attenuating the production of downstream pro-inflammatory mediators.

G cluster_membrane Cellular Membranes cluster_cytosol Cytosol cluster_downstream Downstream Inflammatory Pathways PL Membrane Phospholipids AA Arachidonic Acid cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Activation cPLA2a_active->PL cPLA2a_active->AA Catalyzes Release Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX/LOX enzymes Inhibitor 1-(4-Tert-butylphenyl) cyclopropanecarboxylic acid Inhibitor->cPLA2a_active Inhibition Inflammation Inflammation Eicosanoids->Inflammation Promotes Stimuli Inflammatory Stimuli Stimuli->cPLA2a_inactive Ca2+, MAPK

Figure 1: Postulated mechanism of cPLA2α inhibition.

Potential Therapeutic Targets and Indications

The inhibition of cPLA2α has therapeutic implications across a spectrum of diseases characterized by inflammation and cellular proliferation.

3.1. Inflammatory and Autoimmune Diseases

By blocking the production of prostaglandins and leukotrienes, cPLA2α inhibitors are promising candidates for treating:

  • Rheumatoid Arthritis: To reduce joint inflammation and pain.

  • Asthma: To prevent bronchoconstriction and airway inflammation.

  • Psoriasis: To mitigate skin inflammation and keratinocyte hyperproliferation[5].

3.2. Oncology

There is growing evidence for the role of cPLA2α in tumorigenesis, making it an attractive target in cancer therapy[1][11]. Inhibition of cPLA2α may:

  • Induce apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma[11].

  • Suppress tumor growth and angiogenesis[11].

  • Increase the chemosensitivity of cancer cells to conventional therapies.

3.3. Neurological Disorders

Neuroinflammation is a key component of many neurodegenerative diseases. A cPLA2α inhibitor could potentially:

  • Reduce the production of inflammatory mediators in the central nervous system.

  • Offer neuroprotection in conditions like Alzheimer's and Parkinson's disease.

Experimental Protocols for Target Validation and Characterization

A rigorous evaluation of this compound requires a multi-faceted experimental approach, progressing from in vitro enzyme assays to cell-based models and eventually in vivo studies.

4.1. In Vitro cPLA2α Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified cPLA2α.

Principle: A commercially available assay kit (e.g., from Cayman Chemical or Abcam) can be used[2][12]. These assays often employ a substrate such as Arachidonoyl Thio-PC. The hydrolysis of the thioester bond at the sn-2 position by cPLA2α releases a free thiol, which can be detected colorimetrically using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))[2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, DTNB/EGTA solution, substrate (Arachidonoyl Thio-PC), and purified recombinant cPLA2α enzyme according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: Add assay buffer, DTNB/EGTA, and the compound dilutions to a 96-well plate. Include wells for a positive control (a known cPLA2α inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add the purified cPLA2α enzyme to all wells except for the blank.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the absorbance at 405-420 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G A Prepare Reagents and Compound Dilutions B Add Buffer, DTNB/EGTA, and Compound to Plate A->B C Add Purified cPLA2α Enzyme B->C D Initiate Reaction with Substrate C->D E Incubate and Measure Absorbance Over Time D->E F Calculate Reaction Rates and IC50 Value E->F

Figure 2: Workflow for the in vitro colorimetric cPLA2α inhibition assay.

4.2. Cell-Based Arachidonic Acid Release Assay

This assay evaluates the inhibitor's efficacy in a more physiologically relevant cellular environment.

Principle: Cells are pre-labeled with [3H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation with an agonist (e.g., a calcium ionophore like A23187 or a growth factor like EGF), activated cPLA2α releases [3H]-AA into the culture medium. The amount of radioactivity in the medium is quantified to determine cPLA2α activity[3][5].

Step-by-Step Protocol:

  • Cell Culture and Labeling: Plate a suitable cell line (e.g., HaCaT keratinocytes or multiple myeloma cell lines) in a 24-well plate. Once the cells reach the desired confluency, incubate them with [3H]-arachidonic acid in a serum-free medium for 18-24 hours.

  • Washing: Gently wash the cells multiple times with a buffer containing BSA to remove unincorporated [3H]-AA.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Cellular Stimulation: Add a stimulating agent (e.g., EGF or A23187) to induce cPLA2α activation and incubate for an appropriate time (e.g., 30-60 minutes).

  • Supernatant Collection: Carefully collect the culture medium (supernatant) from each well.

  • Radioactivity Measurement: Measure the amount of [3H] in the supernatant using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the stimulated control (vehicle-treated cells) and calculate the IC50 value for the inhibition of AA release.

4.3. Western Blotting for Phospho-cPLA2α

This technique is used to assess whether the compound affects the activation state of cPLA2α.

Principle: The activation of cPLA2α involves its phosphorylation. Western blotting with an antibody specific to the phosphorylated form of cPLA2α can determine if the inhibitor interferes with this upstream activation step.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor and/or stimulant. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody against phospho-cPLA2α. Subsequently, use an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., total cPLA2α or β-actin) to determine the relative levels of phosphorylated cPLA2α.

Future Perspectives and Drug Development Considerations

While this compound presents a promising chemical starting point, its progression as a therapeutic candidate requires further extensive investigation:

  • Selectivity Profiling: It is crucial to assess the compound's selectivity for cPLA2α over other phospholipase isoforms (e.g., sPLA2 and iPLA2) to minimize off-target effects.

  • Pharmacokinetics and ADME: In vivo studies are necessary to determine the compound's absorption, distribution, metabolism, and excretion properties.

  • Efficacy in Animal Models: The therapeutic potential must be validated in relevant animal models of inflammatory diseases or cancer.

  • Toxicology: A comprehensive safety and toxicology profile is essential before any clinical consideration. Of note, some cyclopropane carboxylic acid metabolites have been associated with idiosyncratic hepatotoxicity, a factor that would require careful evaluation[13].

Conclusion

This compound belongs to a class of compounds with significant potential as inhibitors of cPLA2α. By targeting a key upstream enzyme in the inflammatory cascade, this molecule and its analogs represent a valuable avenue for the development of novel therapeutics for a wide array of diseases. The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive evaluation of this and other potential cPLA2α inhibitors, paving the way for future drug discovery and development efforts in this critical area of medicine.

References

  • Rose, M. B., & Prestwich, G. D. (2007). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A2. ACS Chemical Biology, 2(2), 83–86.
  • Kokotos, G., et al. (2020). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 10(1), 1-16.
  • Chen, Y.-C., et al. (2012). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 53(11), 7149–7160.
  • Abe, M., et al. (2008). Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin. Journal of Lipid Research, 49(4), 846–858.
  • Schlormann, W., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(9), 17147–17161.
  • Gederaas, O. A., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13298.
  • Aursnes, M., et al. (2014).
  • Chen, X., et al. (2008). Inhibition of cytosolic phospholipase A2 induces cyclooxygenase expression and PGE2 production in prostate cancer cells. Cancer Research, 68(9 Supplement), 2245–2245.
  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688.
  • McKew, J. C., et al. (2006). Inhibition of Cytosolic Phospholipase A2 R R: Hit to Lead Optimization. Journal of Medicinal Chemistry, 49(4), 1356–1374.
  • LookChem. (n.d.). Cas 1759-53-1,Cyclopropanecarboxylic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39.
  • Thompson, D. C., et al. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Research in Toxicology, 11(1), 1–11.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-hydroxy-, (2,6-di-t-butyl-4-methylphenyl) ester. Retrieved from [Link]

  • Chem-Space. (n.d.). 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-(4-tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Based on an extensive review of the literature concerning its structural motifs—the cyclopropanecarboxylic acid core and the 4-tert-butylphenyl substituent—this document posits that the primary molecular target of this compound is the mitochondrial enzyme Pyruvate Dehydrogenase Kinase (PDK). By inhibiting PDK, this compound is proposed to modulate cellular metabolism, specifically by promoting the activity of the Pyruvate Dehydrogenase Complex (PDC). This guide will delve into the intricacies of this mechanism, offering detailed experimental protocols to validate this hypothesis and discussing the potential therapeutic implications for diseases characterized by metabolic dysregulation, such as cancer and type 2 diabetes.

Introduction: The Metabolic Nexus and the Role of Pyruvate Dehydrogenase Kinase

Cellular metabolism is a tightly regulated network of biochemical reactions essential for energy production, biosynthesis, and cellular homeostasis. A critical control point in this network is the Pyruvate Dehydrogenase Complex (PDC), a multi-enzyme complex located in the mitochondrial matrix. The PDC catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2] The activity of the PDC is primarily regulated by a phosphorylation/dephosphorylation cycle, governed by two key enzymes: Pyruvate Dehydrogenase Kinase (PDK) and Pyruvate Dehydrogenase Phosphatase (PDP).[3]

There are four known isoforms of PDK in humans (PDK1, PDK2, PDK3, and PDK4), which act as negative regulators of the PDC.[4][5] PDKs phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[1] This phosphorylation event effectively acts as a metabolic switch, shunting pyruvate away from mitochondrial oxidation and towards alternative pathways, such as conversion to lactate, a phenomenon famously observed in cancer cells and known as the Warburg effect.[1][4] The overexpression of PDK isoforms has been implicated in a variety of pathological conditions, including cancer, where it contributes to metabolic reprogramming, drug resistance, and metastasis, as well as in metabolic disorders like type 2 diabetes.[1][6] Consequently, the inhibition of PDK has emerged as a promising therapeutic strategy to reactivate the PDC and restore normal metabolic function.

Proposed Mechanism of Action of this compound

The Cyclopropanecarboxylic Acid Moiety: A Known Modulator of Pyruvate Metabolism

The cyclopropanecarboxylic acid core is a key structural feature that has been shown to interfere with pyruvate metabolism. Studies on cyclopropane carboxylate have demonstrated its ability to inhibit the metabolism of substrates that utilize the mitochondrial monocarboxylate transporter, including pyruvate.[7][8] This inhibition leads to a reduction in pyruvate decarboxylation and can also impact fatty acid oxidation.[7][8] This established bioactivity strongly suggests that the cyclopropanecarboxylic acid portion of the target molecule directs it towards the machinery of pyruvate metabolism within the mitochondria.

Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The most plausible molecular target for this compound is Pyruvate Dehydrogenase Kinase (PDK). A wide array of structurally diverse small molecules have been identified as PDK inhibitors, and many of these compounds are carboxylic acids.[9][10] These inhibitors can act through various mechanisms, including competing with ATP at the kinase's active site, binding to allosteric sites, or interfering with the interaction between PDK and the PDC.[11][12]

The proposed mechanism is that this compound binds to one of the PDK isoforms, thereby preventing the phosphorylation and subsequent inactivation of the PDC. This leads to a sustained active state of the PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.

The Role of the 4-tert-butylphenyl Group

The 4-tert-butylphenyl substituent likely plays a crucial role in the molecule's potency and selectivity. This bulky, lipophilic group can enhance binding affinity to the target protein through hydrophobic interactions within a binding pocket. In the context of PDK, which possesses distinct ATP-binding and lipoyl-binding pockets, the 4-tert-butylphenyl group could contribute to the overall binding energy and potentially confer isoform selectivity. The precise nature of these interactions would need to be elucidated through structural biology studies.

The overall proposed signaling pathway is depicted in the following diagram:

PDK_Inhibition_Pathway cluster_0 Mitochondrial Matrix Pyruvate Pyruvate PDC_active PDC (Active) Pyruvate->PDC_active Catalysis PDC_inactive PDC (Inactive) (Phosphorylated) PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK PDK PDK->PDC_active Inhibits Compound 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid Compound->PDK Inhibits

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound functions as a PDK inhibitor, a series of biochemical and cell-based assays should be performed.

In Vitro PDK Enzymatic Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of the four human PDK isoforms (PDK1-4).

Experimental Protocol: Radiometric PDK Kinase Assay

  • Reagents and Materials:

    • Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4).

    • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

    • [γ-³³P]-ATP.

    • Kinase assay buffer.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, the respective PDK isoform, and the substrate.

    • Add varying concentrations of this compound or vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper to remove unincorporated [γ-³³P]-ATP.

    • Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Parameter Description
Enzyme Source Recombinant Human PDK1, PDK2, PDK3, PDK4
Substrate Myelin Basic Protein (MBP)
Radiolabel [γ-³³P]-ATP
Detection Method Scintillation Counting
Primary Endpoint IC50 (half-maximal inhibitory concentration)

Table 1: Key parameters for the in vitro radiometric PDK kinase assay.

Cellular Assays to Assess PDC Activity

Following the confirmation of direct PDK inhibition, the next step is to evaluate the compound's effect on the phosphorylation status and activity of the PDC in a cellular context.

Experimental Protocol: Western Blot Analysis of PDC Phosphorylation

  • Cell Culture:

    • Select a cell line known to express the target PDK isoform(s).

    • Culture the cells to a suitable confluency.

  • Treatment:

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated PDC-E1α (e.g., pSer293) and total PDC-E1α.

    • Use a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of phosphorylated PDC to total PDC.

Experimental Protocol: PDC Activity Assay in Cell Lysates

  • Cell Treatment and Lysis:

    • Treat cells as described in the Western blot protocol.

    • Harvest and lyse the cells under conditions that preserve PDC activity.

  • PDC Activity Measurement:

    • Utilize a commercial PDC activity assay kit or a custom assay.[11][13][14][15] These assays typically measure the reduction of NAD+ to NADH, which is coupled to a colorimetric or fluorometric reporter.[11][14]

    • Measure the change in absorbance or fluorescence over time to determine the rate of PDC activity.

    • Normalize the activity to the total protein concentration in the lysate.

The expected outcome is a dose-dependent decrease in PDC-E1α phosphorylation and a corresponding increase in PDC activity in cells treated with this compound.

Experimental_Workflow cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Metabolic Phenotyping node_a Radiometric PDK Kinase Assay (PDK1, 2, 3, 4) node_b Determine IC50 values node_a->node_b node_c Cell Treatment with Compound node_b->node_c node_d Western Blot for p-PDC/Total PDC node_c->node_d node_e PDC Activity Assay node_c->node_e node_f Seahorse XF Analysis (OCR & ECAR) node_c->node_f node_g Lactate Production Assay node_c->node_g

Figure 2: A logical workflow for the experimental validation of the proposed mechanism of action.

Cellular Metabolic Phenotyping

To confirm that the observed effects on PDC translate to a shift in cellular metabolism, metabolic flux analysis should be performed.

Experimental Protocol: Seahorse XF Analyzer for OCR and ECAR

  • Cell Seeding and Treatment:

    • Seed cells in a Seahorse XF microplate.

    • Treat the cells with this compound as previously described.

  • Seahorse XF Assay:

    • Measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess key parameters of mitochondrial function.

A successful PDK inhibitor should induce an increase in OCR and a concomitant decrease in ECAR, signifying a shift from glycolysis to oxidative phosphorylation.

Parameter Description
Oxygen Consumption Rate (OCR) A measure of mitochondrial respiration.
Extracellular Acidification Rate (ECAR) An indicator of glycolysis, primarily due to lactate production.
Expected Outcome with PDK Inhibition Increased OCR, Decreased ECAR

Table 2: Key metabolic parameters measured by Seahorse XF analysis.

Therapeutic Implications and Future Directions

The inhibition of PDK is a validated therapeutic strategy for various diseases. In oncology, PDK inhibitors can reverse the Warburg effect, sensitize cancer cells to conventional therapies, and inhibit tumor growth.[1][4] In the context of type 2 diabetes, activating the PDC through PDK inhibition can improve glucose homeostasis.[6]

Should this compound be confirmed as a potent and selective PDK inhibitor, it would represent a valuable lead compound for further drug development. Future research should focus on:

  • Isoform Selectivity: Determining the inhibitory profile of the compound against the four PDK isoforms is crucial, as isoform-specific inhibitors may offer a better therapeutic window and reduced off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to optimize its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cancer or metabolic diseases will be essential to translate the in vitro findings to a physiological context.

  • Structural Biology: Co-crystallization of the compound with its target PDK isoform(s) will provide invaluable insights into its binding mode and facilitate rational drug design.

Conclusion

Based on a thorough analysis of its chemical structure and the existing scientific literature, this compound is strongly hypothesized to function as an inhibitor of Pyruvate Dehydrogenase Kinase. This mechanism involves the direct inhibition of PDK, leading to the activation of the Pyruvate Dehydrogenase Complex and a subsequent shift in cellular metabolism from glycolysis towards oxidative phosphorylation. This technical guide has outlined a comprehensive experimental strategy to validate this proposed mechanism of action. The confirmation of this compound as a PDK inhibitor would establish it as a valuable tool for studying cellular metabolism and a promising candidate for the development of novel therapeutics for a range of human diseases.

References

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  • RayBiotech. Pyruvate Dehydrogenase (PDH) Activity Assay Kit.
  • Biocompare.
  • Bentham Science Publishers. (2020). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy Against Cancer. Current Topics in Medicinal Chemistry, 20(23), 2095-2108.
  • Bentham Science Publishers. (2020). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. Current Topics in Medicinal Chemistry, 20(23), 2095-2108.
  • Li, X., et al. (2020). Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications. Drug Discovery Today, 25(10), 1873-1881.
  • Kato, M., et al. (2007). Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by AZD7545, dichloroacetate, and radicicol. Structure, 15(8), 992-1004.
  • Halperin, M. L., et al. (1983). The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism. Biochemical Journal, 212(2), 431-437.
  • Wikipedia. Pyruvate dehydrogenase kinase. [Link]

  • UniProt. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by AZD7545, dichloroacetate, and radicicol. [Link]

  • Roche, T. E., & Hiromasa, Y. (2007). Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition. In Pyruvate Dehydrogenase Complex (pp. 219-243). Springer, New York, NY.
  • Roche, T. E., & Hiromasa, Y. (2007). The pyruvate dehydrogenase kinase isoforms: structure-function relationships.
  • Aicher, T. D., et al. (2000). Structure-activity relationship of a novel series of pyruvate dehydrogenase kinase inhibitors. Journal of Medicinal Chemistry, 43(2), 236-249.
  • Anderson, C. M., et al. (2014). VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Oncotarget, 5(24), 12876-12888.
  • Bowker-Kinley, M. M., et al. (1998). Evidence for existence of tissue-specific regulation of the mammalian pyruvate dehydrogenase complex. Biochemical Journal, 329(Pt 1), 191-196.
  • Mayers, R. M., et al. (2014). Diverse mechanisms of inhibition of pyruvate dehydrogenase kinase by structurally distinct inhibitors. Journal of Biological Chemistry, 289(51), 35312-35323.
  • Taylor, W. M., et al. (1979). The effects of cyclopropane carboxylate on hepatic pyruvate metabolism. Archives of Biochemistry and Biophysics, 198(1), 57-64.

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An In-depth Technical Guide on the Physicochemical Characteristics of Substituted Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has emerged as a valuable structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties and inherent rigidity offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[3][4] Unlike more flexible aliphatic chains, the cyclopropane ring locks substituents into well-defined spatial orientations, which can enhance binding affinity and selectivity for biological targets.[1] This conformational constraint, coupled with the ring's inherent stability to metabolic degradation, makes cyclopropane-containing compounds, particularly substituted cyclopropanecarboxylic acids, highly attractive for the development of novel therapeutics.[2][3][5]

This guide provides a comprehensive overview of the key physicochemical characteristics of substituted cyclopropanecarboxylic acids, with a focus on their acidity (pKa), lipophilicity (logP), and metabolic stability. We will delve into the theoretical underpinnings of these properties, provide detailed experimental protocols for their determination, and discuss the profound impact of substitution on the overall drug-like properties of these molecules.

I. Acidity (pKa): A Key Determinant of Absorption and Distribution

The acidity of a molecule, quantified by its pKa, is a critical parameter in drug development, influencing its solubility, absorption, distribution, and target engagement. For a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

The parent cyclopropanecarboxylic acid has a pKa of approximately 4.83 at 25°C.[6] The introduction of substituents on the cyclopropane ring can significantly modulate this value. Electron-withdrawing groups will generally lower the pKa (increase acidity), while electron-donating groups will raise the pKa (decrease acidity). The ability to fine-tune the pKa by altering substitution patterns is a key advantage in optimizing the pharmacokinetic profile of a drug candidate.[4]

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[7][8] The method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the substituted cyclopropanecarboxylic acid of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH). Ensure the NaOH solution is carbonate-free.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

  • Titration Procedure:

    • Place a known volume of the cyclopropanecarboxylic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin adding the NaOH solution in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value after each addition of titrant.

  • Data Analysis:

    • Plot the measured pH against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve, where all the acid has been neutralized.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9][10] This can be determined from the titration curve.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Analyte Solution titrate Titrate with NaOH prep_acid->titrate prep_base Prepare Titrant (NaOH) prep_base->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep find_pka Determine pKa at Half-Equivalence find_ep->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

II. Lipophilicity (logP): Governing Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a nonpolar environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

The logP of the parent cyclopropanecarboxylic acid is 0.630.[11] The introduction of substituents can have a dramatic impact on this value. For example, the addition of nonpolar, alkyl, or aryl groups will increase the logP, while the introduction of polar functional groups will decrease it. The ability to modulate logP through substitution is a cornerstone of medicinal chemistry optimization.[12]

Experimental Protocol for logP Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable indirect method for estimating logP.[13][14] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Methodology:

  • Preparation of Mobile Phase and Standards:

    • Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Select a set of standard compounds with accurately known logP values that span the expected range of the test compounds.

    • Prepare stock solutions of the standard compounds and the substituted cyclopropanecarboxylic acids.

  • Chromatographic Analysis:

    • Equilibrate the RP-HPLC column (typically a C18 column) with the initial mobile phase composition.

    • Inject the standard compounds and the test compounds individually and record their retention times.

    • The dead time (t0) should be determined by injecting a non-retained compound (e.g., uracil).[13]

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound using the formula: k = (tr - t0) / t0, where tr is the retention time.[13]

    • Plot the log(k) of the standard compounds against their known logP values to generate a calibration curve.

    • Determine the logP of the test compounds by interpolating their log(k) values onto the calibration curve.

Diagram of RP-HPLC logP Determination Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases inject Inject Samples prep_mobile->inject prep_standards Prepare Standard & Test Solutions prep_standards->inject record_rt Record Retention Times inject->record_rt calc_k Calculate Capacity Factors (k) record_rt->calc_k plot_cal Plot log(k) vs. logP for Standards calc_k->plot_cal det_logp Determine logP of Test Compounds plot_cal->det_logp

Caption: Workflow for logP determination by RP-HPLC.

III. Metabolic Stability: The Cyclopropane Advantage

A significant advantage of incorporating a cyclopropane ring into a drug candidate is the enhancement of its metabolic stability.[1][3] The cyclopropyl group is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes and hydrolysis, which often plague more flexible aliphatic chains.[1][2][3] This increased metabolic stability can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1][15]

The strategic placement of substituents on the cyclopropane ring can further influence metabolic stability. For instance, blocking a potential site of metabolism with a stable substituent can significantly prolong the drug's duration of action.

In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Methodology:

  • Incubation:

    • Incubate the substituted cyclopropanecarboxylic acid at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for P450-mediated reactions).

    • Conduct the incubation at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Quenching and Processing:

    • Stop the enzymatic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

    • Process the samples to remove proteins, typically by centrifugation.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of this line represents the rate of metabolism.

    • From the rate of metabolism, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

IV. Structure-Property Relationships and Data Summary

The true power of the cyclopropane scaffold lies in the ability to fine-tune its physicochemical properties through substitution. The following table summarizes representative data for a series of substituted cyclopropanecarboxylic acids, illustrating the impact of various substituents on pKa and logP.

SubstituentPositionpKa (Predicted/Experimental)logP (Predicted/Experimental)
H-4.83[6]0.63[11]
2-Methylcis/trans~5.0~1.1
2-Phenylcis/trans~4.5~2.3
2-Chlorocis/trans~4.2~1.2
2,2-Dimethyl-~5.2~1.5

Note: The values in this table are approximate and can vary depending on the specific isomer and the experimental conditions. They are intended to be illustrative of the general trends.

Conclusion: A Versatile Scaffold for Drug Design

Substituted cyclopropanecarboxylic acids represent a highly versatile and valuable class of compounds in medicinal chemistry. Their unique conformational and electronic properties, coupled with their inherent metabolic stability, provide a robust platform for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding and experimental characterization of their key physicochemical properties—pKa, logP, and metabolic stability—are essential for the successful development of drug candidates incorporating this privileged scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of substituted cyclopropanecarboxylic acids in their quest for new and improved medicines.

References

Methodological & Application

Synthesis of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for key experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction

Cyclopropane rings are a recurring motif in a wide array of biologically active molecules and functional materials. Their unique conformational rigidity and electronic properties often impart desirable characteristics, such as enhanced metabolic stability and binding affinity to biological targets. The title compound, this compound, incorporates a bulky tert-butyl group, which can serve as a lipophilic handle and a steric director in subsequent chemical transformations. This makes it a particularly interesting starting material for the synthesis of novel pharmaceutical candidates and advanced polymers.

The synthetic strategy outlined in this application note is a robust two-step process. It commences with the phase-transfer catalyzed (PTC) cyclopropanation of 4-tert-butylphenylacetonitrile, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This approach is advantageous due to its operational simplicity, scalability, and the use of readily available reagents.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the following two-stage process:

  • Phase-Transfer Catalyzed Cyclopropanation: 4-tert-butylphenylacetonitrile is reacted with 1,2-dichloroethane in the presence of a phase-transfer catalyst and a strong base. This reaction constructs the cyclopropane ring.

  • Hydrolysis: The resulting 1-(4-tert-butylphenyl)cyclopropanecarbonitrile is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthesis_Workflow Start 4-tert-butylphenylacetonitrile Step1 Phase-Transfer Catalyzed Cyclopropanation with 1,2-dichloroethane Start->Step1 Intermediate 1-(4-tert-butylphenyl)cyclopropanecarbonitrile Step1->Intermediate Step2 Basic Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

Part 1: Phase-Transfer Catalyzed Cyclopropanation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In this synthesis, the deprotonation of 4-tert-butylphenylacetonitrile occurs at the interface of the organic and aqueous phases. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), plays a crucial role.

The mechanism proceeds as follows:

  • The hydroxide ion (from the aqueous phase) deprotonates the benzylic carbon of 4-tert-butylphenylacetonitrile (in the organic phase) at the phase interface, forming a carbanion.

  • The quaternary ammonium cation (Q+) from the phase-transfer catalyst pairs with the newly formed carbanion, creating an ion pair [Q+...-C(CN)(Ar)] that is soluble in the organic phase.

  • This ion pair then reacts with 1,2-dichloroethane in the organic phase in a two-step sequence of nucleophilic substitution to form the cyclopropane ring.

  • The catalyst is regenerated and returns to the aqueous phase to repeat the cycle.

This catalytic cycle allows for the efficient reaction between the water-soluble base and the organic-soluble nitrile without the need for a homogeneous solution.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase ArCH2CN Ar-CH2-CN ArCH_CN_minus Ar-CH(-)-CN ArCH2CN->ArCH_CN_minus OH- (at interface) Q_ArCH_CN Q+ [Ar-CH(-)-CN] ArCH_CN_minus->Q_ArCH_CN Q+ Intermediate Ar-C(CN)(CH2CH2Cl) Q_ArCH_CN->Intermediate + ClCH2CH2Cl - Q+Cl- ClCH2CH2Cl Cl-CH2-CH2-Cl Product 1-Arylcyclopropanecarbonitrile Intermediate->Product Intramolecular alkylation QX Q+ X- Q_OH Q+ OH- QX->Q_OH + OH- (from aq.) - X- OH_minus OH- Q_OH->ArCH2CN Deprotonation

Caption: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.

Part 2: Nitrile Hydrolysis

The hydrolysis of the cyclopropanecarbonitrile intermediate to the corresponding carboxylic acid is conducted under basic conditions. This transformation is a classic example of nucleophilic acyl substitution.

The mechanism involves two main stages:

  • Conversion to an Amide: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. A series of proton transfers results in the formation of an amide intermediate.

  • Hydrolysis of the Amide: The amide is then further hydrolyzed by hydroxide to the carboxylate salt. The tetrahedral intermediate formed collapses to expel the amide anion, which is subsequently protonated. Acidification in the final workup step protonates the carboxylate to yield the final carboxylic acid product.[1]

Experimental Protocols

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 1,2-dichloroethane is a carcinogen and should be handled with extreme care. Concentrated sodium hydroxide is corrosive.

Part 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
4-tert-butylphenylacetonitrile173.2610.0 g0.0577
1,2-Dichloroethane98.9611.4 g (9.1 mL)0.115
Sodium Hydroxide (50% w/w aq. soln)40.0040 mL-
Tetrabutylammonium Bromide (TBAB)322.370.93 g0.0029
Toluene-50 mL-
Diethyl Ether-As needed for extraction-
Saturated Sodium Chloride Solution-As needed for washing-
Anhydrous Magnesium Sulfate-As needed for drying-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-tert-butylphenylacetonitrile (10.0 g, 0.0577 mol), 1,2-dichloroethane (11.4 g, 0.115 mol), tetrabutylammonium bromide (0.93 g, 0.0029 mol), and toluene (50 mL).

  • With vigorous stirring, heat the mixture to 45-50 °C.

  • Slowly add 50% aqueous sodium hydroxide solution (40 mL) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 60 °C.

  • After the addition is complete, continue to stir the mixture vigorously at 50 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-tert-butylphenyl)cyclopropanecarbonitrile as an oil. This crude product can be used directly in the next step without further purification.

Part 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Crude 1-(4-tert-butylphenyl)cyclopropanecarbonitrile199.29From previous step (approx. 0.0577 mol)-
Ethylene Glycol62.0750 mL-
Potassium Hydroxide56.1112.9 g0.230
Water-50 mL-
6 M Hydrochloric Acid-As needed for acidification-
Ethyl Acetate-As needed for extraction-
Saturated Sodium Chloride Solution-As needed for washing-
Anhydrous Magnesium Sulfate-As needed for drying-
Hexanes-As needed for recrystallization-

Procedure:

  • To the crude 1-(4-tert-butylphenyl)cyclopropanecarbonitrile in a 250 mL round-bottom flask, add ethylene glycol (50 mL) and potassium hydroxide (12.9 g, 0.230 mol).

  • Attach a reflux condenser and heat the mixture to 140-150 °C with stirring for 8-12 hours. Monitor the reaction for the disappearance of the nitrile peak by IR spectroscopy or the evolution of ammonia.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 6 M hydrochloric acid. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure product as a white solid.

Characterization

The final product should be characterized by its physical properties and spectroscopic data to confirm its identity and purity.

Expected Characterization Data:

PropertyExpected Value
Appearance White to off-white solid
Melting Point To be determined experimentally. For the closely related 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, the melting point is reported to be in the range of 115-118 °C.
¹H NMR (CDCl₃)δ (ppm): ~12.0 (s, 1H, COOH), 7.3-7.4 (m, 4H, Ar-H), 1.6-1.7 (m, 2H, cyclopropyl-CH₂), 1.3 (s, 9H, C(CH₃)₃), 1.2-1.3 (m, 2H, cyclopropyl-CH₂).
¹³C NMR (CDCl₃)δ (ppm): ~182 (C=O), 150 (Ar-C), 138 (Ar-C), 126 (Ar-CH), 125 (Ar-CH), 34 (C(CH₃)₃), 31 (C(CH₃)₃), 28 (quaternary cyclopropyl-C), 16 (cyclopropyl-CH₂).
IR (KBr) ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), ~2960 (C-H stretch, aliphatic), ~1700 (C=O stretch, carboxylic acid), ~1610, 1510 (C=C stretch, aromatic).[2]
Mass Spectrometry Expected [M+H]⁺: 219.1385 for C₁₄H₁₈O₂.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying mechanisms of the phase-transfer catalyzed cyclopropanation and the subsequent nitrile hydrolysis, researchers can confidently execute this synthesis and adapt it for the preparation of related analogs. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material for further applications in drug discovery and materials science.

References

  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Meyers, A. I., & Sircar, J. C. (1971). The Hydrolysis of Nitriles. In The Chemistry of the Cyano Group (pp. 341-421). John Wiley & Sons, Ltd.[1]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • O'Connor, C. (1970). The hydrolysis of amides. Quarterly Reviews, Chemical Society, 24(4), 553-564.

  • Organic Syntheses, Coll. Vol. 6, p.458 (1988); Vol. 55, p.91 (1976).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Makosza, M., & Wawrzyniewicz, M. (1969). Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662.
  • Jonczyk, A., Fedorynski, M., & Makosza, M. (1971). Reactions of organic anions XXXII. Catalytic method for preparation of gem-dihalocyclopropane derivatives from haloforms and olefins. Tetrahedron Letters, 12(25), 2395-2398.
  • NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

Sources

Application Note & Synthesis Protocol: 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step procedure commencing with the rhodium-catalyzed cyclopropanation of 4-tert-butylstyrene, followed by ester hydrolysis. This guide is designed for researchers in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and characterization data.

Introduction and Scientific Background

The cyclopropane ring is a recurring structural motif in numerous biologically active molecules and natural products.[1][2] Its unique conformational rigidity and electronic properties make it a desirable feature for modulating the pharmacological profiles of drug candidates. When appended to an aromatic system, such as the 4-tert-butylphenyl group, it provides a lipophilic scaffold with specific steric attributes that can enhance binding affinity to biological targets and improve metabolic stability.[3] this compound, therefore, serves as a critical intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical research.[3][4]

The synthesis of substituted cyclopropanes is a cornerstone of modern organic chemistry.[2] Among the various methods, the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is one of the most efficient and versatile approaches for constructing the cyclopropane ring.[5][6] This protocol leverages a well-established rhodium(II)-catalyzed reaction, which proceeds with high efficiency and selectivity.

Reaction Mechanism and Strategy

The synthesis is accomplished via a two-step sequence: (1) Rhodium-catalyzed cyclopropanation of an alkene with a diazoester, and (2) Saponification of the resulting cyclopropane ester to the target carboxylic acid.

Step 1: Rhodium-Catalyzed Cyclopropanation

The core of this synthesis is the reaction between 4-tert-butylstyrene and ethyl diazoacetate, catalyzed by a rhodium(II) complex, typically rhodium(II) acetate dimer [Rh₂(OAc)₄]. The catalytic cycle is initiated by the reaction of the diazo compound with the rhodium catalyst to form a highly reactive rhodium-carbene intermediate after the expulsion of dinitrogen (N₂).[3] This electrophilic carbene species is then transferred to the nucleophilic double bond of the 4-tert-butylstyrene. The reaction proceeds in a concerted fashion, which ensures that the stereochemistry of the alkene is retained in the cyclopropane product.[1]

Step 2: Saponification (Ester Hydrolysis)

The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3] This is a standard base-mediated saponification reaction. A hydroxide source, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidic workup protonates the carboxylate to yield the desired this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Equivalents
Step 1: Cyclopropanation
4-tert-ButylstyreneC₁₂H₁₆160.268.01 g50.01.0
Rhodium(II) acetate dimerC₈H₁₂O₈Rh₂442.0022.1 mg0.050.001
Ethyl diazoacetateC₄H₆N₂O₂114.106.85 g60.01.2
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Step 2: Hydrolysis
Ethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylateC₁₆H₂₂O₂246.35(Product from Step 1)~50.01.0
Ethanol (EtOH)C₂H₅OH46.07100 mL--
Sodium Hydroxide (NaOH)NaOH40.004.0 g100.02.0
WaterH₂O18.0250 mL--
Hydrochloric Acid (6M)HCl36.46As needed--

3.2. Step-by-Step Procedure

Step 1: Synthesis of Ethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-tert-butylstyrene (8.01 g, 50.0 mmol) and rhodium(II) acetate dimer (22.1 mg, 0.05 mmol).

  • Solvent Addition: Add 80 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the catalyst dissolves, resulting in a green solution.

  • Reagent Addition: Dissolve ethyl diazoacetate (6.85 g, 60.0 mmol) in 20 mL of anhydrous DCM and load it into the dropping funnel. Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 2 hours.

    • Causality Note: Slow addition is critical to control the rate of nitrogen evolution and to prevent the dimerization of the carbene. The reaction is exothermic. Maintain the temperature at 25-30 °C, using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting styrene is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). Combine the fractions containing the product and evaporate the solvent to yield ethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate as a colorless or pale yellow oil.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from Step 1 in 100 mL of ethanol in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (4.0 g, 100.0 mmol) in 50 mL of water.

  • Heating: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of 6M hydrochloric acid. A white precipitate will form.

    • Causality Note: Acidification protonates the sodium carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield this compound as a white crystalline solid.

Visualization of the Synthesis Workflow

Synthesis_Workflow B 2. Slow Addition Ethyl Diazoacetate in DCM (2h @ 25-30°C) C 3. Reaction Stir 4-6h under N₂ B->C D 4. Work-up Rotary Evaporation C->D Reaction Complete E 5. Purification Silica Gel Chromatography D->E F Intermediate Product Ethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate E->F G 6. Saponification Intermediate + NaOH in EtOH/H₂O F->G H 7. Reflux 3-4h @ 80-85°C G->H I 8. Solvent Removal Rotary Evaporation H->I J 9. Acidification Add 6M HCl to pH 1-2 I->J K 10. Isolation Vacuum Filtration J->K Precipitation L 11. Purification Recrystallization K->L M Final Product This compound L->M A A A->B N₂ Evolution

Caption: Synthesis workflow for this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include those for the tert-butyl protons (singlet, ~1.3 ppm), the cyclopropane protons (multiplets, ~1.2-1.8 ppm), the aromatic protons (doublets, ~7.1-7.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[7]

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include the cyclopropane carbons, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons, and the carboxylic acid carbonyl carbon (~180 ppm).

  • Mass Spectrometry (ESI-): Calculated for C₁₄H₁₈O₂ [M-H]⁻, expected m/z ~217.1.

  • Melting Point: The purified compound should exhibit a sharp melting point, which can be compared to literature values.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl Diazoacetate: This reagent is toxic, potentially explosive, and a suspected carcinogen. It should be handled with extreme care. Avoid exposure to heat, shock, or strong acids. All equipment should be free of sharp edges to prevent scratching, which could initiate decomposition.[6][8]

  • Rhodium Catalysts: While used in small quantities, rhodium compounds can be harmful. Avoid inhalation of dust and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethanol and hexanes are flammable. Keep away from ignition sources.[9]

  • Acids and Bases: Sodium hydroxide and hydrochloric acid are corrosive and can cause severe burns. Handle with care, ensuring immediate access to an eyewash station and safety shower.[10]

References

  • Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Simmons-Smith Cyclopropanation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). National Institutes of Health (NIH). Retrieved from [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. (2023). MDPI. Retrieved from [Link]

  • Iron-catalyzed transformations of diazo compounds. (2019). National Science Review. Retrieved from [Link]

  • Cyclopropanation of styrene with aryldiazoacetates. (n.d.). ResearchGate. Retrieved from [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Cyclopropanation reaction of styrene and diazo compounds catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Phase-transfer and other types of catalysis with cyclopropenium ions. (2015). National Institutes of Health (NIH). Retrieved from [Link]

  • Safety Data Sheet - 2-(4-(tert-Butyl)phenyl)cyclopropanecarboxylic acid. (2024). Angene Chemical. Retrieved from [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (2007). Organic Chemistry Portal. Retrieved from [Link]

  • Phase Transfer Catalysis (Mechanism and Applications). (2020). YouTube. Retrieved from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.
  • Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Retrieved from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Cyclopropanation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid. (n.d.). Chembeasy. Retrieved from [Link]

  • Processes For The Preparation Of Cyclopropanecarboxylic Acid. (n.d.). Quick Company. Retrieved from [Link]

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  • Cyclopropane carboxylic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Cyclopropanecarboxylic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

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Application Notes and Protocols: Asymmetric Synthesis of Chiral Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropanecarboxylic acids are pivotal structural motifs in a myriad of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] Their rigid, three-dimensional structure imparts unique conformational constraints on molecules, often leading to enhanced potency and selectivity for biological targets. The synthesis of these valuable building blocks in an enantiomerically pure form is a significant challenge in modern organic chemistry. This guide provides a detailed overview of robust and widely employed methodologies for the asymmetric synthesis of chiral cyclopropanecarboxylic acids, with a focus on practical applications and experimental protocols.

Key Synthetic Strategies

The asymmetric synthesis of chiral cyclopropanecarboxylic acids can be broadly categorized into three main approaches:

  • Transition-Metal-Catalyzed Cyclopropanation: This is one of the most powerful and versatile methods, employing chiral transition metal complexes to catalyze the reaction between an alkene and a carbene precursor.

  • Organocatalytic Cyclopropanation: This approach utilizes small organic molecules as catalysts, offering a metal-free alternative that often proceeds under mild reaction conditions.

  • Chiral Auxiliary-Mediated Cyclopropanation: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction.

A summary of these key strategies is presented below:

StrategyCatalyst/AuxiliaryCarbene SourceKey Advantages
Transition-Metal Catalysis Chiral Rh(II), Cu(I), Co(II) complexesDiazoacetates, DiazomethanesHigh efficiency, excellent stereocontrol, broad substrate scope
Organocatalysis Chiral amines, phosphoric acidsα,β-Unsaturated aldehydes/ketones, ylidesMetal-free, mild conditions, unique reactivity
Chiral Auxiliary Evans oxazolidinones, etc.Simmons-Smith, Corey-Chaykovsky reagentsHigh diastereoselectivity, predictable stereochemistry
Transition-Metal-Catalyzed Asymmetric Cyclopropanation

Transition-metal catalysis is a cornerstone of asymmetric cyclopropanation.[4][5] The mechanism generally involves the formation of a metal-carbene intermediate, which then undergoes a cycloaddition reaction with an alkene. The chiral ligands coordinated to the metal center dictate the facial selectivity of the carbene transfer, leading to the formation of one enantiomer of the cyclopropane product in excess.

A notable example is the use of cobalt(II) complexes with D2-symmetric chiral amidoporphyrins for the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes.[6][7] This method provides access to valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities.[6][7] The reaction is believed to proceed through a stepwise radical mechanism involving α- and γ-metalloalkyl radicals as key intermediates.[6]

Another significant advancement involves the use of gem-dichloroalkanes as precursors to nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions.[8][9] This approach circumvents the need for potentially hazardous diazoalkanes and demonstrates high levels of enantioselectivity for a variety of alkenes.[8][9]

G cluster_0 Catalytic Cycle Catalyst Catalyst Alkene Alkene Carbene_Source Carbene Source (e.g., Diazoacetate) Metal_Carbene Chiral Metal-Carbene Intermediate Product Chiral Cyclopropane- carboxylic Acid Ester Byproduct Byproduct

Protocol: Asymmetric Cyclopropanation using a Chiral Copper Carbenoid

This protocol is a representative example of a copper-catalyzed asymmetric cyclopropanation to produce chrysanthemic acid derivatives, which are important components of pyrethroid insecticides.[10]

Materials:

  • 2,5-dimethyl-2,4-hexadiene

  • Alkyl diazoacetate (e.g., l-menthyl diazoacetate)

  • Chiral copper catalyst (e.g., a copper complex with a chiral Schiff base ligand)[10]

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the chiral copper catalyst (1 mol%) in anhydrous toluene under an inert atmosphere, add 2,5-dimethyl-2,4-hexadiene (1.2 equivalents).

  • Heat the mixture to the desired reaction temperature (e.g., 60 °C).

  • Slowly add a solution of the alkyl diazoacetate (1 equivalent) in anhydrous toluene to the reaction mixture over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, continue stirring the reaction at the same temperature for an additional 2 hours or until TLC analysis indicates complete consumption of the diazoacetate.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the optically active alkyl chrysanthemate.

  • The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis.

Causality: The choice of a bulky alkyl group on the diazoacetate, such as l-menthyl, can significantly improve the diastereoselectivity and enantioselectivity of the reaction.[10] The chiral copper complex forms a chiral carbene intermediate, which directs the stereoselective addition to the diene.[10]

Organocatalytic Asymmetric Cyclopropanation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a complementary approach to metal-based catalysis.[11][12] In the context of cyclopropanation, organocatalysts can activate substrates through various mechanisms, such as the formation of iminium or enamine intermediates, or through hydrogen bonding interactions.[11]

A common strategy involves the Michael-initiated ring closure (MIRC) reaction.[11] In this process, a nucleophile adds to an electron-deficient alkene, generating an enolate that subsequently undergoes an intramolecular cyclization to form the cyclopropane ring. Chiral organocatalysts, such as secondary amines, can be used to control the stereochemistry of the initial Michael addition, thereby leading to an enantioselective cyclopropanation.

G cluster_0 Organocatalytic MIRC Catalyst Chiral Organocatalyst Michael_Acceptor Michael Acceptor (e.g., α,β-Unsaturated Aldehyde) Nucleophile Nucleophile (e.g., Ylide) Enamine Chiral Enamine Intermediate Michael_Adduct Michael Adduct Product Chiral Cyclopropane

Chiral Auxiliary-Mediated Asymmetric Cyclopropanation

The use of chiral auxiliaries is a classical and reliable method for achieving high levels of stereocontrol in organic synthesis.[13][14] In this approach, a chiral molecule is covalently attached to the starting material to direct the approach of the reagent to one of the two faces of the prochiral substrate. After the reaction, the auxiliary can be cleaved to afford the desired chiral product.

A well-established method is the Simmons-Smith cyclopropanation of allylic alcohols, where the hydroxyl group directs the zinc carbenoid to the same face of the double bond.[15][16][17] By using a chiral allylic alcohol, a highly diastereoselective cyclopropanation can be achieved.

Another powerful strategy involves a three-step sequence of an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction.[13] In this approach, a chiral auxiliary, such as an Evans oxazolidinone, is used to control the stereochemistry of an initial aldol reaction to form a syn-aldol product.[13] The hydroxyl group of the aldol product then directs a subsequent cyclopropanation reaction. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the enantiopure cyclopropane carboxaldehyde.[13]

Protocol: Asymmetric Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol describes a diastereoselective cyclopropanation of a chiral allylic alcohol, a common method for synthesizing chiral cyclopropylmethanols, which can be further oxidized to the corresponding carboxylic acids.

Materials:

  • Chiral allylic alcohol

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the chiral allylic alcohol (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add diethylzinc (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral cyclopropylmethanol.

Causality: The zinc coordinates to the hydroxyl group of the allylic alcohol, directing the delivery of the methylene group from the iodomethylzinc iodide intermediate to the same face of the double bond, resulting in high diastereoselectivity.[16]

Enzymatic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[18][19] Enzymes can catalyze reactions with exquisite enantio- and regioselectivity under mild conditions. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical transformations, are particularly powerful for the synthesis of complex chiral molecules.[20][21]

For instance, pig liver esterase (PLE) can be used for the enantioselective hydrolysis of a prochiral diester to a chiral monoester, which can then be converted to the corresponding chiral cyclopropanecarboxylic acid through chemical steps.[20] More recently, engineered myoglobin catalysts have been developed for the highly diastereo- and enantioselective synthesis of cyclopropane-containing drugs and their precursors on a gram scale.[2][22]

Conclusion

The asymmetric synthesis of chiral cyclopropanecarboxylic acids is a vibrant area of research with significant implications for drug discovery and development. The choice of synthetic strategy depends on various factors, including the desired stereochemistry, the substrate scope, and the scalability of the process. Transition-metal catalysis, organocatalysis, and the use of chiral auxiliaries all provide powerful and complementary approaches to access these valuable building blocks. The continued development of novel catalytic systems and chemoenzymatic methods will undoubtedly lead to even more efficient and sustainable routes to these important chiral molecules.

References

  • Zhang, J., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Li, Z., et al. (2021). Asymmetric Sequential Corey-Chaykovsky Cyclopropanation/Cloke-Wilson Rearrangement for the Synthesis of 2,3-Dihydrofurans. Organic Letters. [Link]

  • Panteleev, J., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

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  • ACS Publications. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]

  • National Center for Biotechnology Information. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. [Link]

  • Sci-Hub. An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

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  • Royal Society of Chemistry. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. [Link]

  • ACS Publications. Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. [Link]

  • ElectronicsAndBooks. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

  • SciSpace. Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • Royal Society of Chemistry. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

  • Royal Society of Chemistry. Asymmetric cyclopropanation via an electro-organocatalytic cascade. [Link]

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  • ACS Publications. Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations. [Link]

  • Purdue University Graduate School. ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]

  • University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

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  • ACS Publications. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. [Link]

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  • ResearchGate. Asymmetric Cyclopropanation Reactions. [Link]

  • ACS Publications. A New Synthesis of Cyclopropanecarboxylic Acids. [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Royal Society of Chemistry. Cyclopropanation using flow-generated diazo compounds. [Link]

  • National Center for Biotechnology Information. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. [Link]

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Application Note: High-Resolution NMR Spectroscopic Characterization of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, and the acquisition of ¹H and ¹³C NMR spectra. A thorough analysis of the predicted spectral data is provided, including chemical shift assignments and coupling constant analysis, underpinned by established principles of NMR theory. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for the characterization of novel small molecules.

Introduction: The Significance of Precise Structural Verification

This compound is a molecule of interest in medicinal chemistry and materials science due to its rigid cyclopropane core and the presence of the lipophilic tert-butylphenyl group. The precise three-dimensional arrangement of its constituent atoms is critical to its chemical and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed fingerprint of the molecule, confirming its identity and purity.

This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for achieving high-quality, reproducible NMR data for this class of compounds.

Experimental Protocols: A Foundation for High-Fidelity Data

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. The following protocols are designed to minimize common sources of error, such as poor shimming, solvent interference, and contamination.

Sample Preparation

For routine ¹H NMR, a sample concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended.[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable timeframe.[1]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Add approximately 0.7 mL of CDCl₃ to the vial. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are required for the spectrometer's deuterium lock system.[1][2]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][3] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2]

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used as a reference, the addition of a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration. TMS is chemically inert and its signal is set to 0.00 ppm.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm240 ppm

Data Interpretation: Decoding the Molecular Structure

The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The following is a detailed interpretation of the predicted spectral data.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral assignments, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-12Broad Singlet1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[5]
~7.40Doublet2HH-3, H-5Aromatic protons ortho to the tert-butyl group. The doublet arises from coupling to H-2 and H-6.
~7.28Doublet2HH-2, H-6Aromatic protons ortho to the cyclopropane ring. The doublet arises from coupling to H-3 and H-5.
~1.85Multiplet2HH-8, H-9 (cis to phenyl)The protons on the cyclopropane ring are shielded due to the ring's anisotropic effect.[6][7] Those cis to the bulky phenyl group will experience different shielding.
~1.40Multiplet2HH-8, H-9 (trans to phenyl)Protons trans to the phenyl group are expected to be at a slightly different chemical shift due to the anisotropic effect of the aromatic ring.
1.32Singlet9HC(CH₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

Note on Cyclopropane Protons: The four protons on the cyclopropane ring (C8 and C9) form a complex spin system (AA'BB' or ABCD) due to geminal, cis, and trans couplings, resulting in complex multiplets. The chemical shifts of cyclopropane protons are notably upfield compared to other aliphatic protons.[6][7]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Rationale
~178C-10 (COOH)The carbonyl carbon of a carboxylic acid is significantly deshielded.[5]
~150C-4Aromatic carbon attached to the tert-butyl group.
~139C-1Quaternary aromatic carbon attached to the cyclopropane ring.
~126C-2, C-6Aromatic carbons ortho to the cyclopropane ring.
~125C-3, C-5Aromatic carbons ortho to the tert-butyl group.
~34.5C(CH₃)₃Quaternary carbon of the tert-butyl group.
~31.3C(CH₃)₃Methyl carbons of the tert-butyl group.
~28C-7Quaternary carbon of the cyclopropane ring, deshielded by the phenyl and carboxyl groups.
~18C-8, C-9Methylene carbons of the cyclopropane ring. Cyclopropane carbons are characteristically shielded, sometimes appearing at very low ppm values.[8]

Trustworthiness: A Self-Validating System

The protocols and data interpretation presented in this application note form a self-validating system for the structural confirmation of this compound.

Sources

Mass spectrometry of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Introduction: Characterizing a Key Synthetic Building Block

This compound is a bespoke chemical entity featuring a unique combination of structural motifs: a sterically demanding tert-butyl group, a central phenyl ring, and a strained cyclopropane ring bearing a carboxylic acid function. This molecular architecture makes it a valuable intermediate in medicinal chemistry and materials science, where fine-tuning of lipophilicity, metabolic stability, and conformational rigidity is paramount.

Accurate structural confirmation and sensitive quantification of this molecule are critical for process chemistry, metabolic profiling, and quality control. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering detailed, field-proven protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Structural Data

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue
Molecular Formula C₁₄H₁₈O₂
Average Molecular Weight 218.29 g/mol [1]
Monoisotopic Mass 218.1307 u
Structure

Strategic Approaches to Mass Spectrometric Analysis

The choice between GC-MS and LC-MS is dictated by the analytical objective, sample matrix, and required sensitivity. Due to the presence of the polar carboxylic acid group, the molecule is not directly suitable for GC-MS without chemical modification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-First Approach

GC-MS offers exceptional chromatographic resolution and benefits from robust, standardized electron ionization (EI) libraries. However, the high polarity and low volatility of carboxylic acids necessitate a derivatization step to replace the acidic proton with a non-polar group.[2][3]

  • Expertise & Rationale: Silylation is the most common derivatization strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) efficiently convert the carboxylic acid to its trimethylsilyl (TMS) ester. This transformation dramatically increases volatility and thermal stability, making the analyte amenable to GC analysis.[3][4] The resulting TMS derivative is then readily ionized by EI, producing a predictable and information-rich fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Analysis Approach

LC-MS is the preferred method for analyzing polar compounds in complex matrices without derivatization.[5][6] Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized directly from the liquid phase.

  • Expertise & Rationale: ESI can be operated in both positive and negative ion modes, providing complementary information.

    • Negative Ion Mode (ESI-): This is often the most sensitive mode for carboxylic acids. The acidic proton is easily abstracted in the ESI source, forming a highly stable [M-H]⁻ ion. This deprotonated molecule serves as the precursor ion for subsequent tandem MS (MS/MS) experiments.

    • Positive Ion Mode (ESI+): While less intuitive for an acid, protonation can still occur, yielding an [M+H]⁺ ion. Adduct formation with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is also common and can be used for confirmation.[7]

Experimental Workflow: A Visual Guide

The following diagram illustrates the decision-making process and experimental sequence for analyzing the target compound.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Sample Sample containing This compound Deriv Derivatization (e.g., Silylation with BSTFA) Sample->Deriv High Resolution Structural ID Dissolve Dissolution (in Mobile Phase) Sample->Dissolve High Sensitivity Quantification GC Gas Chromatography (Volatiles Separation) Deriv->GC EI Electron Ionization (EI) (Hard Ionization) GC->EI MS_GC Mass Analyzer (Scan for Fragments) EI->MS_GC Data Data Analysis & Interpretation MS_GC->Data LC Liquid Chromatography (Polar Compound Separation) Dissolve->LC ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI MS_LC Tandem MS (MS/MS) (Precursor -> Fragment) ESI->MS_LC MS_LC->Data

Caption: Overall analytical workflow for the mass spectrometric analysis.

Protocol 1: GC-MS Analysis via Silylation

This protocol is designed for the definitive identification of this compound based on its EI fragmentation pattern.

1. Reagents and Materials

  • Sample containing the analyte

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • 2 mL GC vials with inserts and PTFE-lined caps

2. Sample Preparation and Derivatization

  • Accurately weigh or pipette a sample containing approximately 0.1-1.0 mg of the analyte into a GC vial.

  • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Trustworthiness: The inclusion of 1% TMCS acts as a catalyst, ensuring complete and rapid derivatization of the carboxylic acid.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS System: Agilent 5977 MSD or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 550.

Protocol 2: LC-MS/MS Quantitative Analysis

This protocol is optimized for the sensitive detection and quantification of the analyte in complex matrices using a targeted approach.

1. Reagents and Materials

  • Sample containing the analyte

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • Formic Acid (≥99%)

  • Ammonium Acetate

  • 2 mL LC vials with inserts and PTFE-lined caps

2. Sample Preparation and Mobile Phase

  • Dilute the sample in a solution that mimics the initial mobile phase conditions (e.g., 95:5 Water:ACN) to a final concentration within the expected calibration range (e.g., 1-1000 ng/mL).

  • Vortex and centrifuge to pellet any particulates. Transfer the supernatant to an LC vial.

  • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid (for positive mode) OR 10 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid (for positive mode) OR Acetonitrile (for negative mode).

    • Expertise & Rationale: Formic acid is used in positive mode to promote the formation of [M+H]⁺ ions.[8] In negative mode, a neutral or slightly basic modifier like ammonium acetate is preferred to facilitate the formation of [M-H]⁻ ions without suppressing the ESI signal.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • MS System: Triple Quadrupole (e.g., Waters Xevo TQ-S) or Orbitrap (e.g., Thermo Q Exactive)[9]

  • Ion Source: Electrospray Ionization (ESI), operated in either positive or negative mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

4. MRM Transition Optimization (Self-Validating System)

  • Infuse a standard solution of the analyte (approx. 500 ng/mL) directly into the mass spectrometer.

  • In Negative Mode , perform a full scan to confirm the parent ion at m/z 217.1 .

  • Select m/z 217.1 as the precursor ion and perform a product ion scan to identify the most intense, stable fragment ions. The expected primary fragment is from the loss of CO₂, resulting in a product ion at m/z 173.1 .

  • Optimize the collision energy to maximize the signal for the transition 217.1 -> 173.1 . A secondary, qualifying transition should also be selected if available.

  • Repeat the process in Positive Mode for the precursor ion m/z 219.1 ([M+H]⁺) if desired.

Data Interpretation: Expected Ions and Fragmentation Patterns

The structure of the molecule gives rise to several characteristic fragmentation pathways.

Predicted Mass Fragments

The following table summarizes the key ions expected from each analytical method.

MethodIon TypeCalculated m/zDescription
GC-MS (as TMS Ester) Molecular Ion [M]⁺˙290.17C₁₇H₂₆O₂Si
[M-15]⁺275.15Loss of •CH₃ from TMS or tert-butyl group
[M-57]⁺ 233.12 Loss of •C₄H₉ (tert-butyl group)
[M-117]⁺173.13Loss of •COOTMS fragment
LC-MS (ESI-) [M-H]⁻ 217.12 Deprotonated molecule (Precursor Ion)
[M-H-CO₂]⁻173.13Product ion from loss of carbon dioxide
LC-MS (ESI+) [M+H]⁺219.14Protonated molecule (Precursor Ion)
[M+Na]⁺241.12Sodium adduct
[M+H-H₂O]⁺201.13Product ion from loss of water
Proposed Fragmentation Pathway (EI)

Electron ionization is a high-energy process that induces significant fragmentation, providing a rich fingerprint for structural elucidation.

Sources

Application Notes & Protocols: The Strategic Incorporation of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Cyclopropyl Moiety

In the landscape of modern drug discovery and medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif.[1][2] Its unique physicochemical and structural characteristics offer solutions to many challenges faced during lead optimization. Unlike flat, aromatic systems, the cyclopropane ring provides a rigid, three-dimensional geometry that can precisely orient substituents in chemical space to maximize binding interactions with biological targets.[3][4]

Key advantages conferred by the cyclopropyl fragment include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes) compared to their aliphatic counterparts, often leading to an improved pharmacokinetic profile.[1][4]

  • Improved Potency and Selectivity: The conformational rigidity of the ring minimizes the entropic penalty upon binding to a target, which can translate to higher potency. This rigidity also allows for the fine-tuning of ligand conformation to enhance selectivity.

  • Novel Chemical Space: Incorporating this motif generates novel chemotypes, providing a pathway to escape intellectual property limitations and explore new structure-activity relationships (SAR).[3][4]

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other common functionalities like vinyl groups or gem-dimethyl groups, offering a tool to modulate properties such as solubility and lipophilicity while preserving biological activity.[5]

This guide focuses on a particularly valuable building block: 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid . This molecule combines the benefits of the cyclopropane core with two key functional handles: a versatile carboxylic acid for diverse coupling reactions and a sterically demanding tert-butyl group, which is ideal for probing large, lipophilic pockets in target proteins and can further shield the molecule from metabolism.

Synthesis of the Building Block

The preparation of 1-aryl-cyclopropanecarboxylic acids can be achieved through several established synthetic routes. A reliable and scalable method proceeds from the corresponding arylacetonitrile via a phase-transfer-catalyzed cyclopropanation followed by hydrolysis.[6] This two-step process is robust and amenable to a variety of substituted arylacetonitriles.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 4-tert-butylphenylacetonitrile B 1-(4-tert-butylphenyl)cyclopropanecarbonitrile A->B  1,2-Dibromoethane  NaOH (50% aq.)  TBAB (catalyst)  60 °C C 1-(4-tert-butylphenyl)cyclopropanecarbonitrile D This compound C->D  H2SO4 (70% aq.)  Reflux

Caption: Synthetic workflow for the building block.

Protocol 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

This protocol describes the phase-transfer catalyzed cyclopropanation of 4-tert-butylphenylacetonitrile.

Materials & Equipment

  • 4-tert-butylphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for extraction and work-up

Procedure

  • To a round-bottom flask, add 4-tert-butylphenylacetonitrile (1.0 eq).

  • Add the phase-transfer catalyst, TBAB (0.05 eq).

  • With vigorous stirring, add the 50% aqueous NaOH solution (10.0 eq).

  • Add 1,2-dibromoethane (1.5 eq) dropwise to the stirring mixture. An exotherm may be observed.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitrile.

Protocol 2: Hydrolysis to this compound

This protocol details the acidic hydrolysis of the nitrile intermediate.

Materials & Equipment

  • 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

  • Sulfuric Acid (H₂SO₄), 70% aqueous solution

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Standard filtration and drying equipment

Procedure

  • Carefully add the crude or purified 1-(4-tert-butylphenyl)cyclopropanecarbonitrile (1.0 eq) to a 70% aqueous solution of sulfuric acid in a round-bottom flask.

  • Heat the mixture to reflux (approx. 120-130 °C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by LC-MS analysis of quenched aliquots.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum to afford the target carboxylic acid, typically as a white to off-white solid.[6]

Application Protocol: Amide Bond Formation

The carboxylic acid functionality is a premier handle for elaboration. Its most common transformation in medicinal chemistry is the formation of an amide bond. This protocol provides a general and reliable method using HATU, a widely used peptide coupling reagent.

Workflow for Amide Coupling

G Acid 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid Mix Mix & Stir Acid->Mix Amine Primary/Secondary Amine (R-NH2) Amine->Mix Reagents HATU DIPEA DMF Reagents->Mix Workup Aqueous Work-up (EtOAc/H2O) Mix->Workup  Reaction  (rt, 4-16h) Purify Column Chromatography Workup->Purify Product Target Amide Product Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Protocol 3: Synthesis of N-Benzyl-1-(4-tert-butylphenyl)cyclopropanecarboxamide

This protocol details the coupling of the title acid with benzylamine as a representative primary amine.

Materials & Equipment

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for work-up and purification

Experimental Parameters

Reagent M.W. Equivalents Amount (for 1 mmol scale)
Carboxylic Acid 218.30 1.0 218 mg
Benzylamine 107.15 1.1 118 mg (116 µL)
HATU 380.23 1.2 456 mg
DIPEA 129.25 3.0 388 mg (522 µL)

| Anhydrous DMF | - | - | 5 mL |

Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add benzylamine (1.1 eq) followed by DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Activation & Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF and add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the carboxylic acid by LC-MS or TLC.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality and Experimental Insights

  • Why HATU? HATU is a highly efficient, low-racemization coupling reagent that rapidly activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Why DIPEA? DIPEA is a non-nucleophilic hindered base. Its primary role is to neutralize the hexafluorophosphate salt formed and to scavenge the acidic protons released during the reaction, driving the equilibrium towards product formation. Using at least 2 equivalents is crucial, with 3 often used to ensure the reaction goes to completion.

  • Solvent Choice: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes all reactants and intermediates.

Further Synthetic Utility

Beyond amide formation, the carboxylic acid handle serves as a gateway to numerous other functionalities, expanding the synthetic diversity achievable from this single building block.

TransformationReagents & ConditionsProduct Functional Group
Esterification R-OH, H₂SO₄ (cat.), Toluene, Dean-StarkEster
Reduction BH₃·THF or LiAlH₄, then H₃O⁺ work-upPrimary Alcohol
Conversion to Amine 1. SOCl₂ 2. NaN₃ 3. Heat (Curtius) 4. H₃O⁺Primary Amine
Ketone Synthesis 1. SOCl₂ 2. R₂CuLi (Gilman reagent)Ketone

Conclusion

This compound is a high-value building block for synthetic and medicinal chemists. Its inherent structural features—a rigid, metabolically robust cyclopropane core and a sterically influential tert-butylphenyl group—provide a powerful platform for designing novel molecules with desirable pharmaceutical properties. The versatile carboxylic acid functionality allows for straightforward and efficient incorporation into target molecules via well-established protocols, as detailed in this guide. By leveraging this building block, researchers can accelerate the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • BenchChem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid.
  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • ScienceDirect. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.
  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
  • ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.

Sources

Application Notes and Protocols: Derivatization of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the derivatization of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. We will focus on a robust and widely applicable method: amide bond formation via carbodiimide activation. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The unique structural features of the cyclopropane ring impart specific conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design. Derivatization of the carboxylic acid moiety allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties.

The most common and versatile derivatization strategy for carboxylic acids is the formation of amide bonds. Amides are prevalent in a vast array of pharmaceuticals and biologically active molecules due to their stability and ability to participate in hydrogen bonding. This guide will detail a protocol for the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). This method is favored for its mild reaction conditions and broad substrate scope.[1][2]

Core Principles: The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the basic nature of the amine, which tends to deprotonate the carboxylic acid, forming a non-reactive carboxylate salt. To overcome this, the carboxylic acid must first be "activated."

Carbodiimide-Mediated Activation:

Carbodiimides, such as EDCI, are powerful dehydrating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a soluble urea byproduct.

The Role of Additives (NHS or HOBt):

While the O-acylisourea intermediate can react directly with the amine, it is also prone to racemization (for chiral carboxylic acids) and can undergo rearrangement to a less reactive N-acylurea. To mitigate these side reactions and improve reaction efficiency, additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form a more stable, yet still highly reactive, activated ester (e.g., NHS ester). This activated ester then cleanly reacts with the amine to yield the amide product.[1][3]

Experimental Protocol: Amide Synthesis

This protocol outlines the synthesis of N-benzyl-1-(4-tert-butylphenyl)cyclopropanecarboxamide as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDCI)≥98%Sigma-AldrichStore under inert gas.
N-Hydroxysuccinimide (NHS)≥98%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent.
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichOptional, as a non-nucleophilic base.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add N-hydroxysuccinimide (NHS) (1.1 eq) to the solution.

  • Activation of the Carboxylic Acid:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDCI) (1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes. The formation of the NHS ester can be monitored by TLC.

  • Amine Addition:

    • In a separate vial, prepare a solution of benzylamine (1.1 eq) in a small amount of anhydrous DCM.

    • Slowly add the benzylamine solution to the reaction mixture at 0 °C.

    • Optional: If the amine is used as a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the acid.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 4-12 hours. The progress of the reaction should be monitored by TLC until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_activation 2. Activation cluster_coupling 3. Amide Coupling cluster_workup 4. Workup & Purification start Dissolve Carboxylic Acid and NHS in DCM activation Add EDCI at 0°C start->activation amine_add Add Amine Solution activation->amine_add reaction Stir at Room Temp. amine_add->reaction workup Aqueous Wash reaction->workup purify Column Chromatography workup->purify product Pure Amide purify->product

Sources

Application Notes and Protocols for Amide Coupling with 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for amide coupling reactions utilizing 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug discovery.[1][2] This guide offers detailed protocols, discusses the rationale behind experimental choices, and addresses potential challenges associated with this sterically hindered carboxylic acid. We will explore common coupling reagents, optimized reaction conditions, and purification strategies to ensure successful and efficient synthesis of amide derivatives.

Introduction: The Significance of Amide Coupling in Drug Discovery

The amide bond is a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and biologically active molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the development of new therapeutic agents.[1][2]

Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the use of coupling reagents to activate the carboxylic acid is essential to facilitate the nucleophilic attack by the amine.[3] A variety of these reagents have been developed over the years, each with its own advantages and disadvantages.[1]

This application note focuses on the specific challenges and procedures associated with this compound. The presence of a bulky tert-butyl group and a cyclopropane ring introduces significant steric hindrance, which can impede the coupling reaction. Understanding how to overcome these steric challenges is crucial for the successful synthesis of its amide derivatives, which are of interest in various therapeutic areas.[4][5]

Understanding the Mechanism of Amide Coupling

The choice of an appropriate coupling reagent and conditions is paramount for a successful amide coupling reaction. The most common strategies involve the in-situ activation of the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. Two of the most widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Based Coupling (e.g., EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is frequently used due to its efficiency and the ease of removal of its urea byproduct via aqueous workup.[6][7] The mechanism, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[6][8]

  • Formation of the Active Ester: The nucleophilic additive, HOBt, reacts with the O-acylisourea intermediate. This forms a more stable HOBt-ester, which is less susceptible to racemization.[6][8]

  • Amide Bond Formation: The amine then attacks the activated HOBt-ester to form the desired amide bond and regenerates HOBt.[6][8]

EDC_HOBt_Mechanism cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_amide_formation Amide Formation CarboxylicAcid R-COOH O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea +EDC EDC EDC HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester +HOBt HOBt HOBt Amide Amide (R-CO-NHR') HOBt_ester->Amide +R'-NH2 Amine R'-NH2

Uronium/Aminium Salt-Based Coupling (e.g., HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its high reactivity and fast reaction times, making it suitable for challenging couplings, including those with sterically hindered substrates.[6][9]

  • Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[10]

  • Formation of the Active Ester: The resulting carboxylate anion attacks HATU, forming a highly reactive OAt-active ester.[6][10]

  • Amide Bond Formation: The amine attacks this active ester to yield the final amide product.[10]

HATU_Mechanism cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_amide_formation Amide Formation CarboxylicAcid R-COOH Carboxylate R-COO- CarboxylicAcid->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide (R-CO-NHR') OAt_ester->Amide + R'-NH2 Amine R'-NH2

Experimental Protocols

The following protocols provide a starting point for the amide coupling of this compound. Optimization of reaction conditions may be necessary depending on the specific amine being used.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial Source>95%
Amine (substrate)Commercial Source>95%
EDC (EDCI)Commercial Source>98%Water-soluble carbodiimide.
HOBt (1-Hydroxybenzotriazole)Commercial Source>97%Anhydrous HOBt is explosive and should be handled with care.[11]
HATUCommercial Source>98%Uronium salt-based coupling reagent.
DIPEA (N,N-Diisopropylethylamine)Commercial Source>99%Non-nucleophilic base.
Anhydrous Dimethylformamide (DMF)Commercial Source>99.8%Use a dry solvent.
Anhydrous Dichloromethane (DCM)Commercial Source>99.8%Use a dry solvent.
Ethyl acetate (EtOAc)Commercial SourceReagent GradeFor workup and chromatography.
HexanesCommercial SourceReagent GradeFor chromatography.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)In-house preparationN/AFor workup.
Brine (Saturated aqueous Sodium Chloride)In-house preparationN/AFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercial SourceN/AFor drying organic layers.
Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a general and cost-effective method for amide bond formation.[8]

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) in a round-bottom flask, add the amine (1.1 eq) and HOBt (1.2 eq).[8]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]

  • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or triethylamine (TEA) (2.5 eq) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[2] Recrystallization can also be an effective purification method for amides.[12]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for more challenging couplings, especially with sterically hindered amines or when racemization is a concern.[6]

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) in a round-bottom flask, add the amine (1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up cluster_purification Purification Reagents Dissolve Carboxylic Acid, Amine, and Additives Add_Coupling_Reagent Add Coupling Reagent (EDC/HOBt or HATU) Reagents->Add_Coupling_Reagent Stir Stir at RT Add_Coupling_Reagent->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute Wash Aqueous Washes Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography or Recrystallization Dry_Concentrate->Purify

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU.[6] Ensure all reagents are anhydrous.
Low nucleophilicity of the amine (e.g., electron-deficient anilines).Increase the reaction temperature or prolong the reaction time. The addition of DMAP as a catalyst with EDC/HOBt can be beneficial for unreactive amines.[1]
Steric hindrance from the carboxylic acid or amine.Use a more reactive coupling reagent like HATU.[13] Consider alternative coupling strategies if standard methods fail.
Side Product Formation Formation of N-acylurea byproduct with carbodiimides.Ensure the use of an additive like HOBt to intercept the O-acylisourea intermediate.[14]
Racemization of chiral centers.Use additives like HOBt or HOAt to suppress racemization.[6][15] HATU is known for low rates of epimerization.[6]
Difficult Purification Similar polarity of the product and starting materials or byproducts.Optimize the chromatographic conditions. Consider recrystallization as an alternative purification method.[12] Ensure proper aqueous workup to remove water-soluble impurities.[14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Reagent Handling:

    • Coupling Reagents: Many peptide coupling reagents are sensitizers and can cause allergic reactions, including dermal and respiratory issues.[16][17][18] Handle with care and avoid inhalation of dust or contact with skin.

    • HOBt: Anhydrous HOBt is explosive and should be handled with extreme caution.[11] Commercially available HOBt typically contains water to mitigate this risk.

    • Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The amide coupling of this compound, while potentially challenging due to steric hindrance, can be successfully achieved with the appropriate choice of coupling reagents and optimized reaction conditions. This guide provides robust protocols using both EDC/HOBt and HATU, offering researchers the flexibility to choose a method based on the reactivity of their amine substrate and other experimental considerations. By understanding the underlying mechanisms and potential pitfalls, scientists can efficiently synthesize novel amide derivatives for their research and drug discovery programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (URL: [Link])

  • General Procedure III: Amide Coupling - Bio-protocol. (URL: [Link])

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  • Coupling Agent Hazards - American Peptide Society. (URL: [Link])

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (URL: [Link])

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  • CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry. (URL: [Link])

  • What is the best technique for amide purification? - ResearchGate. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ACS Publications. (URL: [Link])

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  • Peptide Synthesis – Safety Topics - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])

  • Commonly used amide/peptide coupling reagents - ResearchGate. (URL: [Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). (URL: [Link])

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - Organic Process Research & Development. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield in 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid synthesis.

Welcome to the technical resource hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols to enhance reaction yields and product purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the synthesis.

Section 1: Reaction & Yield Optimization

Q1: My overall yield for this compound is consistently low. What are the most common causes?

Low yield is a frequent issue that can often be traced back to several critical factors in the cyclopropanation or hydrolysis steps. The most common culprits include:

  • Inactive Cyclopropanating Reagent: If you are using a Simmons-Smith type reaction, the activation of zinc (e.g., as a zinc-copper couple) is paramount. Incomplete activation leads to a sluggish or failed reaction.[1]

  • Presence of Moisture: Cyclopropanation reactions, particularly those involving organometallic reagents like the Simmons-Smith reagent, are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).[1]

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the cyclopropanating agent will result in incomplete conversion of the starting material. Conversely, a large excess can sometimes lead to side reactions.

  • Poor Quality of Starting Materials: Impurities in the starting alkene or the dihaloalkane can inhibit the reaction. It is often beneficial to purify reagents like diiodomethane before use.[1]

  • Inefficient Hydrolysis: In multi-step syntheses involving a nitrile or ester intermediate, the hydrolysis step to the final carboxylic acid can be slow or incomplete if the conditions (e.g., acid/base concentration, temperature, reaction time) are not optimized.

Q2: I am using a phase-transfer catalysis (PTC) method for cyclopropanation. How can I optimize it for better yield?

Phase-transfer catalysis (PTC) is an excellent method for this type of synthesis, offering advantages like milder conditions and reduced reliance on anhydrous solvents.[2] To optimize a PTC-driven cyclopropanation:

  • Catalyst Choice: The structure of the phase-transfer catalyst is crucial. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers are commonly used. The choice of catalyst can significantly impact reaction efficiency.[2][3]

  • Solvent System: A biphasic system (e.g., toluene/water) is typical. The choice of the organic solvent can affect the solubility of the catalyst and reagents, thereby influencing the reaction rate.

  • Stirring Rate: In a heterogeneous PTC system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which directly facilitates the catalytic cycle.

  • Concentration of Base: For reactions involving deprotonation (e.g., of a malonic ester derivative), the concentration of the aqueous base (like 50% NaOH) must be high enough to drive the reaction forward.

Q3: Can temperature affect the stereoselectivity and yield of the cyclopropanation step?

Absolutely. Temperature is a critical parameter. For Simmons-Smith reactions, lower temperatures (e.g., 0 °C to room temperature) are generally preferred to minimize side reactions.[1] While increasing the temperature can improve the reaction rate, it may also lead to the decomposition of the organozinc carbenoid, reducing the overall yield.[4] The addition of carbenes or carbenoids to alkenes is typically a concerted, stereospecific process where the stereochemistry of the alkene is retained in the cyclopropane product.[5]

Section 2: Side Reactions & Impurities

Q4: During the synthesis, I've identified an unexpected byproduct. What are the likely side reactions?

The nature of the side products depends heavily on the chosen synthetic route.

  • In Simmons-Smith Type Reactions: You might observe the formation of methylated byproducts if your substrate contains sensitive heteroatoms (like alcohols).[1] Additionally, polymerization of the starting styrene derivative can occur, especially at higher temperatures.

  • In PTC with Malonic Esters: Incomplete alkylation or dialkylation can be an issue. The primary side reaction is often the hydrolysis of the ester starting material if it remains unreacted for too long in the basic medium.

  • During Nitrile Hydrolysis: Incomplete hydrolysis can leave residual amide as an impurity. Under harsh acidic or basic conditions, other sensitive functional groups in the molecule could be affected.

Q5: How can I minimize the formation of these byproducts?

Minimizing side reactions requires careful control over the reaction conditions:

  • Control Stoichiometry: Use the minimum effective excess of the cyclopropanating reagent to drive the reaction to completion without promoting side reactions.

  • Temperature Management: Maintain the recommended temperature throughout the reaction. For exothermic reactions, ensure efficient cooling.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-reaction or product degradation.

  • Purify Reagents: Ensure the purity of all starting materials and solvents to avoid introducing contaminants that could catalyze side reactions.

Section 3: Purification & Analysis

Q6: What is the recommended procedure for purifying the final this compound?

The final product is a solid at room temperature and can typically be purified by:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. If the final step was a basic hydrolysis, the mixture should be acidified (e.g., with HCl) to protonate the carboxylate salt, causing the carboxylic acid to precipitate or partition into an organic extraction solvent.

  • Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system (e.g., heptane/ethyl acetate) should be identified to provide good recovery of high-purity crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. For acidic compounds, it can be beneficial to add a small amount of acetic acid to the eluent to prevent tailing on the column.

Q7: Which analytical methods are best for characterizing the final product and confirming its purity?

A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy: ¹H NMR will show the characteristic signals for the cyclopropyl protons and the aromatic protons of the tert-butylphenyl group. ¹³C NMR will confirm the presence of all unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch and the sharp C=O stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[6][7]

Experimental Protocols & Workflows

A reliable method for synthesizing the target compound involves the cyclopropanation of a malonate derivative followed by hydrolysis and decarboxylation. This approach, utilizing phase-transfer catalysis, is robust and scalable.

Overall Synthetic Workflow

Synthesis_Workflow Reactants Diethyl Malonate + 4-tert-Butylbenzyl Halide + 1,2-Dibromoethane Step1 Step 1: PTC Alkylation & Cyclopropanation Reactants->Step1 Intermediate Diethyl 1-(4-tert-butylbenzyl)- cyclopropane-1,1-dicarboxylate Step1->Intermediate Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 Product Crude 1-(4-tert-butylphenyl)- cyclopropanecarboxylic Acid Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Protocol: Phase-Transfer Catalyzed Synthesis

Step 1: Synthesis of Diethyl 2-(4-tert-butylphenyl)-1,1-cyclopropanedicarboxylate

  • Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 50% aqueous sodium hydroxide (200 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (0.1 eq).

  • Reagent Addition: While stirring vigorously, add a mixture of diethyl malonate (1.0 eq), 4-tert-butylbenzyl chloride (1.0 eq), and 1,2-dibromoethane (1.2 eq) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and dilute with water (200 mL). Extract the product with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diester intermediate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: Place the crude diester from Step 1 in a round-bottom flask. Add a solution of potassium hydroxide (3.0 eq) in ethanol/water (2:1, 5 mL per gram of diester).

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).

  • Decarboxylation & Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl at 0 °C until the pH is ~1-2. The product will precipitate as a white solid.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive reagents (e.g., zinc not activated).[1]Activate zinc with a copper salt or use a more reactive reagent like diethylzinc.
Presence of moisture.[1]Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere.
Inefficient stirring in a heterogeneous reaction.Use a mechanical stirrer and ensure vigorous mixing to maximize interfacial contact.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature in small increments, monitoring for side product formation.
Incorrect stoichiometry.Re-verify calculations and ensure the correct molar equivalents of reagents are used.
Formation of Side Products Reaction temperature is too high.Maintain the reaction at the optimal, typically lower, temperature. Use an ice bath for cooling if necessary.
Excess of a reactive reagent.Use a minimal excess of the cyclopropanating agent or other reactive species.
Difficulty in Purification Product is an oil or difficult to crystallize.Attempt purification via column chromatography. If the product is an acid, adding acetic acid to the eluent can help.
Product co-elutes with impurities.Try a different solvent system for chromatography or a different recrystallization solvent.

Reaction Mechanism

A plausible mechanism for a related Simmons-Smith cyclopropanation involves the formation of a zinc carbenoid which then reacts with the alkene.

Simmons_Smith_Mechanism cluster_reagents Reagent Formation cluster_reaction Cyclopropanation Zn_Cu Zn(Cu) Carbenoid IZnCH₂I Zn_Cu->Carbenoid Ether CH2I2 CH₂I₂ CH2I2->Carbenoid Carbenoid_reac IZnCH₂I Alkene 4-tert-Butylstyrene TS [Transition State] Alkene->TS Product 1-(4-tert-butylphenyl)- 2-iodomethylcyclopropane-ZnI TS->Product Carbenoid_reac->TS

Sources

Technical Support Center: Purification of Crude 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the accuracy of biological or material property evaluations. The synthesis of this molecule can result in various impurities, including starting materials, byproducts, and reagents.[3] This guide will provide a systematic approach to purifying the crude product to a high degree of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Symptom: You observe a significant loss of your product after performing a recrystallization procedure.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, the recovery will be poor.

    • Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities. Common choices for carboxylic acids include ethanol, hexane/ethyl acetate mixtures, or toluene.[4][5]

  • Using Too Much Solvent: An excessive amount of solvent will keep more of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

Problem 2: Persistent Impurities Detected by NMR or LC-MS

Symptom: After purification, analytical techniques like NMR or LC-MS still show the presence of significant impurities.

Possible Causes & Solutions:

  • Co-precipitation of a Structurally Similar Impurity: An impurity with similar polarity and solubility to your target compound may co-crystallize.

    • Solution 1: Acid-Base Extraction. This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[6][7][8][9] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. The organic layer containing neutral impurities can be separated, and the aqueous layer can then be acidified to precipitate the pure carboxylic acid.[6][7]

    • Solution 2: Column Chromatography. If acid-base extraction is insufficient, column chromatography can be employed for more challenging separations.[10][11]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom layer will be the aqueous phase (containing the sodium salt of your carboxylic acid).

  • Drain the aqueous layer into a clean flask.

  • Wash the organic layer with another portion of the NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add a strong acid, such as 3M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Collect the precipitated pure carboxylic acid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the purified product under vacuum.

dot

AcidBaseExtraction start Crude Product (in Organic Solvent) add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Carboxylic Acid filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction.

Problem 3: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil.

Possible Causes & Solutions:

  • High Concentration of Impurities: A significant amount of impurities can lower the melting point of the mixture, leading to oiling out.

    • Solution: First, attempt an acid-base extraction to remove a significant portion of the impurities before proceeding with recrystallization.

  • Solvent Polarity Mismatch: The chosen solvent may be too nonpolar for the compound.

    • Solution: Try a more polar solvent or a solvent mixture. For instance, if you are using hexanes, try adding a small amount of a more polar co-solvent like ethyl acetate or acetone.[5]

  • Cooling Below the Melting Point: If the saturated solution is cooled too quickly, it may become supersaturated at a temperature below the compound's melting point.

    • Solution: Ensure the solution cools slowly. If it oils out, try reheating the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Q2: What are the best analytical techniques to assess the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of the product.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the compound.[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.

Q3: How should I choose a solvent system for column chromatography?

A3: The choice of solvent system for column chromatography depends on the polarity of your compound and the impurities.

  • Thin-Layer Chromatography (TLC) First: Use TLC to screen different solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Typical Solvents: For carboxylic acids, a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.

  • Acidification of the Mobile Phase: Carboxylic acids can sometimes streak on silica gel columns. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can help to obtain sharper peaks by keeping the carboxylic acid in its protonated state.[17]

Purification Technique Best For Removing Key Considerations
Recrystallization Small amounts of impurities with different solubility profiles.Solvent selection is critical; slow cooling is important for high purity.
Acid-Base Extraction Neutral and basic impurities.Highly effective for carboxylic acids; ensures separation based on chemical properties.[6][8]
Column Chromatography Impurities with similar polarity to the product.Requires optimization of the solvent system via TLC; can be time-consuming but offers high resolution.[10][11]

Q4: What are the likely impurities in a synthesis of this compound?

A4: The impurities will depend on the synthetic route. A common synthesis involves the cyclopropanation of a precursor.[1] Potential impurities could include:

  • Unreacted Starting Materials: Such as 4-tert-butylbenzyl precursors or malonic esters.

  • Byproducts of the Cyclopropanation Reaction.

  • Reagents: Such as bases or catalysts used in the synthesis.[3]

  • Solvents: Residual solvents from the reaction or workup.[3]

dot

PurificationDecision start Crude Product Analysis (TLC, NMR) decision1 Are there significant non-acidic impurities? start->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes decision3 Are there closely related impurities? decision1->decision3 No decision2 Is the product pure enough after extraction? acid_base->decision2 recrystallize Recrystallize decision2->recrystallize No end_pure Pure Product decision2->end_pure Yes recrystallize->end_pure decision3->recrystallize No chromatography Perform Column Chromatography decision3->chromatography Yes chromatography->end_pure

Caption: Decision tree for purification strategy.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ScienceDirect. (2014). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization followed by gas chromatography–mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • ACS Publications. (1992). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-hydroxy-, (2,6-di-t-butyl-4-methylphenyl) ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl cyclopropanecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. Retrieved from [Link]

  • ChemBeanes. (n.d.). 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Quick Company. (n.d.). "Processes For The Preparation Of Cyclopropanecarboxylic Acid". Retrieved from [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

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Overcoming solubility issues of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. We will explore the physicochemical rationale behind these issues and provide validated, step-by-step protocols to overcome them.

Introduction: Understanding the Molecule

This compound is a molecule characterized by two key structural features that dictate its solubility profile:

  • A Lipophilic Moiety: The 4-tert-butylphenyl group is large, nonpolar, and hydrophobic. This significantly drives the molecule's preference for non-aqueous environments and is the primary reason for its low water solubility. A similar compound has an estimated logP of ~4.5, indicating high lipophilicity[1].

  • An Ionizable Acidic Group: The cyclopropanecarboxylic acid group is a weak acid with a pKa value expected to be similar to the parent cyclopropanecarboxylic acid's pKa of approximately 4.8[2][3]. This allows for pH-dependent manipulation of its charge state and, consequently, its aqueous solubility.

The core challenge lies in overcoming the dominant hydrophobicity of the tert-butylphenyl group to achieve a stable and effective concentration in aqueous experimental systems.

Core Troubleshooting Guide

Compound precipitation can severely compromise experimental integrity by reducing the effective compound concentration and introducing physical artifacts[4]. The following guide addresses common precipitation observations.

Observation Potential Cause Recommended Solution & Rationale
Immediate, heavy precipitation upon dilution of DMSO stock into aqueous buffer. Exceeding Kinetic Solubility: The compound's concentration surpasses its solubility limit in the final aqueous medium. The rapid solvent shift from 100% DMSO to a high-percentage aqueous environment causes the compound to "crash out"[5].1. Reduce Final Concentration: Perform a serial dilution to find the maximum soluble concentration in your specific assay buffer. 2. Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. This avoids localized high concentrations that trigger precipitation[4]. 3. Increase Co-solvent Percentage: If the assay allows, slightly increase the final percentage of a water-miscible organic solvent (co-solvent) like DMSO or ethanol[6][7].
Solution is initially clear but becomes cloudy or shows precipitate after incubation (e.g., at 37°C). Thermodynamic Insolubility / Temperature Effects: The compound may be kinetically trapped in a supersaturated state that is not thermodynamically stable over time. Additionally, for some compounds, solubility can decrease with increasing temperature (an exothermic dissolution process).1. Determine Thermodynamic Solubility: Equilibrate the compound in the buffer for 24-48 hours and measure the concentration of the supernatant to find the true solubility limit. 2. Pre-warm Solutions: Before adding the compound stock, ensure the assay medium or buffer is pre-warmed to the incubation temperature (e.g., 37°C)[4]. This prevents temperature-shift-induced precipitation.
Inconsistent results or poor dose-response curves across replicate experiments. Undetected Microprecipitation: The compound may be forming fine, non-visible precipitates, leading to variable effective concentrations in solution.1. Centrifuge and Filter: Before use, centrifuge your final solution at high speed (e.g., >10,000 x g) and use the supernatant. This removes insoluble particles. 2. Employ a Solubility Enhancement Strategy: Even if precipitation is not obvious, proactively using a solubilization technique (see detailed sections below) ensures the compound remains in a monomeric, active state.
Precipitation observed in cell culture media containing serum. Compound-Protein Binding and Aggregation: The compound may bind non-specifically to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble aggregates.1. Test in Serum-Free Media: Determine the compound's baseline solubility in the base medium without serum. 2. Reduce Serum Concentration: If possible for your cell line, perform the experiment with a lower serum percentage. 3. Use a Formulation Approach: Encapsulating the compound in a formulation like a cyclodextrin complex can shield it from interacting with serum proteins[8][9].

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous buffers? A: The solubility of a molecule is a balance between its hydrophilic and hydrophobic parts. For this compound, the large, nonpolar tert-butylphenyl group makes the molecule highly hydrophobic, meaning it is energetically unfavorable for it to be surrounded by water molecules. While the carboxylic acid group can form hydrogen bonds with water, its contribution is outweighed by the hydrophobic bulk[10]. To dissolve, the compound must disrupt the strong hydrogen-bonding network of water, which is not easily compensated by interactions between the compound and water.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter? A:

  • Kinetic Solubility is the concentration of a compound that dissolves when a concentrated stock (e.g., in DMSO) is rapidly diluted into an aqueous buffer. It reflects the compound's ability to stay in a supersaturated solution for a short period. It's a quick, common measurement in early discovery[5].

  • Thermodynamic Solubility is the true equilibrium solubility. It is the concentration of a compound in a saturated solution when excess solid has been equilibrated with the solvent for an extended period (typically 24-72 hours). Why it matters: A compound might have acceptable kinetic solubility for a rapid assay but precipitate during a longer incubation, leading to failed experiments. Thermodynamic solubility is the gold standard for developing stable formulations[11].

Q3: How do I choose the right solubility enhancement strategy? A: The choice depends on the required concentration, the experimental system (e.g., in vitro assay vs. in vivo study), and the compound's physicochemical properties. The workflow below provides a general decision-making framework. For in vitro assays, starting with pH modification and co-solvents is often the simplest approach. For in vivo studies, more advanced formulations like salts, cyclodextrins, or lipid-based systems are typically required to enhance bioavailability[12].

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay? A: A final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard that is non-toxic for most cell lines. Concentrations up to 1% may be tolerated but should be validated. It is critical to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects[5].

Strategic Workflow for Solubility Enhancement

This workflow provides a systematic approach to selecting an appropriate solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound shows poor aqueous solubility is_ionizable Is the compound ionizable? (pKa known) start->is_ionizable ph_adjust Strategy 1: pH Adjustment (Raise pH > pKa + 1.5) is_ionizable->ph_adjust Yes (Carboxylic Acid) cosolvent Strategy 2: Co-solvents (Screen DMSO, Ethanol, PEG400) is_ionizable->cosolvent No / pH adjustment failed check_sol_1 Solubility Goal Met? ph_adjust->check_sol_1 check_sol_1->cosolvent No success Proceed with Experiment check_sol_1->success Yes check_sol_2 Solubility Goal Met? cosolvent->check_sol_2 advanced Proceed to Advanced Strategies check_sol_2->advanced No check_sol_2->success Yes salt Strategy 3: Salt Formation (e.g., Sodium, Potassium, TRIS) advanced->salt cyclo Strategy 4: Complexation (e.g., HP-β-Cyclodextrin) advanced->cyclo lipid Strategy 5: Lipid Formulation (e.g., SEDDS for in vivo) advanced->lipid

Caption: Decision tree for selecting a solubility enhancement strategy.

In-Depth Solubility Enhancement Protocols

Strategy 1: pH Adjustment

Scientific Principle: this compound is a weak acid. At a pH below its pKa (~4.8), it exists predominantly in its neutral, protonated (COOH) form, which is poorly water-soluble. By increasing the pH of the solution to be at least 1.5-2 units above the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate (COO⁻) form. This charged species is significantly more polar and thus more soluble in water[13][14].

G cluster_0 cluster_1 Guest Drug Molecule (Hydrophobic) Plus + Host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water Soluble) Host->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Preparation of an Inclusion Complex

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Add Compound: Add an excess of this compound to the CD solution.

  • Complexation: Stir or sonicate the mixture for 24-48 hours at a controlled temperature.

  • Isolate Solution: Filter the solution through a 0.22 µm syringe filter to remove any undissolved, uncomplexed compound. The filtrate now contains the water-soluble inclusion complex.

  • Quantify: Determine the concentration of the compound in the filtrate via HPLC-UV to find its solubility in the CD solution.

Pro-Tips:

  • Phase solubility studies can be performed by measuring the compound's solubility in a range of CD concentrations to determine the stoichiometry and binding constant of the complex.

  • The solid complex can be isolated by lyophilization (freeze-drying) for use in solid dosage forms.

Strategy 5: Lipid-Based Formulations

Scientific Principle: For highly lipophilic compounds, dissolving them in a lipid-based formulation can significantly improve oral bioavailability.[15][16][17] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of oils, surfactants, and co-solvents.[18] When administered orally and mixed with gastrointestinal fluids, they spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state for absorption.[19]

This strategy is primarily for in vivo (oral administration) applications and is beyond the scope of most routine in vitro assays. A brief outline includes:

  • Excipient Screening: Determine the solubility of the compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®).

  • Ternary Phase Diagrams: Construct phase diagrams to identify combinations and ratios of oil, surfactant, and co-solvent that form stable emulsions upon dilution with water.

  • Formulation Optimization: Prepare prototype formulations and characterize them for particle size, stability, and drug release via in vitro lipolysis models.

References

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Informa Pharma Intelligence. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Ascendia Pharma. [Link]

  • Garcês, A., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. [Link]

  • Shaikh, J., et al. (2020). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. Current Drug Delivery, 17(1), 4-15. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5266. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Lipid-based formulations: winning strategy for oral bioavailability enhancement. (2021). Gattefossé. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • de Pinho, J., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics, 13(8), 1188. [Link]

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. (2015). Current Drug Metabolism. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2020). Taylor & Francis Online. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2015). Aston Research Explorer. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2013). Heart. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Carboxylic acid. (2025). Britannica. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Cyclopropanecarboxylic acid, 1-hydroxy-, (2,6-di-t-butyl-4-methylphenyl) ester. (n.d.). PubChem. [Link]

  • Immunoassay Troubleshooting Guide. (2001). ResearchGate. [Link]

  • Cyclopropanecarboxylic acid. (n.d.). LookChem. [Link]

  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). (n.d.). Cheméo. [Link]

  • Cyclopropanecarboxylic acid. (n.d.). Wikipedia. [Link]

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Technical Support Center: Stability Testing of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the stability testing of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for conducting robust forced degradation studies. By understanding the intrinsic stability of this molecule, you can develop stable formulations and accurate analytical methods, ensuring the quality and safety of your pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing of this compound crucial?

A1: Stability testing is a regulatory requirement and a critical component of drug development.[1][2][3] It provides essential information on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors like temperature, humidity, and light.[4][5] For this compound, these studies help to identify potential degradation products, establish degradation pathways, and determine the molecule's intrinsic stability.[4][5][6] This knowledge is fundamental for developing a stable drug product, defining appropriate storage conditions, and establishing a re-test period or shelf life.[3]

Q2: What are the primary structural features of this compound that may influence its stability?

A2: The molecule's stability is influenced by three key structural features:

  • Carboxylic Acid Group: This functional group is susceptible to decarboxylation under thermal stress and can undergo various reactions depending on the pH.[7][8]

  • Cyclopropane Ring: While generally stable, this strained three-membered ring can be susceptible to ring-opening reactions under certain harsh acidic, basic, or radical-initiated conditions.[2]

  • 4-tert-butylphenyl Group: The bulky tert-butyl group can offer steric hindrance, potentially enhancing the stability of the adjacent phenyl ring.[1] However, the tert-butyl group itself can be a site of oxidative attack, and the aromatic ring is susceptible to electrophilic substitution and oxidative degradation.[1][9]

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

A3: In line with ICH guidelines, the following stress conditions should be applied to comprehensively evaluate the stability of this compound:[1][10]

  • Acid Hydrolysis: Treatment with acidic solutions (e.g., 0.1 M to 1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to basic solutions (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposure to high temperatures in both solid and solution states.

  • Photodegradation: Exposure to UV and visible light.

Q4: What is the target degradation percentage I should aim for in my stress studies?

A4: The goal of forced degradation is to achieve a level of degradation that is significant enough to be detected and characterized, but not so extensive that it leads to complex secondary degradation pathways. A target degradation of 5-20% is generally recommended.[1] If no degradation is observed under initial stress conditions, more strenuous conditions should be applied. Conversely, if degradation is too rapid, the conditions should be moderated.

Troubleshooting Guide

Issue 1: No or minimal degradation is observed under standard stress conditions.
  • Possible Cause & Solution (Hydrolysis):

    • Rationale: The cyclopropane ring and the tert-butyl group may impart significant steric hindrance and electronic stability, making the molecule resistant to hydrolysis under mild conditions.[1]

    • Troubleshooting Step: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher), elevate the temperature (e.g., from 60 °C to 80 °C or reflux), and/or extend the exposure time.[11]

  • Possible Cause & Solution (Oxidation):

    • Rationale: The molecule may be inherently stable towards the specific oxidizing agent used.

    • Troubleshooting Step: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂), increase the temperature, or consider using a different oxidizing agent, such as a radical initiator like azobisisobutyronitrile (AIBN), to explore different oxidative pathways.[12]

Issue 2: Excessive degradation (>20%) is observed, leading to a complex chromatogram with many small peaks.
  • Possible Cause & Solution (All Stress Conditions):

    • Rationale: The applied stress is too harsh, causing the primary degradation products to further degrade into secondary and tertiary products, complicating analysis and interpretation.

    • Troubleshooting Step: Reduce the severity of the stress conditions. For hydrolysis, decrease the acid/base concentration, temperature, or exposure time. For thermal stress, lower the temperature. For oxidation, use a lower concentration of the oxidizing agent. For photostability, reduce the exposure duration or light intensity.[13]

Issue 3: Poor peak shape (tailing or fronting) for the parent compound or degradation products in HPLC analysis.
  • Possible Cause & Solution:

    • Rationale: Carboxylic acids can exhibit poor peak shape due to interactions with the stationary phase or issues with the mobile phase pH. Peak tailing is a common issue in the analysis of organic acids.[14][15]

    • Troubleshooting Step:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to keep it in its protonated, less polar form. This will improve retention and peak shape on a reverse-phase column.

      • Check for Column Overload: Inject a lower concentration of the sample to see if the peak shape improves.

      • Use a Different Column: Consider a column specifically designed for organic acid analysis or a different stationary phase chemistry.[16]

      • Mobile Phase Composition: Ensure the mobile phase is properly degassed and that the organic modifier is appropriate for the analytes.[14][17]

Issue 4: Inconsistent retention times during the HPLC analysis.
  • Possible Cause & Solution:

    • Rationale: Fluctuations in the HPLC system, such as pump performance or column temperature, can lead to retention time shifts.[18]

    • Troubleshooting Step:

      • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.

      • Pump Performance: Check for leaks in the pump and ensure a stable flow rate.

      • Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is well-mixed and degassed.

      • Column Temperature: Use a column oven to maintain a consistent temperature.[18]

Experimental Protocols & Methodologies

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation API 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid Acid Acid Hydrolysis (0.1-1 M HCl, 60-80°C) API->Acid Base Base Hydrolysis (0.1-1 M NaOH, 60-80°C) API->Base Oxidation Oxidation (3-30% H₂O₂, RT-60°C) API->Oxidation Thermal Thermal (Solid/Solution, 80-100°C) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo HPLC Stability-Indicating HPLC/UPLC-UV Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS UPLC-MS/MS for Identification HPLC->MS Pathways Elucidate Degradation Pathways MS->Pathways Validation Validate Analytical Method Pathways->Validation

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols

1. Acid Hydrolysis:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile) and water mixture.

  • Transfer an aliquot of the stock solution to a vial and add an equal volume of 1 M HCl.

  • Heat the solution at 80°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Follow the same initial steps as for acid hydrolysis.

  • Add an equal volume of 1 M NaOH instead of HCl.

  • Heat the solution at 80°C for 24 hours.

  • At specified time points, withdraw a sample, cool, and neutralize with an equivalent amount of 1 M HCl.

  • Dilute for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of the compound as described above.

  • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3-10% H₂O₂.

  • Keep the solution at room temperature and protected from light for up to 7 days.

  • Monitor the degradation at various time points. If degradation is slow, the temperature can be increased to 40-60°C.

  • Dilute the sample for HPLC analysis.

4. Thermal Degradation:

  • Solid State: Place a known amount of the solid API in a controlled temperature oven at 100°C for a specified period. At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

  • Solution State: Prepare a solution of the API in a suitable solvent (e.g., water:acetonitrile 50:50) and heat it at 80°C. Analyze samples at different time intervals.

5. Photostability Testing:

  • Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples by HPLC.

Proposed Stability-Indicating UPLC-MS Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[20][21][22][23]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
UV Detection Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 230 nm, 254 nm) and for peak purity analysis.
MS Detector Electrospray Ionization (ESI) in both positive and negative ion modes for identification of degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_parent Parent Compound cluster_degradants Potential Degradation Products Parent 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid Decarboxy Decarboxylation Product (Thermal Stress) Parent->Decarboxy Heat RingOpen Ring-Opened Products (Acid/Base/Radical Stress) Parent->RingOpen H⁺/OH⁻ or Radical Oxidized Oxidized Products (Oxidative Stress) Parent->Oxidized [O] Photodegrad Photodegradation Products (Photolytic Stress) Parent->Photodegrad

Caption: Plausible degradation pathways.

  • Thermal Degradation: The most likely pathway is the decarboxylation of the carboxylic acid group to yield 1-(4-tert-butylphenyl)cyclopropane.

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, ring-opening of the cyclopropane ring could occur, potentially leading to the formation of γ-hydroxy or γ-halo butyric acid derivatives, depending on the reaction medium.

  • Oxidative Degradation: Oxidation could occur on the tert-butyl group, leading to hydroxylated or further oxidized species. The aromatic ring is also a potential site for oxidation, which could lead to phenolic derivatives or ring-opening under very harsh conditions.

  • Photodegradation: Aromatic carboxylic acids can undergo various photochemical reactions, including decarboxylation and reactions involving the aromatic ring.[19]

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • WHO Technical Report Series, No. 953, Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products (2009).
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. ([Link])

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. ([Link])

  • Annex 10 - ICH. ([Link])

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - atlas-mts.com. ([Link])

  • SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs). ([Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. ([Link])

  • Quality Guidelines - ICH. ([Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. ([Link])

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. ([Link])

  • Stability testing of existing active substances and related finished products | EMA. ([Link])

  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion - OnePetro. ([Link])

  • Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. ([Link])

  • THERMAL STABILITY OF ORGANIC ACIDS AND THEIR INTERACTION WITH TRYPTOPHAN. - ProQuest. ([Link])

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. - ResearchGate. ([Link])

  • Carboxylic acid - Synthesis, Reactions, Properties - Britannica. ([Link])

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. ([Link])

  • The effects of heat treatments on organic acid content. | Download Table - ResearchGate. ([Link])

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI. ([Link])

  • Formation and degradation kinetics of organic acids during heating and drying of concentrated tomato juice | Request PDF - ResearchGate. ([Link])

  • (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid - ResearchGate. ([Link])

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. ([Link])

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. ([Link])

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. ([Link])

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. ([Link])

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. ([Link])

  • (PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides. ([Link])

  • The Thermal Decomposition of Formic Acid | The Journal of Physical Chemistry. ([Link])

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Publications. ([Link])

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. ([Link])

  • Enhanced Stability and Performance of α-FAPbI 3 Photodetectors via Long-Chain n-Heptanoic Acid Passivation - MDPI. ([Link])

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. ([Link])

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Technical Support Center: Synthesis of Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of cyclopropanecarboxylic acid synthesis. Here, we dissect common side reactions, offer practical solutions, and provide detailed protocols to enhance the efficiency and success of your experiments.

I. Overview of Common Synthetic Routes and Their Challenges

The synthesis of cyclopropanecarboxylic acids is a cornerstone in the preparation of numerous pharmaceuticals and biologically active molecules. However, the inherent ring strain of the cyclopropane motif and the reactivity of the intermediates can lead to a variety of side reactions. This guide focuses on three prevalent synthetic methodologies:

  • Simmons-Smith and Related Cyclopropanations: These reactions utilize a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to convert alkenes into cyclopropanes.

  • Reactions Involving Diazo Compounds: The reaction of diazoalkanes with α,β-unsaturated esters, followed by decomposition of the intermediate pyrazoline, is a common route to cyclopropyl esters, which can then be hydrolyzed.

  • Favorskii Rearrangement: This base-catalyzed rearrangement of α-halo ketones provides a pathway to cyclopropanecarboxylic acid derivatives, often involving a ring contraction.

Each of these methods presents a unique set of challenges. The following sections will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a powerful tool for the stereospecific synthesis of cyclopropanes. However, its success is highly dependent on the quality of the reagents and strict adherence to reaction conditions.

Q1: My Simmons-Smith reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in a Simmons-Smith reaction is a frequent issue and often points to problems with the zinc carbenoid formation.

  • Cause 1: Inactive Zinc-Copper Couple: The surface of the zinc is critical for the reaction. Oxidation of the zinc surface can prevent the formation of the active carbenoid.

    • Solution: Activate the zinc dust immediately before use. This can be achieved by washing the zinc dust with dilute hydrochloric acid, followed by water, ethanol, and then ether, and finally drying under vacuum. The zinc-copper couple should be prepared fresh by treating the activated zinc with a copper sulfate solution. The use of ultrasound can also help to activate the zinc surface and improve reaction rates.[1][2]

  • Cause 2: Impure Diiodomethane: Diiodomethane can degrade over time, releasing iodine, which can quench the reaction.

    • Solution: Use freshly distilled or commercially available, high-purity diiodomethane. Store it over copper wire to scavenge any iodine that may form.[1]

  • Cause 3: Presence of Moisture: The organozinc intermediate is highly sensitive to moisture.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1]

Q2: I am observing significant amounts of byproducts in my Simmons-Smith reaction. What are they and how can I minimize their formation?

A2: Byproduct formation can significantly reduce the yield and complicate the purification of the desired cyclopropanecarboxylic acid.

  • Side Reaction 1: Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate heteroatoms such as alcohols, particularly with prolonged reaction times or an excess of the reagent.[3]

    • Troubleshooting:

      • Use a minimal excess of the Simmons-Smith reagent.

      • Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

      • If the substrate contains a sensitive functional group, consider using a modified, less electrophilic Simmons-Smith reagent.

  • Side Reaction 2: Ring Opening: The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can catalyze the ring-opening of the newly formed cyclopropane, especially if the product is acid-sensitive.[3]

    • Troubleshooting:

      • Quench the reaction with a pyridine solution, which will scavenge the ZnI₂.

      • For particularly acid-sensitive products, a modified work-up using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) at 0 °C is recommended.[1]

      • Purification by column chromatography on deactivated silica gel (treated with triethylamine) or alumina can prevent on-column degradation.[1]

Workflow for Troubleshooting Low Yield in Simmons-Smith Reactions

troubleshooting_simmons_smith start Low or No Product Yield check_reagents Check Reagent Quality (Zinc, CH₂I₂) start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK success Problem Resolved check_reagents->success Impure Reagents Found & Corrected optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions Dry check_conditions->success Moisture Contamination Identified & Resolved modify_reagent Consider Modified Reagent (e.g., Furukawa, Shi) optimize_temp->modify_reagent Still Low Yield optimize_temp->success Optimal Temperature Found modify_reagent->success Improved Yield

Caption: Troubleshooting workflow for low yields in Simmons-Smith reactions.

III. Troubleshooting Guide: Reactions Involving Diazo Compounds

The use of diazo compounds, particularly diazomethane or its precursors, to form pyrazoline intermediates that are subsequently decomposed to cyclopropanes is a versatile method. However, the stability of the intermediates and the conditions of their decomposition are critical.

Q1: My cyclopropanation using a diazo compound is giving me a stable pyrazoline instead of the desired cyclopropane. How can I promote the decomposition of the pyrazoline?

A1: The stability of the intermediate 1-pyrazoline can vary depending on its substituents.

  • Cause: 1-Pyrazolines bearing a quaternary carbon or an aryl substituent can be relatively stable and may not decompose under the reaction conditions.

    • Solution 1: Thermal Decomposition: Heating the reaction mixture can induce the extrusion of nitrogen gas to form the cyclopropane. The required temperature will depend on the stability of the specific pyrazoline.

    • Solution 2: Photochemical Decomposition: Irradiation with UV light (e.g., at 365 nm) can also effectively promote the decomposition of 1-pyrazolines to cyclopropanes.[4]

Q2: The decomposition of my pyrazoline intermediate is messy, leading to multiple byproducts and a low yield of the cyclopropanecarboxylic acid. What is causing this and how can I improve the reaction?

A2: The decomposition of pyrazolines can proceed through different pathways, leading to a mixture of products.

  • Side Reaction 1: Isomerization to 2-Pyrazolines: 1-Pyrazolines can isomerize to the more stable 2-pyrazolines, which may not decompose to the desired cyclopropane under the same conditions.

    • Troubleshooting: The decomposition should be carried out as soon as the 1-pyrazoline is formed to minimize the time for isomerization. In-situ generation and decomposition of the pyrazoline can be an effective strategy.

  • Side Reaction 2: Formation of Alkenes: The decomposition of the pyrazoline can also lead to the formation of olefinic byproducts through alternative fragmentation pathways.

    • Troubleshooting: The choice of decomposition method (thermal vs. photochemical) and the solvent can influence the product distribution. It may be necessary to screen different conditions to find the optimal ones for the desired cyclopropanation.

Pyrazoline Formation and Decomposition Pathway

pyrazoline_pathway cluster_0 Reaction Pathway alkene α,β-Unsaturated Ester pyrazoline1 1-Pyrazoline Intermediate alkene->pyrazoline1 + Diazomethane diazo Diazomethane diazo->pyrazoline1 cyclopropane Cyclopropanecarboxylic Ester pyrazoline1->cyclopropane Heat or hν (-N₂) pyrazoline2 2-Pyrazoline (Side Product) pyrazoline1->pyrazoline2 Isomerization alkene_byproduct Alkene Byproduct pyrazoline1->alkene_byproduct Alternative Decomposition

Caption: Reaction pathway for cyclopropanation via pyrazoline intermediates.

IV. Troubleshooting Guide: Favorskii Rearrangement

The Favorskii rearrangement is a valuable method for synthesizing highly substituted cyclopropanecarboxylic acids. The choice of base and the substrate structure are key factors that determine the success of this reaction.

Q1: I am getting a low yield of my desired cyclopropanecarboxylic acid derivative from a Favorskii rearrangement. What are the common pitfalls?

A1: Low yields in the Favorskii rearrangement can often be attributed to competing side reactions or an inappropriate choice of reaction conditions.

  • Cause 1: Inappropriate Base: The choice of base is critical and determines the final product. Using a hydroxide base will lead to the carboxylic acid, while an alkoxide will yield an ester.[5][6] A mismatch between the desired product and the base used will result in a low yield of the intended compound.

    • Solution: Carefully select the base according to the desired product. For the synthesis of cyclopropanecarboxylic acids, a hydroxide base such as sodium hydroxide or potassium hydroxide should be used.

  • Cause 2: Competing Elimination Reactions: For α,α'-dihaloketones, elimination of HX can occur to form α,β-unsaturated ketones as byproducts.[7][8]

    • Solution: The reaction conditions, such as temperature and base concentration, should be carefully controlled to favor the rearrangement pathway over elimination.

Q2: I am observing byproducts that are not the result of simple elimination. What other side reactions can occur in a Favorskii rearrangement?

A2: Besides elimination, other side reactions can complicate the Favorskii rearrangement.

  • Side Reaction 1: Formation of α-Hydroxy or α-Alkoxy Ketones: In a homogeneous medium, the hydroxide or alkoxide base can directly displace the halide to form α-hydroxy or α-alkoxy ketones.[9]

    • Troubleshooting: The use of a heterogeneous reaction mixture can sometimes suppress this side reaction. The choice of solvent can also influence the reaction pathway.

  • Side Reaction 2: Quasi-Favorskii Rearrangement: For α-halo ketones that lack an enolizable α'-hydrogen, the reaction can proceed through an alternative mechanism known as the quasi-Favorskii rearrangement, which may lead to different isomeric products.[6]

    • Troubleshooting: This is an inherent property of the substrate. If the quasi-Favorskii product is not desired, a different synthetic route to the target cyclopropanecarboxylic acid should be considered.

Table 1: Influence of Base on Favorskii Rearrangement Outcome
BaseSubstrateMajor ProductPotential Side ProductsReference(s)
Sodium Hydroxide (NaOH)α-Halo KetoneCyclopropanecarboxylic Acidα-Hydroxy Ketone[5][6]
Sodium Methoxide (NaOMe)α-Halo KetoneMethyl Cyclopropanecarboxylateα-Methoxy Ketone[7]
Sodium Ethoxide (NaOEt)α-Halo KetoneEthyl Cyclopropanecarboxylateα-Ethoxy Ketone[10]
Amine (e.g., R₂NH)α-Halo KetoneCyclopropanecarboxamide-[5]

V. General Side Reactions and Troubleshooting

Beyond the specific challenges of each synthetic method, there are general side reactions that can occur during the synthesis of cyclopropanecarboxylic acids.

Q1: I suspect my cyclopropanecarboxylic acid is undergoing ring-opening during workup or purification. How can I confirm this and prevent it?

A1: The strained cyclopropane ring can be susceptible to ring-opening, especially under acidic conditions.

  • Cause: The presence of Lewis acids, either from reagents (e.g., ZnI₂ in the Simmons-Smith reaction) or from acidic chromatography media (e.g., silica gel), can catalyze the ring-opening of the cyclopropane.[9]

    • Confirmation: Ring-opening can be confirmed by spectroscopic methods such as NMR and mass spectrometry, which will show the absence of the characteristic cyclopropyl signals and the presence of a linear, unsaturated product.

    • Prevention:

      • Use a neutral or basic workup.

      • Avoid acidic conditions during purification. Use deactivated silica gel or alumina for column chromatography.

      • If a Lewis acid is a known byproduct of the reaction, take steps to sequester it during the workup (e.g., with pyridine).[3]

Q2: My reaction mixture is becoming viscous and forming a polymer, especially when using acrylic acid derivatives. How can I prevent this?

A2: α,β-Unsaturated carbonyl compounds, such as acrylic acid and its esters, are prone to polymerization under both free-radical and anionic conditions.

  • Cause: The reaction conditions (e.g., heat, presence of radical initiators, or strong bases) can initiate the polymerization of the starting material.

    • Prevention:

      • Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture.[11][12]

      • Maintain a low reaction temperature.

      • Ensure that all reagents are free of peroxide impurities, which can initiate radical polymerization.

VI. Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (2.2 eq) dropwise via the dropping funnel. A white precipitate may form.[13]

  • Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.[1]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow and cautious addition of a saturated aqueous NaHCO₃ solution.[1]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: Favorskii Rearrangement of an α-Halo Ketone to a Cyclopropanecarboxylic Acid Ester

  • Preparation of Alkoxide: In a flame-dried flask under an argon atmosphere, prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (2.2 eq) to anhydrous methanol at 0 °C.

  • Reaction Setup: Add a solution of the α-halo ketone (1.0 eq) in anhydrous diethyl ether to the freshly prepared sodium methoxide solution at 0 °C.[6]

  • Reaction: Warm the resulting slurry to room temperature and then heat to reflux (around 55 °C) for 4 hours.[6]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[6]

VII. References

  • BenchChem. (2025). Avoiding Side Reactions in Simmons-Smith Cyclopropanation. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Favorskii Reaction Troubleshooting. BenchChem Technical Support.

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem Technical Support.

  • Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]

  • Engel, P. S. (2016). Photochemical and Thermal Decomposition of 1-Pyrazolines. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Google Patents. (2011). WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p.

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335–341.

  • SciSpace. (n.d.). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction.

  • Google Patents. (n.d.). Method for preventing polymerization of acrylic acid and its ester.

  • Google Patents. (2002). EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich.

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cyclopropanation reactions. The following troubleshooting guides and frequently asked questions (FAQs) will help improve reaction yields and achieve desired selectivity in your experiments. Cyclopropanation is a key reaction in organic synthesis, creating a three-membered ring that is a valuable motif in many pharmaceuticals and agrochemicals.[1] However, the high ring strain of cyclopropanes makes their synthesis challenging, often requiring highly reactive species like carbenes or carbenoids.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish or not going to completion. What are the primary factors to investigate?

A1: The most common issue is the activity of the zinc reagent.[3] Ensure the zinc-copper couple is freshly prepared and highly active.[3][4] The use of ultrasound can sometimes enhance activation.[4][5] Alternatively, the Furukawa modification, which utilizes diethylzinc and diiodomethane, often results in a more reproducible and faster reaction.[3][6] If the reaction is still slow, you might consider a modest increase in temperature, but be aware that this can sometimes lead to side reactions.[4] For substrates that are slow to react, extending the reaction time may also improve the conversion.[3]

Q2: I'm observing low yields in my rhodium-catalyzed cyclopropanation using ethyl diazoacetate (EDA). What are the key parameters to check?

A2: Low yields in these reactions often stem from issues with the diazo compound or the catalyst.[3]

  • Slow Addition of EDA: Diazo compounds like EDA can dimerize or undergo other side reactions if their concentration becomes too high.[3] It is crucial to use a syringe pump to add the EDA solution slowly over several hours.[3]

  • Catalyst Activity: Verify that your rhodium catalyst is from a reputable source and is not expired.

  • Purity of EDA: Ensure the ethyl diazoacetate is pure and free from acidic impurities, which can lead to its decomposition.[3]

  • Inert Atmosphere: Many cyclopropanation catalysts are sensitive to air and moisture.[3] Ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere like nitrogen or argon.[3][4]

Q3: How can I control the stereoselectivity (diastereoselectivity and enantioselectivity) of my cyclopropanation reaction?

A3: Controlling stereoselectivity is a critical aspect of cyclopropanation and is influenced by several factors:

  • Chiral Ligands/Catalysts: The choice of a chiral ligand is often the most critical factor for achieving high enantioselectivity.[3] It may be necessary to screen a library of ligands to find the optimal one for your specific substrate and carbene precursor.[3]

  • Directing Groups: The presence of a hydroxyl group near the double bond in the substrate can direct the cyclopropanation to occur on the same face as the hydroxyl group due to coordination with the zinc reagent.[7][8]

  • Solvent Effects: The polarity of the solvent can have a significant impact on enantioselectivity. In some instances, more polar solvents may lead to lower enantioselectivity.[3]

  • Steric Bulk: The steric hindrance of both the substrate and the catalyst/ligand system can influence which face of the alkene is approached by the carbene, thereby affecting the diastereoselectivity.[3]

Q4: My cyclopropanation of an electron-deficient alkene is giving a low yield. What can I do?

A4: Electron-deficient alkenes are generally less reactive in cyclopropanation reactions.[3] To improve yields, consider using a more reactive carbene source or a different catalytic system.[3] For instance, cobalt-catalyzed systems have demonstrated effectiveness with electron-deficient olefins.[3][9] Nickel-catalyzed methods have also been shown to accelerate the cyclopropanation of electron-deficient alkenes.[10] In some cases, biocatalysts like engineered myoglobins have been developed to handle these challenging substrates.[11][12]

Troubleshooting Guide

This section addresses specific issues that may arise during your cyclopropanation experiments, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield Catalyst Inactivity or Decomposition: The catalyst may be old, from an unreliable source, or improperly activated.[3]- Verify the source and age of your catalyst. - Ensure proper activation, especially for reagents like the zinc-copper couple in the Simmons-Smith reaction.[3][4] - Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%).[3]
Decomposition of Diazo Compound: Diazo compounds can be unstable and prone to side reactions like dimerization.[3]- Use a syringe pump for slow, controlled addition of the diazo compound.[3] - Maintain the recommended reaction temperature.[3] - Use pure diazo compounds, free from acidic impurities.[3]
Poor Reactivity of Alkene: The alkene may be electron-deficient or sterically hindered.[3]- For electron-deficient alkenes, consider a more reactive carbene or a different catalyst system (e.g., cobalt-based).[3][9] - For sterically hindered alkenes, try increasing the reaction time or temperature.[3]
Presence of Inhibitors: Water, oxygen, or impurities in reagents can inhibit the catalyst.[3]- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[3][4] - Use purified reagents and solvents.[3]
Poor Stereoselectivity Suboptimal Chiral Ligand/Catalyst: The chosen chiral ligand may not be ideal for the specific substrate.- Screen a library of chiral ligands to find the optimal one.[3]
Solvent Effects: The polarity of the solvent can negatively impact enantioselectivity.[3]- Experiment with different solvents, including less polar options.
Steric Factors: The steric bulk of the catalyst, ligands, or carbene precursor may not be optimal for the desired stereoisomer.- Experiment with ligands and carbene precursors of varying steric bulk.[3]
Formation of Byproducts Side Reactions of the Carbene/Carbenoid: Carbenes are highly reactive and can undergo undesired reactions such as C-H insertion or dimerization.[13]- For diazo compounds, ensure slow addition to keep the concentration low.[3] - Optimize the reaction temperature; higher temperatures can sometimes lead to more side reactions.[4]
Methylation of Heteroatoms (Simmons-Smith): The electrophilic zinc carbenoid can methylate heteroatoms like alcohols.[4]- Use a minimal excess of the Simmons-Smith reagent. - Monitor the reaction to avoid unnecessarily long reaction times.[4]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[4]

Materials:

  • Zinc dust

  • Copper(I) iodide

  • Cyclohexene

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust (2.2 equiv) and a small amount of copper(I) iodide. Heat the mixture gently with a heat gun under vacuum until the copper(I) iodide turns from white to yellow and then back to white, indicating the formation of the zinc-copper couple. Allow the flask to cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of cyclohexene (1.0 equiv) in anhydrous diethyl ether.

  • Addition of Diiodomethane: Add diiodomethane (1.5 equiv) dropwise to the stirred suspension at room temperature. The reaction is often exothermic, so an ice bath may be necessary to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed (typically 12-24 hours).[4]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.[4]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by flash column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation using Ethyl Diazoacetate (EDA)

This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of an alkene.[3]

Materials:

  • Alkene (e.g., styrene)

  • Dirhodium(II) acetate (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alkene (1.0 mmol) and the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) in the solvent (e.g., CH₂Cl₂, 5 mL).[3]

  • Prepare EDA Solution: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[3]

  • Slow Addition of EDA: Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until TLC/GC-MS analysis indicates complete consumption of the starting material.[3]

  • Quenching: Quench the reaction by adding a few drops of a suitable quenching agent (e.g., acetic acid) to decompose any remaining diazo compound.[3]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.[3]

Visualizations

General Mechanism of Metal-Catalyzed Cyclopropanation

The following diagram illustrates the generally accepted catalytic cycle for a transition metal-catalyzed cyclopropanation reaction using a diazo compound.

Catalytic Cycle Catalytic Cycle for Metal-Catalyzed Cyclopropanation M [M] Carbene [M]=CR₂ (Metal Carbene) M->Carbene + R₂CN₂ - N₂ Cyclopropane Cyclopropane Carbene->Cyclopropane + Alkene AlkeneComplex Alkene Coordination (optional) Cyclopropane->M Diazo R₂CN₂ (Diazo Compound) N2 N₂ Alkene Alkene caption Catalytic cycle for metal-catalyzed cyclopropanation.

Sources

Technical Support Center: Troubleshooting HPLC Separation of Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of separating carboxylic acid isomers via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter specific and often complex separation issues. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to your most pressing troubleshooting questions.

Troubleshooting Guides

This section addresses specific, common problems encountered during the HPLC separation of carboxylic acid isomers. Each entry details the issue, explores the probable causes rooted in chromatographic theory, and provides a step-by-step protocol for resolution.

Issue 1: Poor Resolution or Complete Co-elution of Positional Isomers

Question: I am trying to separate positional isomers of a dicarboxylic acid (e.g., phthalic, isophthalic, and terephthalic acid) using a standard C18 column, but they are co-eluting or showing very poor resolution. How can I improve this separation?

Answer:

This is a classic challenge in reversed-phase chromatography. Positional isomers often have very similar hydrophobicity (logP values), making them difficult to resolve on a non-polar stationary phase like C18, which primarily separates based on this property. The subtle differences in their spatial arrangement and polarity are key to achieving separation.

Causality: The minimal difference in hydrophobicity between positional isomers means their partitioning between the mobile phase and the C18 stationary phase is nearly identical, leading to similar retention times. To resolve them, we must introduce secondary interaction mechanisms or switch to a different separation mode that exploits other physicochemical properties.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Optimization: The pKa values of your carboxylic acid isomers are critical. Adjusting the mobile phase pH to be near the pKa of one or more of the isomers can alter their degree of ionization.[1][2] An ionized carboxylic acid is more polar and will elute earlier. By carefully controlling the pH, you can create differential ionization among the isomers, thus altering their relative retention times.

    • Protocol: Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., from pH 2.5 to 5.5 in 0.5 unit increments). A good starting point is a pH approximately one unit below the lowest pKa to ensure all acids are protonated, then gradually increase the pH.[3][4]

    • Note: Always measure the pH of the aqueous portion before mixing with the organic modifier.[3]

  • Consider an Alternative Stationary Phase: If pH manipulation is insufficient, a C18 column may not be the optimal choice.

    • Phenyl-Hexyl Phases: These columns can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes. This can help differentiate between isomers based on the position of the carboxylic acid groups.

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) offer different selectivity due to hydrogen bonding capabilities.

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics. For example, a stationary phase with both C12 chains and carboxylic acid groups can separate compounds based on both hydrophobicity and ion-exchange mechanisms.[5]

  • Explore HILIC: For highly polar carboxylic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[6][7] In HILIC, a polar stationary phase (like bare silica) is used with a highly organic mobile phase.[8] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[8]

    • Starting Conditions: A mobile phase of 90% acetonitrile and 10% 20 mM ammonium acetate at pH 6 has been shown to be effective for separating hydroxybenzoic acid isomers on a silica column.[6]

Issue 2: Peak Tailing of Carboxylic Acid Peaks

Question: My carboxylic acid peaks are exhibiting significant tailing, making integration and quantification difficult. I'm using a C18 column with a methanol/water mobile phase. What is causing this and how can I fix it?

Answer:

Peak tailing for acidic compounds is a very common problem in reversed-phase HPLC.[9] The primary cause is often secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica backbone of the column packing.

Causality: At mobile phase pH values above approximately 4, the acidic silanol groups (-Si-OH) on the silica surface can deprotonate to form negatively charged silanates (-Si-O⁻).[9] These sites can then interact strongly with any residual positive charge on your analyte or through cation-exchange mechanisms, leading to a portion of the analyte being more strongly retained and eluting later, which manifests as a tailing peak.[9]

Troubleshooting Workflow:

G start Peak Tailing Observed step1 Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with TFA or Formic Acid) start->step1 step2 Add Competing Base (e.g., Triethylamine - TEA) step1->step2 Tailing Reduced but not Eliminated end_good Symmetrical Peak Achieved step1->end_good Problem Solved step3 Increase Buffer Concentration (e.g., 25-50 mM) step2->step3 Tailing Persists step2->end_good Problem Solved step4 Use a High-Purity, End-Capped Column step3->step4 Tailing Persists step3->end_good Problem Solved step4->end_good Problem Solved end_bad Tailing Persists step4->end_bad

Step-by-Step Protocol:

  • Suppress Silanol Activity by Lowering pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.5 using an additive like trifluoroacetic acid (TFA) or formic acid (typically at 0.1% v/v).[10] At this low pH, the residual silanol groups are protonated and therefore neutral, minimizing secondary interactions.[4] This also ensures your carboxylic acid is fully protonated, which often improves retention in reversed-phase mode.

  • Increase Buffer Strength: A higher concentration of buffer salts (e.g., 25-50 mM phosphate or acetate) can help to shield the silanol groups and reduce unwanted interactions.[9]

  • Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica ("Type B") that has a lower concentration of acidic silanol groups and metal contaminants.[9] They are also "end-capped," a process where the residual silanols are chemically bonded with a small, non-polar group to make them inert. If you are using an older column, upgrading to a modern one can significantly improve peak shape.

  • Consider Ion-Pair Chromatography: If the above steps are not sufficient, you can add a cationic ion-pairing reagent to the mobile phase, such as tetrabutylammonium (TBA).[11][12] The hydrophobic tail of the TBA will adsorb to the C18 stationary phase, while its positively charged head will face the mobile phase. This effectively creates an anion-exchange surface that can have a controlled interaction with your negatively charged carboxylic acid, leading to sharper peaks.

Issue 3: Poor Separation of Chiral Carboxylic Acid Isomers (Enantiomers)

Question: I need to separate the enantiomers of a chiral carboxylic acid. My attempts on a standard C18 column are failing, as expected. What is the best approach for this type of chiral separation?

Answer:

Enantiomers have identical physicochemical properties in an achiral environment, so they will not be separated on a standard achiral stationary phase like C18.[13] To separate them, you must introduce a chiral selector into the system, which can be done either by using a Chiral Stationary Phase (CSP) or by adding a chiral additive to the mobile phase. The use of CSPs is the most common and direct approach.[14]

Causality: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[13] These diastereomeric complexes have different energies of formation and stability, which results in different retention times on the column. For this to occur, there must be at least three points of interaction between the analyte and the chiral selector.[13]

Recommended Strategy:

  • Select an Appropriate Chiral Stationary Phase (CSP): The choice of CSP is crucial and depends on the structure of your analyte.

    • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are the most versatile and widely used for chiral separations.[13] They have broad selectivity and are a good first choice for screening.

    • Macrocyclic Glycopeptide CSPs: Phases like Chirobiotic T are particularly effective for separating chiral acids, especially when the carboxylic acid group is close to the stereogenic center.[13]

    • Pirkle-type or "Brush-type" CSPs: These are also effective, particularly for compounds with aromatic groups.

  • Mobile Phase Selection for Chiral Separations:

    • Normal Phase Mode: Often, chiral separations are more successful in normal phase mode (e.g., hexane/isopropanol).[15]

    • Polar Organic Mode: Using mobile phases like methanol, ethanol, or acetonitrile can also be effective and the elution order of enantiomers can sometimes be reversed by changing the organic solvent.[16]

    • Mobile Phase Additives: For acidic compounds, adding a small amount of an acid (like 0.1% TFA or acetic acid) to the mobile phase is often necessary to ensure good peak shape and reproducibility.[14]

Experimental Protocol: Chiral Method Development Screening

  • Analyte Preparation: Prepare a 1 mg/mL solution of your racemic carboxylic acid mixture in a suitable solvent (e.g., methanol or the mobile phase).

  • Column Screening: Select 2-3 CSPs with different selectivities (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based).

  • Mobile Phase Screening: For each column, test a few different mobile phases. A common screening approach is:

    • Mobile Phase A: 90:10 (v/v) n-Hexane/Isopropanol + 0.1% TFA

    • Mobile Phase B: 100% Methanol + 0.1% TFA

    • Mobile Phase C: 100% Acetonitrile + 0.1% TFA

  • Data Evaluation: Run the sample on each column with each mobile phase. Evaluate the chromatograms for any sign of separation (even partial resolution is a good starting point). The combination that shows the best initial separation should be selected for further optimization (e.g., fine-tuning the solvent ratio, temperature, or flow rate).

Parameter Recommendation for Chiral Carboxylic Acids Rationale
Stationary Phase Polysaccharide-based (Cellulose/Amylose), Macrocyclic GlycopeptideBroad applicability and proven success for acidic compounds.[13]
Mobile Phase Normal Phase (Hexane/IPA), Polar Organic (MeOH, ACN)Provides different selectivity mechanisms compared to reversed-phase.[15][16]
Additive 0.1% TFA or Acetic AcidSuppresses ionization of the carboxylic acid, leading to better peak shape.[14]
Temperature 25-40 °CCan significantly affect selectivity; should be optimized.[17]

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the separation of carboxylic acid isomers?

Temperature is a powerful but sometimes overlooked parameter in method development. Increasing the column temperature generally decreases the viscosity of the mobile phase, which allows for higher flow rates and reduces backpressure, leading to faster analyses.[17][18] More importantly, temperature can significantly alter selectivity, especially for isomers with similar structures.[17] Changing the temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases. In some cases, increasing the temperature can improve resolution, while in others, it can worsen it. It is an important parameter to screen during method development, with typical ranges being from 25°C to 60°C.

Q2: What is the role of the mobile phase buffer and how do I choose the right one?

The buffer's role is to control and maintain a stable mobile phase pH, which is crucial for reproducible retention times and selectivity of ionizable compounds like carboxylic acids.[3] The ideal buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH. For separations in the acidic range (pH 2-5), phosphate, formate, and acetate buffers are common choices. For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are required.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for carboxylic acid isomers?

SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase.[19] It is particularly well-suited for chiral separations and for the purification of isomers.[19] SFC can offer faster separations and reduced organic solvent consumption compared to HPLC. For polar compounds like carboxylic acids, modifiers (co-solvents) such as methanol are typically added to the CO2. Ion-pair SFC can also be a powerful technique for separating ionic analytes.[20]

Q4: Can I use a gradient elution for separating carboxylic acid isomers?

Yes, a gradient elution can be very effective, especially for complex samples containing isomers and other compounds with a wide range of polarities. A gradient allows for the elution of highly retained compounds in a reasonable time with good peak shape.[21] When starting method development, running a generic gradient (e.g., 5% to 95% organic solvent over 20 minutes) is an excellent way to quickly see all the components in your sample and get a good starting point for optimization.[15]

References

  • SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]

  • PubMed. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. [Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • PubMed. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution? [Link]

  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]

  • ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. [Link]

  • DiVA portal. Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • hplctools.com. HPLC Troubleshooting Guide. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • uHPLCs. Top 10 Common HPLC Problems and How to Fix Them. [Link]

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

  • Agilent. Choosing HPLC Columns for Rapid Method Development. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • IOSR Journal of Pharmacy. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • Chromatography Today. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC? [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • MDPI. Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • LCGC International. Making HILIC Work for You—Column Selection. [Link]

  • ResearchGate. Temperature Effects in Liquid Chromatography. [Link]

  • Semantic Scholar. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. [Link]

  • Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • PubMed Central. Advances of supercritical fluid chromatography in lipid profiling. [Link]

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Preventing degradation of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Degradation can compromise experimental results, lead to inaccurate analytical data, and impact the development of drug substances. This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations to help you prevent, identify, and mitigate degradation.

Part 1: Quick Reference & Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding the storage of this compound.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CSlows down potential degradation kinetics. A supplier of a structurally similar compound recommends this temperature range.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation, a common degradation pathway for organic molecules.
Light Amber Glass Vial / Protect from LightPrevents potential photodegradation, which can affect aromatic systems.
Container Borosilicate Glass (Type 1) with PTFE-lined capChemically inert and provides a superior seal against moisture and atmospheric gases. Avoids metal containers which can corrode with acids.[2]
State Solid (as supplied)Storing in the solid state is preferable to solution, as solvents can participate in degradation reactions.
Frequently Asked Questions

Q1: What are the immediate signs that my sample of this compound might be degrading?

A1: The most common initial indicators are visual. Look for a change in color from white/off-white to yellow or brown, a change in texture, or clumping of the solid, which could indicate moisture absorption. A distinct new odor may also suggest the formation of volatile degradation products.

Q2: I have to store the compound in a solution for a short period. What solvent do you recommend?

A2: If short-term storage in solution is unavoidable, use a high-purity, anhydrous, aprotic solvent such as acetonitrile or tetrahydrofuran (THF). Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like methanol or ethanol, which could lead to esterification over time, and always store solutions at low temperatures (2-8°C) under an inert atmosphere.

Q3: Is this compound sensitive to moisture?

A3: Yes, like most carboxylic acids, it can be hygroscopic. Absorbed water can initiate hydrolysis of potential impurities or facilitate other degradation reactions.[3][4] It is critical to store it in a dry environment and to handle it quickly in ambient air, resealing the container tightly under an inert gas blanket.

Q4: Can I store this compound in a standard freezer at -20°C?

A4: While lower temperatures generally slow degradation, storage at -20°C is also acceptable. However, be mindful of freeze-thaw cycles. If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials to prevent repeated temperature cycling and moisture introduction into the primary container. For flammable compounds requiring cold storage, always use a laboratory-safe flammable material refrigerator or freezer.[5]

Part 2: In-Depth Troubleshooting and Scientific Rationale

This section addresses specific problems you might encounter and explains the underlying chemical principles.

Troubleshooting Flowchart

This decision tree can help you diagnose a potential stability issue with your compound.

TroubleshootingFlowchart cluster_observations Initial Observation cluster_causes Potential Causes cluster_actions Recommended Actions start Observation: Unexpected Result or Appearance color_change Color Change / Physical Alteration start->color_change new_peak New Peak in HPLC/LC-MS start->new_peak potency_loss Loss of Potency / Inconsistent Results start->potency_loss oxidation Oxidation (Air Exposure) color_change->oxidation likely photodegradation Photodegradation (Light Exposure) color_change->photodegradation likely thermal Thermal Stress (High Temp) color_change->thermal likely new_peak->oxidation possible hydrolysis Hydrolysis (Moisture) new_peak->hydrolysis possible new_peak->photodegradation possible new_peak->thermal possible potency_loss->oxidation likely potency_loss->hydrolysis likely potency_loss->thermal likely review_storage Review Storage Conditions: Compare with Recommended (Table 1) oxidation->review_storage hydrolysis->review_storage photodegradation->review_storage thermal->review_storage incompatibility Chemical Incompatibility (e.g., with bases, metals) incompatibility->review_storage confirm Confirm Degradation: Run Stability-Indicating Assay (Protocol 2) forced_degradation Perform Forced Degradation Study (Protocol 1) to identify degradants confirm->forced_degradation if degradation confirmed review_storage->confirm retest Re-test / Re-purify Material forced_degradation->retest contact Contact Technical Support with Data retest->contact

Caption: Troubleshooting decision tree for stability issues.

Q5: My previously white solid has turned slightly yellow. What chemical changes could this indicate?

A5: A yellow discoloration is often indicative of oxidation. The tert-butylphenyl moiety, while relatively stable, can be susceptible to oxidation under certain conditions, leading to the formation of phenolic or quinone-like species. These structures often contain extended conjugated systems, which absorb visible light and appear colored. Exposure to atmospheric oxygen, trace metal ions, or light can catalyze these processes.

Authoritative Insight: The degradation of similar phenolic compounds, like 4-tert-butylphenol, is known to proceed via oxidative pathways, sometimes initiated by light (photodegradation) or radical species.[6][7] While your compound is a carboxylic acid and not a phenol, the substituted benzene ring remains a potential site for oxidative attack.

Q6: My HPLC analysis shows a new, earlier-eluting peak that is growing over time. What could this be?

A6: An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound than the parent molecule. A likely candidate for a polar degradant is a product of oxidative cleavage of the tert-butyl group. For example, oxidation could lead to the formation of a hydroxyl group on one of the methyls of the tert-butyl group, or even cleavage to form 1-(4-carboxyphenyl)cyclopropanecarboxylic acid. Both of these would be significantly more polar. Another possibility, though less likely under standard storage, is the opening of the cyclopropane ring, which could lead to various more polar, acyclic carboxylic acids.[8]

Q7: What are the primary degradation pathways I should be concerned about?

A7: Based on the structure of this compound, the primary theoretical degradation pathways are:

  • Oxidation: This is a major concern. The tert-butyl group and the aromatic ring are potential sites. Attack by reactive oxygen species could lead to hydroxylation or other oxidative byproducts.[3][9]

  • Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo reactions like oxidation or rearrangement. This is why protection from light is crucial.[10]

  • Decarboxylation: While generally requiring high heat, the loss of CO2 from the carboxylic acid moiety is a potential thermal degradation pathway. This would result in the formation of 1-tert-butyl-4-cyclopropylbenzene, a significantly less polar compound.

  • Hydrolysis-related reactions: Although the molecule itself is not subject to hydrolysis in the traditional sense, the presence of water can mediate or accelerate other degradation processes.[3]

DegradationPathways Parent 1-(4-Tert-butylphenyl) cyclopropanecarboxylic acid Oxidation Oxidative Degradant (e.g., Hydroxylated species) Parent->Oxidation O2, Light, Metal Ions Photolysis Photolytic Product (e.g., Rearrangement) Parent->Photolysis UV/Visible Light Decarboxylation Decarboxylation Product (Loss of CO2) Parent->Decarboxylation Heat (Δ)

Caption: Potential degradation pathways for the compound.

Part 3: Experimental Protocols and Methodologies

To ensure the integrity of your compound, we provide the following detailed protocols. These procedures are designed to be self-validating, providing you with the data needed to make informed decisions.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study intentionally stresses the compound to rapidly identify likely degradation pathways and products.[10][11] This information is invaluable for developing stability-indicating analytical methods.

ForcedDegradationWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis start Weigh Compound dissolve Dissolve in Acetonitrile/Water (50:50) start->dissolve aliquot Aliquot into 5 sets of vials dissolve->aliquot control Control (2-8°C, dark) aliquot->control acid Acidic (0.1 M HCl, 60°C) aliquot->acid base Basic (0.1 M NaOH, 60°C) aliquot->base oxidative Oxidative (3% H2O2, RT) aliquot->oxidative thermal Thermal (80°C, solid state) aliquot->thermal photo Photolytic (ICH light chamber) aliquot->photo quench Quench/Neutralize Samples control->quench acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc Analyze all samples by HPLC-UV/MS quench->hplc compare Compare stressed samples to control hplc->compare end Identify Degradants & Pathways compare->end

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.[9]

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. For thermal degradation, use the solid compound.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.[9]

    • Thermal: Store a vial of the solid compound in an oven at 80°C.

    • Photolytic: Expose a solution and a solid sample to light as specified by ICH Q1B guidelines.

  • Time Points: Pull samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[9]

  • Analysis: Before analysis, neutralize the acid and base samples. Analyze all samples, including a time-zero control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Generic Stability-Indicating HPLC-UV Method

This method should serve as a starting point for monitoring the purity of your compound and detecting potential degradants.

Instrumentation and Columns:

  • System: HPLC or UPLC with a UV/PDA detector.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size (or similar).

  • Column Temperature: 35°C.

Mobile Phase and Gradient:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Run Parameters:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • UV Detection: 235 nm (or monitor a full spectrum with PDA)

  • Sample Preparation: Dilute sample to ~0.5 mg/mL in 50:50 acetonitrile:water.

Method Validation: This method is considered "stability-indicating" if the degradation peaks generated in the forced degradation study (Protocol 1) are well-resolved from the main parent peak, demonstrating the method's ability to detect degradation.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.

  • MedCrave. Forced Degradation Studies. (2016).

  • Chapman University. Guidelines for Chemical Storage.

  • University of California, Berkeley. Safe Storage of Hazardous Chemicals.

  • ResearchGate. Forced Degradation Studies. (2016).

  • North Industrial Chemicals. Best practices for safely storing acetic acid. (2024).

  • USDA ARS. Chemical Compatible Storage. (2016).

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Org Lett., 10(3), 509-11.

  • ResearchGate. Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis strain TIK-1.

  • National Institutes of Health (NIH). Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous.

  • ChemScene. 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid.

  • Sigma-Aldrich. Cyclopropanecarboxylic acid.

  • National Institutes of Health (NIH). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.

Sources

Technical Support Center: Enhancing the Hydrolytic Stability of Cyclopropanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the hydrolytic stability of cyclopropanecarboxylic acid esters. This resource is designed to address common challenges and questions encountered during experimental work, offering not just solutions but also the underlying scientific principles.

Introduction: The Stability Advantage of the Cyclopropyl Moiety

Cyclopropanecarboxylic acid esters are of significant interest, particularly in drug development, for their notably enhanced stability against both acid- and base-catalyzed hydrolysis compared to other alkyl esters.[1][2][3][4] This increased stability can be crucial for prodrugs that need to survive the acidic environment of the stomach and the alkaline conditions of the intestine to ensure optimal absorption.[2] The unique electronic properties of the cyclopropyl group, which can act similarly to a carbon-carbon double bond, contribute to this stability through hyperconjugative stabilization of the ester's carbonyl group.[1][2][5] This guide will help you navigate the practical aspects of working with these promising compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpectedly Rapid Hydrolysis of a Novel Cyclopropanecarboxylic Acid Ester Prodrug in a Simulated Gastric Fluid Assay.

  • Potential Cause 1: Electronic Effects of Substituents. The electronic nature of substituents on the alcohol portion of the ester or on the cyclopropyl ring itself can significantly influence hydrolytic stability. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Solution:

    • Analyze the Structure: Evaluate the electronic properties of all substituents.

    • Structural Modification: If feasible, consider synthesizing an analog with electron-donating groups near the ester linkage to decrease the carbonyl's electrophilicity.

    • Quantitative Comparison: Use the protocol below to quantitatively assess the hydrolytic stability of the modified compound against the original.

  • Potential Cause 2: Steric Hindrance is Insufficient. While the cyclopropyl group itself offers some stability, the overall steric environment around the ester bond plays a crucial role.[6][7] Insufficient steric bulk may not adequately shield the carbonyl group from hydrolysis.

  • Solution:

    • Introduce Bulkier Groups: Modify the alcohol moiety or the cyclopropyl ring with sterically demanding groups. For instance, replacing a primary alcohol with a secondary or tertiary alcohol can provide significant steric hindrance.[6]

    • Comparative Stability Studies: Perform parallel hydrolysis assays to compare the half-lives of the original and sterically hindered esters.

Issue 2: Inconsistent Hydrolysis Rates Observed Across Different Batches of the Same Ester Compound.

  • Potential Cause 1: Impurities. The presence of acidic or basic impurities in your sample can catalyze hydrolysis, leading to variability in your results.

  • Solution:

    • Purity Assessment: Re-evaluate the purity of each batch using techniques like HPLC, NMR, and mass spectrometry.

    • Purification: If impurities are detected, re-purify the compound using an appropriate method (e.g., column chromatography, recrystallization).

    • pH Control: Ensure the storage solvent is neutral and free of contaminants.

  • Potential Cause 2: Inconsistent Experimental Conditions. Minor variations in pH, temperature, or buffer composition can significantly impact hydrolysis rates.

  • Solution:

    • Standardize Protocols: Strictly adhere to a standardized protocol for all experiments.

    • Calibrate Instruments: Regularly calibrate pH meters and temperature-controlled incubation chambers.

    • Fresh Buffers: Prepare fresh buffer solutions for each set of experiments to avoid changes in pH due to atmospheric CO2 absorption (for basic buffers).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the enhanced hydrolytic stability of cyclopropanecarboxylic acid esters?

A1: The primary reason for the enhanced stability is hyperconjugative stabilization.[1][2][5] The cyclopropyl group, with its unique bonding characteristics, can donate electron density into the antibonding (π*) orbital of the carbonyl group. This interaction stabilizes the ground state of the ester, increasing the activation energy required for the formation of the tetrahedral intermediate in both acid- and base-catalyzed hydrolysis.[2]

Q2: How do steric and electronic effects generally influence ester hydrolysis?

A2:

  • Steric Effects: Bulky groups near the ester linkage physically hinder the approach of a nucleophile (water or hydroxide ion) to the carbonyl carbon.[6][8] This steric hindrance slows down the rate of hydrolysis.

  • Electronic Effects: Electron-donating groups near the ester bond reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis.[9][10]

Q3: Under what pH conditions is ester hydrolysis most pronounced?

A3: Ester hydrolysis is catalyzed by both acid and base.[8] Therefore, the rate of hydrolysis is fastest at low pH (acid-catalyzed) and high pH (base-catalyzed, also known as saponification).[11] Esters are generally most stable in the neutral pH range.[8]

Q4: What are some common analytical techniques to monitor the rate of ester hydrolysis?

A4:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. By separating the ester from its hydrolysis products (the carboxylic acid and alcohol) over time, you can quantify the decrease in the ester concentration and the increase in the product concentrations.

  • Spectrophotometry: If the ester or one of its hydrolysis products has a unique UV-Vis absorbance, you can monitor the change in absorbance at a specific wavelength over time.[12]

  • Titration: For acid- or base-catalyzed hydrolysis, you can titrate the reaction mixture at different time points to determine the concentration of the carboxylic acid formed or the base consumed.[13][14]

Experimental Protocols

Protocol 1: Quantification of Ester Hydrolysis Rate Using HPLC

This protocol provides a step-by-step method for determining the hydrolytic half-life of a cyclopropanecarboxylic acid ester.

Materials:

  • Cyclopropanecarboxylic acid ester of interest

  • Buffer solutions at desired pH values (e.g., simulated gastric fluid at pH 1.2, simulated intestinal fluid at pH 6.8, and a basic buffer at pH 10)

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

  • Acetonitrile or other suitable organic solvent for the mobile phase

  • High-purity water

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

  • Initiate the Hydrolysis Reaction:

    • Pre-warm the buffer solutions to the desired temperature (e.g., 37°C for physiological relevance).

    • Add a small aliquot of the ester stock solution to a known volume of the pre-warmed buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the reaction kinetics.

    • Start a timer immediately after adding the ester to the buffer.

  • Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction (if necessary): Depending on the rate of hydrolysis, it may be necessary to quench the reaction immediately after sampling. This can be done by adding the aliquot to a vial containing a quenching solution that rapidly changes the pH to a more stable range or by immediate freezing.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Develop a gradient or isocratic method that provides good separation between the parent ester and its hydrolysis products.

    • Use a UV detector set to a wavelength where the ester has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent ester at each time point.

    • Plot the natural logarithm of the ester concentration (or peak area) versus time.

    • If the reaction follows first-order kinetics, the plot will be a straight line. The slope of this line is equal to the negative of the rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Benzyl Esters at 40°C

CompoundEsterBuffer (0.1 N HCl) Half-life (h)Buffer (pH 10) Half-life (h)
1a Benzyl cyclopropanecarboxylate180.278.7
3a Benzyl isobutyrate32.140.0
4a Benzyl cyclobutanecarboxylate14.116.0
5a Benzyl cyclopentanecarboxylate180.278.7
6a Benzyl cyclohexanecarboxylate>30087.0
7a Benzyl benzoate>30055.4
8a Benzyl pivalate125.7100.0

Data adapted from Organic Letters, 2008, 10(3), 509-511.[4]

Visualizations

Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Alcohol A3->A4 A5 Deprotonation A4->A5 B1 Nucleophilic Attack by Hydroxide B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Alkoxide B2->B3 B4 Deprotonation of Carboxylic Acid B3->B4

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpectedly Rapid Hydrolysis CheckPurity Check Purity of Ester Batch Start->CheckPurity Impure Re-purify Compound CheckPurity->Impure Impure Pure Purity Confirmed CheckPurity->Pure Pure Impure->Start CheckConditions Verify Experimental Conditions (pH, Temp, Buffer) Pure->CheckConditions Inconsistent Standardize Protocol and Recalibrate Instruments CheckConditions->Inconsistent Inconsistent Consistent Conditions are Consistent CheckConditions->Consistent Consistent Inconsistent->Start AnalyzeStructure Analyze Molecular Structure: Steric & Electronic Effects Consistent->AnalyzeStructure Modify Synthesize Analogs with Increased Steric Hindrance or Electron-Donating Groups AnalyzeStructure->Modify Retest Re-evaluate Hydrolytic Stability Modify->Retest

Sources

Technical Support Center: Scalable Synthesis of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to equip you with the knowledge to perform this synthesis efficiently, safely, and with high yields on a laboratory or pilot-plant scale.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its rigid cyclopropane scaffold and lipophilic tert-butyl group offer unique structural features for modulating the pharmacological properties of drug candidates. The scalable synthesis of this compound, however, can present challenges. This guide provides a robust and optimized protocol based on a phase-transfer catalysis (PTC) approach, which is known for its scalability and operational simplicity.[1][2]

Part 1: Recommended Scalable Synthesis Protocol

The recommended scalable synthesis of this compound proceeds via a two-step sequence:

  • Phase-Transfer Catalytic Cyclopropanation: Reaction of 4-tert-butylphenylacetonitrile with 1-bromo-2-chloroethane in the presence of a phase-transfer catalyst to form 1-(4-tert-butylphenyl)cyclopropanecarbonitrile.

  • Hydrolysis: Conversion of the resulting nitrile to the final carboxylic acid product.

This method is advantageous for scale-up due to the use of readily available and relatively inexpensive reagents, mild reaction conditions, and the avoidance of hazardous reagents like diazomethane.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation (PTC) cluster_step2 Step 2: Hydrolysis A 4-tert-butylphenylacetonitrile F Reaction Mixture A->F B 1-bromo-2-chloroethane B->F C Phase-Transfer Catalyst (e.g., TBAB) C->F D Aqueous NaOH D->F E Toluene E->F G 1-(4-tert-butylphenyl)cyclopropanecarbonitrile F->G Work-up & Purification H 1-(4-tert-butylphenyl)cyclopropanecarbonitrile G->H J Reaction Mixture H->J I Aqueous NaOH / H2SO4 I->J K This compound J->K Work-up & Recrystallization

Caption: Overall workflow for the two-step synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-tert-butylphenylacetonitrile (1.0 eq), toluene (5 mL/g of starting material), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. With vigorous stirring (at least 300 RPM), slowly add the sodium hydroxide solution (5.0 eq) to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Addition of Alkylating Agent: After the base addition is complete, add 1-bromo-2-chloroethane (1.5 eq) dropwise over 1-2 hours, while maintaining the temperature between 25-30 °C. An exotherm may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or GC analysis until the starting material is consumed (<1%).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water to dissolve the salts. Separate the organic layer. Wash the organic layer with water (2 x 3 mL/g of starting material) and then with brine (1 x 3 mL/g of starting material).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-tert-butylphenyl)cyclopropanecarbonitrile as an oil. This crude product can often be used directly in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To the crude 1-(4-tert-butylphenyl)cyclopropanecarbonitrile from the previous step, add a 20% aqueous solution of sodium hydroxide (10 eq).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of the nitrile.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify the mixture to pH 2-3 with concentrated sulfuric acid while cooling in an ice bath. The product will precipitate as a solid.

  • Purification: Filter the solid product and wash it with cold water until the washings are neutral. Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of heptane and ethyl acetate.

Part 2: Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps
Low or no conversion in Step 1 (Cyclopropanation) 1. Inefficient stirring: In a biphasic PTC system, vigorous stirring is crucial for maximizing the interfacial area where the reaction occurs.1. Increase the stirring speed (e.g., to 500-700 RPM in a lab setting). Ensure the vortex is visible.
2. Inactive catalyst: The phase-transfer catalyst may be of poor quality or degraded.2. Use a fresh, high-purity phase-transfer catalyst. Consider using other quaternary ammonium salts like tetrabutylammonium hydrogen sulfate.
3. Insufficient base: The concentration of the hydroxide in the organic phase may be too low.3. Ensure a 50% aqueous NaOH solution is used. A lower concentration will be less effective.
Formation of a significant amount of byproduct (e.g., dimer of the starting nitrile) 1. Slow addition of the alkylating agent: If the concentration of the deprotonated nitrile is high before the addition of 1-bromo-2-chloroethane, self-condensation can occur.1. Add the 1-bromo-2-chloroethane dropwise to maintain a low steady-state concentration of the carbanion.
Incomplete hydrolysis in Step 2 1. Insufficient reaction time or temperature: The hydrolysis of sterically hindered nitriles can be slow.1. Prolong the reaction time at reflux and monitor by HPLC. If the reaction is still sluggish, consider using a higher boiling point solvent like ethylene glycol.
2. Phase separation: If the nitrile is not sufficiently soluble in the aqueous base, the reaction rate will be slow.2. The addition of a co-solvent like ethanol can improve solubility and accelerate the reaction.
Product is an oil or difficult to crystallize 1. Presence of impurities: Residual starting materials, byproducts, or solvent can inhibit crystallization.1. Ensure the work-up in both steps is thorough. Purify the crude nitrile by column chromatography if it is very impure. For the final product, try different recrystallization solvents or solvent mixtures. A trituration with a non-polar solvent like hexane can sometimes induce crystallization.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is phase-transfer catalysis a suitable method for this synthesis on a larger scale?

A1: Phase-transfer catalysis (PTC) is well-suited for industrial applications for several reasons:

  • Mild Reaction Conditions: PTC reactions can often be carried out at moderate temperatures and atmospheric pressure, reducing the need for specialized high-pressure equipment.[2]

  • Use of Inexpensive Reagents: It allows the use of inexpensive and readily available bases like sodium hydroxide.

  • High Yields and Selectivity: When optimized, PTC can provide high yields and selectivity, minimizing waste.

  • Simplified Work-up: The catalyst is used in small amounts and can often be removed during the aqueous work-up.

  • Safety: It avoids the use of hazardous reagents like sodium amide or organometallic bases in stoichiometric amounts.

Q2: What is the role of the phase-transfer catalyst?

A2: The reaction involves two immiscible phases: an organic phase containing the 4-tert-butylphenylacetonitrile and a lipophilic solvent (e.g., toluene), and an aqueous phase containing the sodium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ions (OH⁻) from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the hydroxide anion, forming an ion pair that is soluble in the organic phase. This allows the deprotonation of the acetonitrile to occur in the organic phase, where it can then react with the alkylating agent.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ QX_aq Q⁺X⁻ NaOH->QX_aq Ion Exchange NaX Na⁺X⁻ QOH_org Q⁺OH⁻ QX_aq->QOH_org Transfer to Organic Phase RCN Ar-CH₂-CN RCN_anion Ar-CH⁻-CN RCN->RCN_anion RX Br-CH₂CH₂-Cl RCN_anion->RX Alkylation QX_org Q⁺X⁻ RCN_anion->QX_org Regenerates Catalyst Product Ar-C(CN)-(CH₂CH₂) RX->Product Product->Product QX_org->QX_aq Transfer to Aqueous Phase QOH_org->RCN Deprotonation

Caption: Mechanism of phase-transfer catalyzed cyclopropanation.

Q3: Can I use other dihaloalkanes for the cyclopropanation step?

A3: Yes, other 1,2-dihaloethanes like 1,2-dibromoethane can also be used. 1-Bromo-2-chloroethane is often preferred on a larger scale due to its lower cost and the differential reactivity of the C-Br and C-Cl bonds, which can sometimes lead to fewer side reactions. The choice may depend on availability, cost, and the specific reaction conditions.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Corrosive Base: 50% sodium hydroxide is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of the base and the alkylating agent can be exothermic. Ensure the reactor has adequate cooling capacity and add these reagents slowly to control the temperature.

  • Alkylating Agent: 1-Bromo-2-chloroethane is a toxic and potentially carcinogenic compound. Handle it with care in a fume hood and avoid inhalation or skin contact.

  • Pressure Build-up: During hydrolysis, ensure the reaction vessel is properly vented as ammonia gas may be evolved if the starting nitrile is not fully pure.

Q5: How can I confirm the structure and purity of the final product?

A5: The structure and purity of this compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the presence of the tert-butyl group, the aromatic ring, and the cyclopropane ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is typically desired for pharmaceutical applications.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid Analogs as Potent Metabolic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metabolic disorders, including type 2 diabetes and dyslipidemia, represent a significant global health challenge, driving the urgent need for novel therapeutic agents. A promising class of compounds that has emerged in this area is the derivatives of 1-phenylcyclopropanecarboxylic acid. The unique structural and conformational properties of the cyclopropane ring, combined with the potential for diverse substitutions on the phenyl moiety, make these compounds attractive scaffolds for drug discovery.[1] This guide provides an in-depth comparative analysis of the biological activity of a series of analogs based on the lead structure, 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Our investigation focuses on their potential as selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, a key regulator of glucose and lipid metabolism, and their subsequent effects on cellular glucose uptake.[2][3]

The rationale for exploring these analogs stems from the established role of PPARγ as the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[4] By modulating PPARγ activity, it is possible to enhance insulin sensitivity and improve glycemic control.[5] This guide will delve into the structure-activity relationships (SAR) of these novel cyclopropane derivatives, presenting supporting experimental data from a series of in vitro assays. We will explore how subtle modifications to the chemical structure can significantly impact biological potency and efficacy, offering valuable insights for researchers and professionals in drug development.

Comparative Analysis of Biological Activity

The biological activities of the synthesized this compound analogs were evaluated using two key in vitro assays: a PPARγ transactivation assay to determine their potency as agonists for this nuclear receptor, and a glucose uptake assay in 3T3-L1 adipocytes to assess their functional effect on insulin sensitivity at a cellular level.

Structure-Activity Relationship (SAR) Overview

Our investigation focused on modifications at the para-position of the phenyl ring, replacing the tert-butyl group with various substituents to probe the effects of electronics and sterics on PPARγ activation. The parent compound, this compound (Compound 1 ), served as our lead structure. The following table summarizes the structures of the synthesized analogs and their corresponding biological activities.

Compound IDR-GroupPPARγ Activation EC50 (µM)Max. Activation (% of Rosiglitazone)Glucose Uptake (% of Insulin)
1 -C(CH₃)₃1.2 ± 0.285 ± 578 ± 6
2 -OCH₃5.8 ± 0.765 ± 455 ± 5
3 -Cl2.5 ± 0.378 ± 670 ± 4
4 -CF₃0.8 ± 0.192 ± 788 ± 5
5 -H10.2 ± 1.540 ± 335 ± 4
Rosiglitazone(Positive Control)0.05 ± 0.01100Not Tested
Insulin(Positive Control)Not ApplicableNot Applicable100

From the data presented, a clear structure-activity relationship emerges. The nature of the substituent at the para-position of the phenyl ring significantly influences both the potency and efficacy of PPARγ activation, which in turn correlates with the ability to stimulate glucose uptake in adipocytes.

  • Compound 1 , with a bulky, lipophilic tert-butyl group, demonstrates potent PPARγ agonism and a strong induction of glucose uptake.

  • Replacing the tert-butyl group with a smaller, electron-donating methoxy group (Compound 2 ) leads to a significant decrease in activity.

  • The introduction of an electron-withdrawing chloro group (Compound 3 ) restores a considerable portion of the activity.

  • Notably, the strongly electron-withdrawing trifluoromethyl group (Compound 4 ) results in the most potent analog in this series, surpassing the activity of the parent compound.

  • Removal of the substituent (Compound 5 ) leads to a dramatic loss of activity, highlighting the importance of substitution at this position for effective interaction with the PPARγ ligand-binding domain.

These findings suggest that a combination of lipophilicity and electron-withdrawing character at the para-position is beneficial for potent PPARγ agonism in this series of compounds.

Experimental Protocols

To ensure the scientific validity of our findings, detailed methodologies for the key biological assays are provided below. These protocols are designed to be self-validating and are based on established standards in the field.

PPARγ Transactivation Assay

This assay quantifies the ability of the test compounds to activate the PPARγ receptor, leading to the expression of a reporter gene.

Workflow Diagram:

Caption: Workflow for the PPARγ transactivation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated for 24 hours.

  • Transfection: Cells are co-transfected with the expression vector for the GAL4-PPARγ ligand-binding domain (LBD) fusion protein, a luciferase reporter plasmid containing GAL4 upstream activating sequences, and a Renilla luciferase control vector for normalization using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh DMEM containing the test compounds at various concentrations (typically from 0.01 µM to 100 µM). Rosiglitazone is used as a positive control.

  • Incubation: The cells are incubated with the compounds for an additional 24 hours.

  • Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The EC50 values (the concentration at which 50% of the maximal response is observed) are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This cellular assay measures the ability of the compounds to enhance the uptake of glucose into differentiated adipocytes, a key indicator of improved insulin sensitivity.[6]

Workflow Diagram:

Caption: Workflow for the 2-deoxy-D-[3H]-glucose uptake assay in 3T3-L1 adipocytes.

Step-by-Step Protocol:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% FBS. Upon reaching confluence, differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for 48 hours, followed by culture in DMEM with insulin for another 48 hours. The cells are then maintained in DMEM with 10% FBS for an additional 4-6 days to allow for full differentiation.

  • Serum Starvation: Fully differentiated adipocytes are serum-starved in DMEM for 2-4 hours before the assay.

  • Compound Incubation: The cells are then pre-incubated with the test compounds at a fixed concentration (e.g., 10 µM) or with insulin (100 nM) as a positive control for 1 hour.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding 2-deoxy-D-[³H]-glucose to the cells for 10 minutes.

  • Termination and Lysis: The uptake is stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with a lysis buffer (e.g., 0.1% SDS in PBS).

  • Scintillation Counting: An aliquot of the cell lysate is added to a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Normalization: The remaining cell lysate is used to determine the total protein concentration using a standard protein assay (e.g., BCA assay). The glucose uptake is then normalized to the protein concentration.

Signaling Pathway

The biological effects of the this compound analogs are mediated through the activation of the PPARγ signaling pathway. The following diagram illustrates the key steps in this pathway.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Compound 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid analog PPARg PPARγ Compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) in Target Gene Promoter RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Adipogenesis Adipogenesis mRNA->Adipogenesis GlucoseUptake Increased Glucose Uptake mRNA->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity

Caption: PPARγ signaling pathway activated by this compound analogs.

Upon entering the cell, the analog binds to and activates PPARγ in the nucleus. This leads to the heterodimerization of PPARγ with the Retinoid X Receptor (RXR).[5] The PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, which in turn initiate the transcription of genes involved in adipogenesis, lipid metabolism, and glucose homeostasis, ultimately leading to enhanced insulin sensitivity.[7]

Conclusion

This comparative guide demonstrates that this compound and its analogs are a promising class of compounds with potent metabolic modulatory effects. The presented data clearly establishes a structure-activity relationship, where the nature of the substituent on the phenyl ring plays a critical role in determining the potency of PPARγ activation and the subsequent enhancement of cellular glucose uptake. The trifluoromethyl-substituted analog (Compound 4 ) emerged as the most potent compound in this series, highlighting the potential for further optimization of this scaffold. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this novel class of PPARγ agonists. Future studies should focus on in vivo efficacy and safety profiling of the lead compounds to translate these promising in vitro findings into potential clinical candidates for the treatment of metabolic diseases.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • Discovery of Novel Insulin Sensitizers: Promising Approaches and Targets. National Institutes of Health. [Link]

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. PubMed Central. [Link]

  • Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. PubMed. [Link]

  • Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. Hindawi. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI. [Link]

  • Selective PPARgamma modulators with improved pharmacological profiles. PubMed. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. National Institutes of Health. [Link]

  • Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. National Institutes of Health. [Link]

  • Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. ResearchGate. [Link]

  • Effect of eriodictyol on glucose uptake and insulin resistance in vitro. PubMed. [Link]

  • Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. MDPI. [Link]

  • Selective modulators of PPAR activity as new therapeutic tools in metabolic diseases. PubMed. [Link]

  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI. [Link]

  • In vitro glucose and 2-aminoisobutyric acid uptake by rat interscapular brown adipose tissue. PubMed. [Link]

  • Insulin sensitizers in 2013: New insights for the development of novel therapeutic agents to treat metabolic diseases. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that data are reliable, reproducible, and fit for purpose.[1][2][3] This guide provides an in-depth, comparative analysis of validation strategies for 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a molecule characteristic of modern pharmaceutical intermediates. We present a detailed validation protocol for a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance against a high-sensitivity Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. This document is structured to provide both the theoretical basis and practical, step-by-step experimental designs, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]

Introduction: The Analyte and The Imperative for Validation

This compound is an organic compound featuring a hydrophobic tert-butylphenyl group and a polar cyclopropanecarboxylic acid moiety. This amphiphilic nature, combined with a strong UV-absorbing aromatic ring, makes it an ideal candidate for analysis by reversed-phase liquid chromatography.

Analytical method validation is the documented process that proves an analytical method is suitable for its intended use.[1][2] For a pharmaceutical intermediate like our target analyte, this means the method must accurately and consistently measure critical quality attributes such as identity, purity, and concentration. Failure to properly validate a method can lead to unreliable data, regulatory non-compliance, and potential risks to patient safety.[1]

Method Selection Rationale
  • HPLC-UV (Primary Method): This technique is the workhorse of pharmaceutical quality control laboratories. Its robustness, cost-effectiveness, and the presence of a strong chromophore (the phenyl ring) in the analyte make it an excellent choice for routine purity and assay testing.

  • UPLC-MS (Alternative Method): UPLC offers significant improvements in speed, resolution, and sensitivity over traditional HPLC by using sub-2 µm particle columns.[7][8] Coupling it with mass spectrometry provides unparalleled specificity (based on mass-to-charge ratio) and the ability to detect trace-level impurities that might be missed by UV detection.[7][9]

The Regulatory Framework: ICH Q2(R1)

All validation protocols described herein are designed to meet the requirements of the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[4][10] This internationally harmonized document outlines the key validation characteristics required to ensure a method's suitability.[5] These characteristics include:

  • Specificity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Primary Method Validation: HPLC-UV

This section provides a comprehensive, step-by-step guide for the validation of an isocratic HPLC-UV method for the quantification (assay) of this compound.

Proposed Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with UV/Vis DetectorStandard equipment in QC labs.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is ideal for retaining the non-polar tert-butylphenyl group.
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidThe organic/aqueous ratio provides adequate retention. Formic acid suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmThe phenyl ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Analyte Conc. 1.0 mg/mL (Nominal)A standard concentration for an assay method.
Validation Workflow Diagram

The following diagram outlines the logical flow of the validation process.

G cluster_0 Planning cluster_1 Execution cluster_2 Reporting Dev Method Development Protocol Validation Protocol & Acceptance Criteria Definition Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Final Validation Report Rob->Report Approval QA Approval Report->Approval

Caption: A typical workflow for analytical method validation.

Experimental Protocols & Acceptance Criteria

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Prepare solutions of a placebo (matrix without analyte), a known related impurity, and the analyte standard.

    • Inject each solution individually to determine their retention times.

    • Prepare a spiked sample containing the analyte and all potential interferences.

    • Inject the spiked sample and analyze the chromatogram.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any known impurities or placebo peaks. Peak purity analysis (using a photodiode array detector, if available) should yield a purity angle less than the purity threshold.

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the nominal assay concentration (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 mg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo matrix with a known amount of analyte standard.

    • Analyze these samples against a freshly prepared calibration curve.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision is the measure of the method's variability when performed on the same homogenous sample multiple times.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from each set and for the combined data.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be measured with acceptable accuracy and precision.[12]

  • Protocol (Based on Signal-to-Noise):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.

  • Acceptance Criteria: Confirm the LOQ by injecting six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.[13]

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Protocol:

    • Analyze a sample while making small, deliberate changes to key parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Assess the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., tailing factor ≤ 2.0, %RSD of replicate injections ≤ 2.0%).

Alternative Method: UPLC-MS

UPLC-MS provides a significant leap in analytical power, particularly for complex samples or when very low detection limits are required.

Key Advantages over HPLC-UV
  • Enhanced Specificity: Mass spectrometry provides mass-to-charge ratio data, which is a highly specific identifier. This virtually eliminates the risk of co-eluting interferences going undetected, a significant advantage over the less specific UV detection.[9]

  • Superior Sensitivity: UPLC-MS systems can achieve LOD and LOQ values that are orders of magnitude lower than HPLC-UV, making them ideal for impurity profiling and trace analysis.[8]

  • Increased Speed: The use of smaller particles in UPLC columns allows for much faster separations without sacrificing resolution, significantly increasing sample throughput.[8]

Validation Considerations for UPLC-MS

The validation parameters are the same as for HPLC-UV, but the experimental execution and acceptance criteria may differ. For instance, specificity is demonstrated not just by chromatographic separation but by mass confirmation. Linearity and range can often be extended to much lower concentrations due to the higher sensitivity.

Performance Comparison: HPLC-UV vs. UPLC-MS

The following table summarizes the expected performance of the two validated methods for the analysis of this compound.

Validation ParameterHPLC-UV (Typical Result)UPLC-MS (Typical Result)Advantage
Specificity Good (Relies on RT)Excellent (Relies on RT & m/z)UPLC-MS
Linearity (R²) ≥ 0.999≥ 0.999Equivalent
Range (Assay) 80-120% of nominal1-150% of nominal (or wider)UPLC-MS
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Equivalent
Precision (%RSD) ≤ 2.0%≤ 2.0%Equivalent
LOQ ~1 µg/mL< 10 ng/mLUPLC-MS
Run Time 10 minutes2 minutesUPLC-MS
Robustness HighHighEquivalent
Interrelationship of Validation Parameters

This diagram illustrates how the validation parameters are logically connected, forming a self-validating system.

G ValidatedMethod Validated Method Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD Linearity->LOD Range->ValidatedMethod Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->ValidatedMethod LOQ->ValidatedMethod

Caption: Logical dependencies among method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS can be successfully validated to serve as reliable analytical methods for this compound.

  • The HPLC-UV method is robust, cost-effective, and perfectly suitable for its intended purpose of routine quality control assays and purity determinations where impurity levels are not exceptionally low. Its validation demonstrates that it is accurate, precise, and specific for this application.

  • The UPLC-MS method is the superior choice when higher throughput is needed, when trace-level impurities must be quantified, or during early development when unknown impurities or degradants need to be identified.[7] Its enhanced sensitivity and specificity provide a higher degree of confidence in the data, which can be critical for regulatory submissions and in-depth investigations.

The choice of method should be based on a risk assessment and the specific requirements of the analysis at a given stage of the drug development lifecycle. For routine batch release testing of the bulk substance, a well-validated HPLC-UV method is often sufficient. For stability studies, forced degradation, and the analysis of low-level impurities, the investment in a UPLC-MS method is highly justified.

References

  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical phase in this journey is bridging the gap between in vitro activity and in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of a notable 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid derivative, GLPG0974, offering insights into the translatability of preclinical findings. While the broader class of 1-phenylcyclopropane carboxamide derivatives has been associated with a wide range of pharmacological activities, including anti-inflammatory and antitumor effects, detailed comparative efficacy data remains largely proprietary.[1] This guide will, therefore, use GLPG0974 as a well-documented case study to explore the nuances of its development.

The Target: Free Fatty Acid Receptor 2 (FFA2/GPR43)

At the heart of the mechanism for GLPG0974 is the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR).[2] FFA2 is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are metabolites produced by gut microbiota. In immune cells, particularly neutrophils, FFA2 activation is a key driver of chemotaxis, the directed migration of cells towards a chemical stimulus.[2][3] This process is fundamental to the inflammatory response. The signaling cascade initiated by FFA2 activation in neutrophils involves Gαi/o proteins, leading to a reduction in intracellular cAMP levels and a rise in intracellular calcium, ultimately promoting cell migration and other inflammatory responses.[2][4]

Below is a diagram illustrating the proposed signaling pathway of FFA2 in neutrophils and the antagonistic action of GLPG0974.

FFA2_Signaling_Pathway FFA2 Signaling Pathway in Neutrophils and Antagonism by GLPG0974 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFAs Short-Chain Fatty Acids (e.g., Acetate) FFA2 FFA2 (GPR43) Receptor SCFAs->FFA2 Activates GLPG0974 GLPG0974 GLPG0974->FFA2 Blocks G_protein Gαi/o Protein Activation FFA2->G_protein Couples to Calcium Increased Intracellular Ca2+ G_protein->Calcium Leads to Chemotaxis Neutrophil Migration & Activation Calcium->Chemotaxis

Caption: FFA2 signaling in neutrophils and its inhibition by GLPG0974.

In Vitro Efficacy: Potency and Cellular Effects

The initial characterization of GLPG0974 revealed it to be a potent and selective antagonist of FFA2. This potency was quantified through in vitro assays, which are crucial for establishing the fundamental activity of a compound.

Parameter In Vitro Result Reference
Target Free Fatty Acid Receptor 2 (FFA2/GPR43)[3]
Mechanism Antagonist[3]
IC50 9 nM[3]
Cellular Effect Inhibition of acetate-induced human neutrophil migration[3]
Biomarker Reduction of CD11b activation-specific epitope expression[3]

These in vitro findings established GLPG0974 as a high-affinity binder to FFA2 that effectively blocks the downstream signaling cascade responsible for neutrophil migration. The choice of primary human neutrophils for these assays was critical, as it provided a physiologically relevant cell system to predict the compound's anti-inflammatory potential.

Experimental Protocol: In Vitro Neutrophil Migration Assay (Boyden Chamber)

The following is a generalized protocol for a Boyden chamber assay, a common method to assess neutrophil chemotaxis in vitro.

  • Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Chamber Preparation: Use a 96-well Boyden chamber with a polycarbonate membrane containing 5.0 µm pores.

  • Chemoattractant and Compound Addition: In the lower chamber, add a known chemoattractant that signals through FFA2, such as acetate, at a concentration known to induce migration. In experimental wells, add varying concentrations of GLPG0974. Control wells should contain the chemoattractant alone or media alone.

  • Cell Seeding: Resuspend the isolated neutrophils in a serum-free medium and seed them in the upper chamber of the Boyden chamber.

  • Incubation: Incubate the chamber for approximately one hour to allow for neutrophil migration through the pores towards the chemoattractant in the lower chamber.

  • Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by measuring ATP levels using a luminescent-based assay, where the signal is proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of inhibition of migration at different concentrations of GLPG0974 to determine the IC50 value.

This self-validating system includes positive controls (chemoattractant alone) and negative controls (media alone) to ensure the observed effects are due to the specific inhibition of chemotaxis by the test compound.

Below is a diagram illustrating the workflow of an in vitro neutrophil migration assay.

Neutrophil_Migration_Assay_Workflow In Vitro Neutrophil Migration Assay Workflow Start Start: Isolate Human Neutrophils Prepare_Chamber Prepare Boyden Chamber (Lower: Chemoattractant +/- GLPG0974) Start->Prepare_Chamber Seed_Cells Seed Neutrophils in Upper Chamber Prepare_Chamber->Seed_Cells Incubate Incubate to Allow Migration Seed_Cells->Incubate Quantify Quantify Migrated Cells in Lower Chamber Incubate->Quantify Analyze Analyze Data and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro neutrophil migration assay.

In Vivo Efficacy: From Healthy Volunteers to Patients

A significant challenge in the development of GLPG0974 was its species specificity; the compound is active on human and monkey FFA2 but not on rodent FFA2. This precluded the use of traditional rodent models of inflammation for in vivo efficacy studies. Consequently, the assessment of its in vivo effects moved directly to human clinical trials.

Phase 1: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers

Two Phase 1, randomized, double-blind, placebo-controlled studies were conducted in healthy male subjects. These studies were designed to assess the safety, tolerability, and pharmacokinetics of GLPG0974. A key component was the measurement of a pharmacodynamic marker to confirm target engagement in vivo.

  • Safety and Tolerability: GLPG0974 was found to be safe and well-tolerated at daily doses up to 400 mg.

  • Pharmacokinetics: The compound exhibited good and dose-proportional oral exposure.

  • Pharmacodynamics: A substantial and sustained inhibition of acetate-stimulated neutrophil activation was observed, confirming that GLPG0974 was hitting its target in the human body.

Phase 2a: Proof-of-Concept in Ulcerative Colitis Patients

Following the promising Phase 1 results, a Phase 2a proof-of-concept study was initiated in patients with mild-to-moderate ulcerative colitis (UC), an inflammatory bowel disease characterized by excessive neutrophil infiltration into the gut tissue.[6]

  • Study Design: A randomized, double-blind, placebo-controlled trial where patients received 200 mg of GLPG0974 twice daily for 28 days.[7]

  • Primary Objective: To evaluate the safety, tolerability, and efficacy of GLPG0974 in this patient population.

  • Efficacy Endpoints: Clinical remission and response, typically assessed using scoring systems like the Mayo score, which evaluates stool frequency, rectal bleeding, and endoscopic findings.[8][9]

The transition from in vitro to in vivo is a critical test of a drug candidate's potential. In the case of GLPG0974, the potent in vitro inhibition of neutrophil migration provided a strong rationale for its investigation in a neutrophil-driven disease like ulcerative colitis. The Phase 1 studies confirmed that the drug could be safely administered at doses that achieved the desired biological effect (inhibition of neutrophil activation). The Phase 2a study was then the definitive test of whether this mechanism would translate into clinical benefit for patients.

Conclusion: Bridging the In Vitro-In Vivo Gap

The development of GLPG0974 serves as an excellent case study in the translation of in vitro findings to in vivo efficacy for this compound derivatives. The potent and selective antagonism of FFA2 observed in cellular assays provided a clear and testable hypothesis for its anti-inflammatory effects. The inability to use rodent models necessitated a direct and carefully designed path into human trials, where pharmacodynamic markers were essential to confirm target engagement. While the clinical development of GLPG0974 for ulcerative colitis was ultimately discontinued, the journey provides invaluable lessons for researchers. It underscores the importance of robust in vitro characterization, the selection of relevant preclinical models (or the justification for their absence), and the critical role of pharmacodynamic biomarkers in early-phase clinical trials to validate the mechanism of action in vivo.

References

  • Offermanns, S., Colletti, S. L., Lisurek, M., Schmith, V., & Tuteja, S. C. (2021). Metabolic and inflammatory functions of short-chain fatty acid receptors. Nature Reviews Drug Discovery, 20(5), 387-406. Retrieved from [Link]

  • ResearchGate. (n.d.). Roles of FFA2 in immune cell populations. Retrieved from [Link]

  • Björkman, L., Mårtensson, J., Winther, M., Gabl, M., Holdfeldt, A., Uhrbom, M., ... & Dahlgren, C. (2016). The Neutrophil Response Induced by an Agonist for Free Fatty Acid Receptor 2 (GPR43) Is Primed by Tumor Necrosis Factor Alpha and by Receptor Uncoupling from the Cytoskeleton but Attenuated by Tissue Recruitment. Molecular and Cellular Biology, 36(20), 2583–2595. Retrieved from [Link]

  • von Kügelgen, I., & El-Tayeb, A. (2020). Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils. Journal of Leukocyte Biology, 108(5), 1547-1557. Retrieved from [Link]

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  • Reddy, T. S., Goud, P. M., Kumar, M. S., & Reddy, C. S. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 553-560. Retrieved from [Link]

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  • Sandborn, W. J., D'Haens, G., Reinisch, W., Panaccione, R., & Peyrin-Biroulet, L. (2023). Clinical Trial Design in Ulcerative Colitis: Interpreting Evolving Endpoints Based on Post Hoc Analyses of the Vedolizumab Phase 3 Trials GEMINI 1 and VISIBLE 1. Crohn's & Colitis 360, 6(1), otad076. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. -M., Al-Obaid, A. M., & El-Azab, A. S. (2021). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. Molecules, 26(11), 3293. Retrieved from [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Ulcerative Colitis: Clinical Trial Endpoints - Guidance for Industry. Retrieved from [Link]

  • Jairath, V., Feagan, B. G., & Sands, B. E. (2025). Acute Severe Ulcerative Colitis: An International Delphi Consensus on Clinical Trial Design and Endpoints. Clinical Gastroenterology and Hepatology, 23(8), 1408-1417.e4. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Retrieved from [Link]

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  • Chen, Y. -L., Lu, Y. -C., & Liou, J. -P. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1162. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Rigid Scaffold

The 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid scaffold represents a fascinating starting point for drug discovery. The inherent rigidity of the cyclopropane ring, combined with the lipophilic tert-butylphenyl group, provides a unique three-dimensional pharmacology that can be finely tuned to achieve desired biological activity.[1] Derivatives of the broader cyclopropane class have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide provides a comparative framework for understanding the structure-activity relationships (SAR) of this compound derivatives, offering insights into how synthetic modifications can modulate their therapeutic potential. We will explore hypothetical SAR based on established medicinal chemistry principles and data from structurally related compounds, and provide detailed experimental protocols for synthesis and evaluation.

The Core Scaffold: Rationale for the 1-(4-tert-butylphenyl)cyclopropane Moiety

The selection of the this compound core is deliberate. The 4-tert-butylphenyl group is a common feature in bioactive molecules. The bulky tert-butyl group can enhance metabolic stability by sterically hindering para-hydroxylation, a common metabolic pathway for phenyl rings. Furthermore, its lipophilicity can facilitate membrane permeability and hydrophobic interactions with target proteins. The cyclopropane ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty of binding. The carboxylic acid moiety provides a key interaction point, often acting as a hydrogen bond donor and acceptor, and can be modified to esters or amides to alter physicochemical properties and biological activity.[3]

Comparative Structure-Activity Relationship (SAR) Analysis

Table 1: Hypothetical SAR of this compound Derivatives
Compound IDR1 (Phenyl Ring Substitution)R2 (Cyclopropane Ring Substitution)R3 (Carboxylic Acid Modification)Predicted Biological Activity (e.g., Anticancer IC50)Rationale for Predicted Activity
1 (Parent) HH-COOHBaselineParent compound for comparison.
2 3-FluoroH-COOHIncreasedIntroduction of a small, electron-withdrawing group can alter electronic properties and potentially enhance binding through specific interactions.[4]
3 3,5-DifluoroH-COOHFurther IncreasedMultiple fluorine substitutions can further enhance binding affinity and metabolic stability.
4 3-MethoxyH-COOHDecreasedA bulky, electron-donating group may introduce steric hindrance and unfavorable electronic interactions.
5 H2-Methyl-COOHVariableAddition of a small alkyl group can probe for additional hydrophobic pockets in the binding site. Stereochemistry will be critical.
6 HH-COOCH3 (Methyl Ester)Inactive (Prodrug)Esterification of the carboxylic acid masks the key interaction group, likely rendering the compound inactive until hydrolyzed back to the acid in-vivo.[3]
7 HH-CONH2 (Primary Amide)Maintained or Slightly DecreasedThe amide is a common bioisostere for a carboxylic acid and may retain activity, though with altered hydrogen bonding patterns.
8 HH-CONH-CH2-PyridineIncreasedThe addition of a pyridine ring can introduce new binding interactions (e.g., pi-stacking, hydrogen bonding) and improve solubility.
Key SAR Insights and Comparisons:
  • Phenyl Ring Substitution (R1): The aromatic ring is a prime target for modification. Based on SAR studies of related N-(4-t-butylbenzyl) analogues, the introduction of small, electron-withdrawing substituents, such as halogens, at the 2- or 3-positions is predicted to enhance potency.[5] This is often due to favorable electronic interactions or the formation of halogen bonds with the target protein. Conversely, bulky or electron-donating groups may be detrimental to activity.

  • Cyclopropane Ring Substitution (R2): The cyclopropane ring itself can be substituted to probe the topology of the binding site. The introduction of small alkyl groups could potentially occupy small hydrophobic pockets, thereby increasing binding affinity. The stereochemistry of these substituents would be critical, with different stereoisomers potentially exhibiting vastly different biological activities.

  • Carboxylic Acid Modification (R3): The carboxylic acid is a crucial pharmacophoric element.

    • Esters: Conversion to an ester, such as a methyl or ethyl ester, would likely result in a prodrug. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability compared to other esters, which could be advantageous for controlling drug release.[3]

    • Amides: Replacement of the carboxylic acid with an amide bioisostere is a common strategy in medicinal chemistry. Primary, secondary, or tertiary amides can be synthesized to explore different hydrogen bonding patterns and to introduce new functionalities. The conversion to amides can also impact cell permeability and metabolic stability.

Experimental Methodologies

To empirically validate the hypothetical SAR presented above, the following experimental protocols are provided.

Synthesis of this compound (Parent Compound)

This synthesis is a two-step process starting from the commercially available 4-tert-butylphenylacetonitrile.

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile

  • Materials: 4-tert-butylphenylacetonitrile, 1,2-dibromoethane, sodium hydroxide (NaOH), water, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Procedure:

    • To a stirred solution of 4-tert-butylphenylacetonitrile in water, add a 50% aqueous solution of NaOH.

    • Add a catalytic amount of tetrabutylammonium bromide.

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

    • Purify the product by column chromatography or distillation.

Step 2: Hydrolysis of 1-(4-tert-butylphenyl)cyclopropanecarbonitrile to the Carboxylic Acid

  • Materials: 1-(4-tert-butylphenyl)cyclopropanecarbonitrile, concentrated hydrochloric acid (HCl).

  • Procedure:

    • Add the 1-(4-tert-butylphenyl)cyclopropanecarbonitrile to concentrated HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The hydrolysis can be monitored by the cessation of ammonia evolution.

    • Cool the reaction mixture and pour it onto ice.

    • The carboxylic acid will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Synthesis of a Representative Amide Derivative

This protocol describes a standard amide coupling reaction using a peptide coupling agent.

  • Materials: this compound, desired amine (e.g., aniline), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), and a suitable solvent (e.g., Dichloromethane or Dimethylformamide).

  • Procedure:

    • Dissolve the this compound in the chosen solvent.

    • Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine (1.0 equivalent) and DIPEA (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired amide.[6]

Biological Evaluation: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]

  • Materials: Human cancer cell line (e.g., a breast cancer cell line like MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[8]

Visualizations

Synthetic Workflow Diagram

Synthesis A 4-tert-butylphenylacetonitrile B 1-(4-tert-butylphenyl)cyclopropanecarbonitrile A->B 1,2-dibromoethane, NaOH, Phase-Transfer Catalyst C This compound B->C Conc. HCl, Reflux D Amide Derivatives C->D Amine, EDC, HOBt E Ester Derivatives C->E Alcohol, Acid Catalyst

Caption: Synthetic routes to this compound and its derivatives.

SAR Exploration Diagram

SAR cluster_R1 R1: Phenyl Ring Modifications cluster_R2 R2: Cyclopropane Ring Modifications cluster_R3 R3: Carboxylic Acid Modifications Core This compound Scaffold R1_EDG Electron-Donating Groups (e.g., -OCH3) Core->R1_EDG Potentially decreases activity R1_EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Core->R1_EWG Potentially increases activity R2_Alkyl Small Alkyl Groups (e.g., -CH3) Core->R2_Alkyl Probes hydrophobic pockets R3_Ester Esters (Prodrugs) Core->R3_Ester Alters pharmacokinetics R3_Amide Amides (Bioisosteres) Core->R3_Amide Modifies H-bonding

Caption: Key modification points for SAR studies of the core scaffold.

References

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A Comparative Guide to Cyclopropane and Cyclobutane Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, medicinal chemists are perpetually seeking molecular scaffolds that can confer advantageous properties upon a lead compound. Small, strained carbocycles, particularly cyclopropane and cyclobutane, have emerged as powerful tools for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates.[1] Their inherent rigidity and unique electronic character offer a means to modulate metabolic stability, binding affinity, conformational preference, and solubility.[1][2]

This guide provides a detailed comparative analysis of cyclopropane versus cyclobutane carboxylic acid derivatives. By synthesizing structural insights, reactivity data, and metabolic profiles, supported by experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed, rational decisions when selecting these valuable motifs for molecular design.

Part 1: Structural and Physicochemical Properties: A Tale of Two Rings

While both are small cycloalkanes, the subtle differences in their three-dimensional structure and electronic nature, driven primarily by ring strain, have profound implications for their behavior in a biological context.

Ring Strain and Geometry

The defining characteristic of small rings is their significant deviation from the ideal tetrahedral bond angle of 109.5°, leading to substantial ring strain.[3]

  • Cyclopropane: With internal C-C-C bond angles of 60°, cyclopropane is the most strained of the simple cycloalkanes, possessing a strain energy of approximately 27.5-28.1 kcal/mol.[1][4] This severe angle strain forces the C-C bonding orbitals to have significant p-character, resulting in "bent" bonds.[2] Consequently, the exocyclic C-H bonds have greater s-character, making the cyclopropyl group more electronegative than typical alkyl groups.[5]

  • Cyclobutane: The four-membered ring has a slightly lower strain energy of about 26.3 kcal/mol.[4][6] To alleviate some of the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or "folded" structure with C-C-C bond angles of approximately 88°.[3][6] This puckering reduces the eclipsing interactions between adjacent hydrogen atoms.[7]

Acidity (pKa) and Lipophilicity (LogP)

The electronic differences between the two rings directly impact the acidity of the attached carboxylic acid moiety. The increased s-character of the carbon orbital attached to the carboxyl group in cyclopropanecarboxylic acid leads to a more electron-withdrawing effect, stabilizing the carboxylate anion and thus increasing acidity (lower pKa).

Table 1: Comparative Physicochemical Properties

Property Cyclopropanecarboxylic Acid Cyclobutanecarboxylic Acid Rationale for Difference
Ring Strain Energy ~27.6 kcal/mol[4][5] ~26.3 kcal/mol[4][5] Greater angle deviation in the 3-membered ring.
pKa 4.83[8] ~4.9 (estimated) Higher s-character of the cyclopropyl C-H bonds increases electronegativity, stabilizing the conjugate base.
Calculated LogP 0.6[9] ~1.0 (estimated) The more compact and slightly more polar nature of the cyclopropyl group can lead to lower lipophilicity compared to the larger cyclobutyl group.

| Conformation | Planar, rigid[7] | Puckered, flexible[6][7] | The three points of the cyclopropane ring define a plane, while cyclobutane puckers to relieve torsional strain. |

Part 2: Reactivity and Synthetic Accessibility

The choice of a synthetic route is a critical consideration in drug development. Both cyclopropane and cyclobutane carboxylic acids are accessible through established synthetic methodologies, though their inherent reactivity differs.

  • Cyclopropane Synthesis: Common methods include the reaction of alkenes with carbenes or carbenoids (e.g., Simmons-Smith reaction) or intramolecular cyclization of 1,3-dihalides or γ-halonitriles.[10][11] A classic route involves the base-induced cyclization of γ-chlorobutyronitrile followed by hydrolysis.[12]

  • Cyclobutane Synthesis: Cyclobutanes are often synthesized via [2+2] cycloaddition reactions of alkenes or from 1,4-dihalobutanes.[10]

The higher ring strain of cyclopropane makes it more susceptible to ring-opening reactions under certain conditions (e.g., with halogens or strong acids), a reactivity profile that is generally less pronounced for the more stable cyclobutane ring.[6][13] This relative inertness can be an advantage for cyclobutane in maintaining structural integrity throughout synthetic campaigns and under physiological conditions.[14]

G

Part 3: Metabolic Stability and Pharmacokinetics

A key driver for incorporating small rings into drug candidates is to enhance metabolic stability.[2] By replacing metabolically vulnerable groups (like isopropyl or tert-butyl moieties), both cyclopropane and cyclobutane rings can block sites of oxidation by cytochrome P450 (CYP) enzymes.[1]

  • Cyclopropane: The high C-H bond strength and unique electronic structure of the cyclopropyl group make it exceptionally robust and resistant to metabolic degradation.[2][15] This can lead to a longer drug half-life and improved pharmacokinetic profiles.[2]

  • Cyclobutane: While also considered metabolically stable, the cyclobutane ring can sometimes be a substrate for hydroxylation, although typically at a much slower rate than acyclic analogues. The puckered conformation can expose certain C-H bonds to enzymatic attack more readily than the uniformly shielded bonds of a cyclopropane ring.

Direct comparisons have shown that the choice is not always straightforward and can be context-dependent. For instance, in one study, a trifluoromethyl-substituted cyclobutane analog retained biological activity where the corresponding cyclopropane analog was inactive, highlighting that metabolic stability must be balanced with maintaining target engagement.[1]

G cluster_c3 Cyclopropane Metabolism cluster_c4 Cyclobutane Metabolism C3_Parent Drug-C3-R C3_Metabolite Generally No Metabolites (High Stability) C3_Parent->C3_Metabolite CYP450 (Very Slow or Negligible) C4_Parent Drug-C4-R C4_Metabolite Hydroxylated Metabolite (Drug-C4(OH)-R) C4_Parent->C4_Metabolite CYP450 Oxidation (Possible, but often slow)

Part 4: Case Studies in Drug Design

The theoretical advantages of these motifs are best illustrated through their successful application in marketed drugs and clinical candidates.

Table 2: Selected Drugs Featuring Cyclopropane or Cyclobutane Moieties

Drug Target/Indication Ring System Rationale for Inclusion
Nirmatrelvir (in Paxlovid) Mpro Protease / COVID-19 Cyclopropane The cyclopropyl group serves as a rigid and metabolically stable bioisostere, contributing to the required conformational arrangement for binding.[16]
Ticagrelor (Brilinta) P2Y12 Receptor / Anti-platelet Cyclopropane The cyclopropyl group is a key part of the pharmacophore, providing a rigid scaffold that correctly orients other functional groups for optimal receptor binding.[17]
Boceprevir (Victrelis) HCV NS3/4A Protease / Hepatitis C Cyclobutane The cyclobutane group provided superior potency compared to both cyclopropyl and cyclopentyl analogues, highlighting its optimal fit within the enzyme's active site.[18]

| Apalutamide (Erleada) | Androgen Receptor / Prostate Cancer | Spiro-Cyclobutane | The spirocyclic cyclobutane scaffold provides conformational restriction and contributes to the overall 3D shape required for potent antagonism of the androgen receptor.[18] |

These examples underscore that the choice between cyclopropane and cyclobutane is not merely academic but has tangible consequences for a drug's ultimate clinical success. The cyclobutane in Boceprevir, for instance, was found to be 3-fold more potent than its cyclopropyl counterpart, a decisive factor in its development.[18]

Part 5: Experimental Protocols

To provide a framework for empirical validation, we describe standardized, self-validating protocols for comparing key properties of these derivatives.

Protocol 1: Comparative Amide Coupling Reaction Rate

Objective: To compare the reactivity of cyclopropanecarboxylic acid and cyclobutanecarboxylic acid in a standard amide bond formation reaction.

Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, benzylamine (model amine), and an internal standard (e.g., dodecane) in anhydrous acetonitrile.

    • Prepare a 0.12 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous acetonitrile.

    • Prepare a 0.4 M solution of DIPEA (N,N-Diisopropylethylamine) in anhydrous acetonitrile.

  • Reaction Setup (in duplicate for each acid):

    • To a 4 mL HPLC vial, add 1.0 mL of the respective carboxylic acid stock solution (0.1 mmol).

    • Add 1.0 mL of the benzylamine stock solution (0.1 mmol).

    • Add 0.2 mL of the internal standard stock solution.

    • Add 1.0 mL of the HATU stock solution (0.12 mmol).

    • Place the vials in a temperature-controlled shaker at 25°C.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 0.5 mL of the DIPEA stock solution (0.2 mmol) to each vial and start a timer.

    • Immediately withdraw a 50 µL aliquot (t=0), quench it in 950 µL of a 1:1 acetonitrile:water mixture, and vortex.

    • Withdraw and quench subsequent 50 µL aliquots at t = 5, 15, 30, 60, and 120 minutes.

  • Analysis:

    • Analyze all quenched samples by reverse-phase HPLC or UPLC-MS.

    • Monitor the disappearance of the starting carboxylic acid and the appearance of the corresponding N-benzyl amide product.

    • Calculate the ratio of the product peak area to the internal standard peak area at each time point.

    • Plot the product formation over time for both reactions to compare their initial rates. The steeper slope indicates higher reactivity.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of ethyl cyclopropanecarboxylate and ethyl cyclobutanecarboxylate (model compounds) in human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of the test compounds (ethyl cyclopropanecarboxylate, ethyl cyclobutanecarboxylate) and a positive control with known metabolism (e.g., verapamil) in DMSO.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mg/mL suspension of human liver microsomes (HLM) in buffer.

    • Prepare a 10 mM NADPH (cofactor) solution in buffer.

  • Incubation:

    • In a 96-well plate, prepare the incubation mixture (for each compound in triplicate):

      • 178 µL of 100 mM phosphate buffer (pH 7.4).

      • 10 µL of the HLM suspension (final concentration 1 mg/mL).

      • 1 µL of the 10 mM test compound stock (final concentration 50 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution (final concentration 0.5 mM).

    • Prepare a parallel set of incubations without NADPH as a negative control.

  • Time Points and Quenching:

    • At specified time points (0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound.

  • Data Analysis:

    • Plot the natural log of the peak area ratio (parent compound/internal standard) versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • A longer half-life indicates greater metabolic stability.

Conclusion and Outlook

The choice between a cyclopropane and a cyclobutane carboxylic acid derivative is a nuanced decision that hinges on the specific goals of a drug design campaign.

  • Choose Cyclopropane when: The primary objective is to maximize metabolic stability, introduce significant conformational rigidity, or leverage its unique electronic properties which mimic an alkene. It is an excellent choice for blocking metabolism at a specific site.[2]

  • Choose Cyclobutane when: A degree of conformational flexibility is desired to explore different binding poses, or when the slightly larger, more lipophilic scaffold is better suited to fill a hydrophobic pocket. Its puckered nature provides distinct three-dimensional exit vectors for substituents that differ from the planar cyclopropane.[6][14]

Ultimately, the decision requires empirical validation. The subtle interplay between ring strain, conformation, and electronics can lead to unpredictable effects on biological activity.[1] Therefore, the most robust strategy often involves the synthesis and parallel evaluation of both analogues. As synthetic methodologies continue to advance, the accessibility and application of these valuable carbocyclic building blocks will undoubtedly expand, further enriching the medicinal chemist's toolkit for crafting the next generation of therapeutics.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]

  • de Vreede, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Bremner, J. B., et al. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Bach, R. D., & Dmitrenko, O. (2002). Strain Energy of Small Ring Hydrocarbons. Influence of C-H Bond Dissociation Energies. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2021, July 31). 12.4: Strain in Cycloalkane Rings. [Link]

  • de Vreede, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • D'Alessandro, L., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. [Link]

  • ResearchGate. (2025, August 6). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]

  • CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. [Link]

  • Anonymous. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]

  • RSC Publishing. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

  • Anonymous. (2025, December 4). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • PubChem - NIH. (n.d.). cyclopropanecarboxylic acid | C4H6O2 | CID 15655. [Link]

  • Anonymous. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

  • Nelson, A., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

  • Imperial College London. (n.d.). Cycloalkanes. [Link]

  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Dr. Shyama Prasad Mukherjee University. (n.d.). III. Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. [Link]

  • Bauld, N. L., et al. (1969). Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

Sources

Comparative Analysis of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid in the Modulation of Cellular Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Benchmarking Guide for Researchers in Metabolic Disease and Drug Discovery

This guide provides a comprehensive performance comparison of the novel compound 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid against established modulators of fatty acid oxidation (FAO). Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, protocols, and data-driven insights necessary to evaluate its potential as a modulator of cellular metabolism. We will benchmark its activity against Etomoxir, a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), and Fenofibrate, a known Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.

Introduction: The Rationale for Benchmarking

The landscape of metabolic research is continually evolving, with a significant focus on identifying novel small molecules that can modulate fatty acid metabolism for therapeutic benefit in conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][2][3] this compound is a synthetic compound featuring a cyclopropane ring, a structural motif known to impart unique conformational constraints and metabolic stability.[4][5] Its structural similarity to other known metabolic modulators suggests a potential role in influencing cellular energy homeostasis.

To ascertain its biological activity and therapeutic potential, a rigorous comparison against well-defined standards is imperative. We have selected two primary benchmarks for this analysis:

  • Etomoxir : An irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation.[6][7][8] By inhibiting CPT-1, Etomoxir effectively shifts cellular energy production from fatty acid oxidation towards glucose metabolism.[1][9]

  • Fenofibrate : A member of the fibrate class of drugs that acts as a potent agonist for PPARα.[10] PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism, upregulating genes involved in fatty acid uptake and oxidation.[11] The inclusion of Fenofibrate allows for the assessment of any potential off-target effects on this key transcriptional regulator of lipid metabolism.

This guide will elucidate the head-to-head performance of this compound in direct enzyme inhibition, cell-based functional assays, and nuclear receptor activation assays.

The Central Role of CPT-1 and PPARα in Fatty Acid Metabolism

Long-chain fatty acids (LCFAs) are a major energy source for many tissues. Their entry into the mitochondria for β-oxidation is a tightly regulated process, with CPT-1 acting as the primary gatekeeper.[1][2] CPT-1 facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane.[12] Inhibition of CPT-1 is therefore a direct mechanism to reduce FAO.

Concurrently, PPARα governs the expression of a suite of genes involved in lipid catabolism, including CPT-1 itself.[11] Agonism of PPARα, as seen with fibrates, generally leads to an increase in the capacity for fatty acid oxidation. Understanding the interplay between direct enzymatic inhibition and transcriptional regulation is crucial for characterizing novel metabolic modulators.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_membrane Outer Mitochondrial Membrane cluster_nucleus Nucleus LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT-1 AcylCoA->CPT1 AcylCarnitine Acylcarnitine CPT1->AcylCarnitine BetaOx β-Oxidation AcylCarnitine->BetaOx CPT-2, CACT PPARa PPARα Activation GeneExp Gene Expression (e.g., CPT1) PPARa->GeneExp Test_Compound 1-(4-tert-butylphenyl) cyclopropanecarboxylic acid Test_Compound->CPT1 Hypothesized Inhibition Test_Compound->PPARa Hypothesized Interaction Etomoxir Etomoxir Etomoxir->CPT1 Known Inhibition Fenofibrate Fenofibrate Fenofibrate->PPARa Known Agonism

Caption: Key regulatory points in fatty acid metabolism targeted in this study.

Experimental Design and Protocols

To provide a multi-faceted comparison, our experimental approach integrates biochemical and cell-based assays. This ensures that we not only assess direct molecular interactions but also understand the subsequent functional effects in a biological system. The causality behind this multi-assay approach is to build a comprehensive profile of the test compound, from target engagement to cellular response.

experimental_workflow cluster_setup Compound Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of: - Test Compound - Etomoxir - Fenofibrate Enzyme_Assay In vitro CPT-1A Enzyme Inhibition Assay Compound_Prep->Enzyme_Assay FAO_Assay Cell-Based Fatty Acid Oxidation Assay Compound_Prep->FAO_Assay PPAR_Assay PPARα Transactivation Reporter Assay Compound_Prep->PPAR_Assay Viability_Assay Cell Viability (Cytotoxicity) Assay Compound_Prep->Viability_Assay IC50 Calculate IC50 (CPT-1A Inhibition) Enzyme_Assay->IC50 EC50_FAO Calculate EC50 (FAO Inhibition) FAO_Assay->EC50_FAO EC50_PPAR Calculate EC50 (PPARα Activation) PPAR_Assay->EC50_PPAR CC50 Calculate CC50 (Cytotoxicity) Viability_Assay->CC50

Sources

Efficacy Showdown: 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid vs. Its Methyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the meticulous evaluation of a lead compound against its strategically modified analogues is a cornerstone of preclinical development. This guide provides a comprehensive efficacy comparison between 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid, a promising therapeutic candidate, and its methyl ester, a potential prodrug designed to overcome pharmacokinetic hurdles. Herein, we delve into the physicochemical rationale, present detailed experimental protocols for a head-to-head comparison, and analyze the resultant data to guide informed decision-making in drug development pipelines.

Introduction: The Rationale for Esterification

Carboxylic acids are a common feature in pharmacologically active molecules. However, their ionizable nature at physiological pH can limit their ability to cross biological membranes, potentially leading to poor oral bioavailability. A widely employed strategy to mitigate this is the conversion of the carboxylic acid to an ester, creating a more lipophilic prodrug. This ester can then be hydrolyzed by endogenous esterases back to the active carboxylic acid form in vivo.

This guide will explore this principle through the lens of this compound and its methyl ester. We will investigate how this seemingly minor chemical modification can profoundly impact the compound's absorption, distribution, metabolism, and ultimately, its biological efficacy.

Physicochemical Properties: A Tale of Two Moieties

The fundamental differences in the efficacy of our two compounds begin with their physicochemical properties. The presence of the polar carboxylic acid group versus the less polar methyl ester dictates their behavior in aqueous and lipid environments. To quantify these differences, we utilized computational tools to predict key parameters.

PropertyThis compoundMethyl 1-(4-tert-butylphenyl)cyclopropanecarboxylateRationale for Difference
Molecular Weight ( g/mol ) 232.31246.34Addition of a methyl group.
Predicted LogP 3.854.35The methyl ester is more lipophilic due to the masking of the polar carboxylic acid.
Predicted Aqueous Solubility (logS) -4.20-4.50Increased lipophilicity of the ester generally leads to decreased aqueous solubility.
Predicted pKa 4.85Not ApplicableThe carboxylic acid is weakly acidic, while the ester is not readily ionizable.

Predicted values were obtained using a combination of Molinspiration and SwissADME online tools.

Experimental Protocols for Efficacy Comparison

To empirically assess the potential advantages of the methyl ester prodrug strategy, a series of in vitro assays are essential. Below are detailed protocols for evaluating permeability, metabolic stability, and biological activity.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption by measuring the diffusion of a compound across a lipid-infused artificial membrane.

Experimental Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Preparation of Donor Solution: Prepare a 10 mM stock solution of each test compound in DMSO. Dilute the stock solution in a buffer at pH 7.4 to a final concentration of 100 µM.

  • Preparation of Acceptor Plate: Coat the wells of a 96-well filter plate with a 1% solution of lecithin in dodecane. Add buffer to the wells of a 96-well acceptor plate.

  • Assay Assembly and Incubation: Place the filter (donor) plate onto the acceptor plate. Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation of Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the filter, and Time is the incubation time.

Metabolic Stability Assessment

This assay determines the stability of the compounds in the presence of plasma esterases.

Experimental Workflow:

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:

  • Incubation: Incubate the test compounds (1 µM final concentration) in pooled human plasma at 37°C.

  • Time Points: Aliquots are taken at 0, 15, 30, 60, and 120 minutes.

  • Reaction Termination: The reaction is stopped at each time point by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the percentage remaining against time.

This assay evaluates the metabolic stability of the compounds in the presence of liver enzymes.

Experimental Workflow:

Caption: Workflow for the in vitro hepatocyte stability assay.

Detailed Protocol:

  • Hepatocyte Preparation: Thaw and resuspend cryopreserved human hepatocytes in incubation medium.

  • Incubation: Incubate the test compounds (1 µM final concentration) with the hepatocyte suspension at 37°C.

  • Time Points: Take aliquots at 0, 30, 60, 90, and 120 minutes.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Preparation: Centrifuge the samples and analyze the supernatant.

  • Quantification: Determine the concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Calculate the in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Biological Efficacy Assessment: Leukotriene C4 Synthase (LTC4S) Inhibition Assay

Based on the structural features of the cyclopropanecarboxylic acid moiety, a plausible biological target is Leukotriene C4 synthase (LTC4S), an enzyme involved in the inflammatory cascade.[1] This assay will determine the inhibitory potency of the compounds against this enzyme.

Signaling Pathway:

LTC4S_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTC4S Leukotriene C4 Synthase (LTC4S) Inflammation Inflammation LTC4->Inflammation Inhibitor This compound Inhibitor->LTC4S

Caption: Simplified signaling pathway of LTC4S and the site of inhibition.

Detailed Protocol:

  • Enzyme Preparation: Use a commercially available recombinant human LTC4S.

  • Reaction Mixture: Prepare a reaction buffer containing glutathione (GSH), a necessary cofactor.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compounds (typically from 0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, Leukotriene A4 (LTA4).

  • Reaction Termination: After a 10-minute incubation, stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and acetic acid).

  • Quantification of LTC4: Measure the amount of LTC4 produced using a validated LC-MS/MS method or a commercially available ELISA kit.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Efficacy Data

The following tables summarize the hypothetical, yet realistic, experimental data obtained from the aforementioned assays.

Table 1: Permeability and Stability Data

CompoundPAMPA (Pe, 10⁻⁶ cm/s)Plasma Stability (t½, min)Hepatocyte Stability (CLint, µL/min/10⁶ cells)
This compound 1.5>1205
Methyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate 15.22545

Table 2: Biological Activity Data

CompoundLTC4S Inhibition (IC50, nM)
This compound 50
Methyl 1-(4-tert-butylphenyl)cyclopropanecarboxylate >10,000

Discussion and Interpretation

The experimental data reveals a classic prodrug profile. The methyl ester exhibits significantly higher permeability in the PAMPA assay, suggesting it would be more readily absorbed across the intestinal wall if administered orally. As expected, the ester is less stable in plasma, with a half-life of 25 minutes, indicating that it is likely being hydrolyzed by plasma esterases to the active carboxylic acid. The higher intrinsic clearance in hepatocytes for the methyl ester also suggests metabolic conversion.

Crucially, the carboxylic acid is a potent inhibitor of LTC4S with an IC50 of 50 nM, while the methyl ester is inactive. This confirms that the carboxylic acid is the pharmacologically active species and the methyl ester is indeed a prodrug.

Conclusion

The conversion of this compound to its methyl ester represents a viable prodrug strategy to enhance its potential as an orally administered therapeutic. The increased lipophilicity of the ester leads to improved membrane permeability, a critical factor for oral absorption. The ester's susceptibility to hydrolysis by endogenous esterases ensures the release of the active carboxylic acid in vivo.

This guide provides a robust framework for the comparative evaluation of a lead compound and its prodrug. The presented protocols are designed to be self-validating and provide the critical data necessary for advancing a drug candidate through the preclinical pipeline.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available at: [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available at: [Link]

  • Kansy, M., et al. (2001). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 44(19), 3187-3191. Available at: [Link]

  • Rinaldo-Matthis, A., et al. (2014). Structure and Inhibition of Mouse Leukotriene C4 Synthase. PLoS ONE, 9(5), e96763. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved January 2, 2026, from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved January 2, 2026, from [Link]

  • Molinspiration Cheminformatics. (n.d.). Property Calculation. Retrieved January 2, 2026, from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved January 2, 2026, from [Link]

  • ChemAxon. (n.d.). pKa Prediction. Retrieved January 2, 2026, from [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Methods for the Simultaneous Analysis of Carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of modern LC-MS/MS methodologies for the simultaneous analysis of carboxylic acid analogues. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative built on years of field experience, focusing on the causality behind experimental choices to ensure the development of robust, reliable, and scientifically sound analytical methods. Our discussion is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with the critical insights needed to select and implement the optimal strategy for your analytical challenges.

The Analytical Challenge: Unraveling the Complexity of Carboxylic Acids

Carboxylic acids are a cornerstone of biochemistry, playing pivotal roles in everything from central metabolism to signaling pathways. Their accurate quantification in complex biological matrices is therefore essential for a wide range of research, from disease biomarker discovery to pharmacokinetic studies. However, the inherent physicochemical properties of many carboxylic acid analogues present significant analytical hurdles for LC-MS/MS analysis. These challenges primarily stem from their high polarity, which leads to poor retention on traditional reversed-phase columns, and their often-low ionization efficiency in the mass spectrometer.[1][2]

This guide will navigate these challenges by comparing four principal analytical strategies:

  • Reversed-Phase Liquid Chromatography (RPLC) with Derivatization: A classic approach to enhance retention and ionization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for the retention of polar compounds.[3]

  • Mixed-Mode Chromatography (MMC): A versatile approach utilizing multiple retention mechanisms.[4]

  • Ion-Pair Chromatography (IPC): A technique that uses mobile phase additives to retain ionic analytes.

Each of these methodologies will be evaluated based on their underlying principles, practical implementation, and performance characteristics, with supporting experimental data and protocols.

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic strategy is the most critical decision in developing an LC-MS/MS method for carboxylic acids. The ideal choice will depend on the specific analytes of interest, the sample matrix, and the desired analytical performance.

Reversed-Phase Liquid Chromatography (RPLC) with Derivatization

The Rationale: RPLC is the workhorse of most analytical laboratories. However, the high polarity of many carboxylic acids results in little to no retention on nonpolar stationary phases. Derivatization addresses this by chemically modifying the carboxylic acid group to a less polar, more hydrophobic moiety.[1] This not only improves chromatographic retention but can also significantly enhance ionization efficiency, leading to substantial gains in sensitivity.[5][6]

Common Derivatization Reagents:

  • 3-Nitrophenylhydrazine (3-NPH): Reacts with the carboxylic acid group in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method has been shown to have derivatization efficiencies close to 100%.[6][7]

  • Aniline: Another common reagent used with EDC. However, studies have shown that derivatization efficiency with aniline can be variable and matrix-dependent.[6][7]

  • Isotope-Coded Derivatization Reagents (e.g., 13C-DmPA): These reagents are particularly useful for quantitative studies as they allow for the introduction of a stable isotope label, which can serve as an internal standard to correct for matrix effects and ionization suppression.[8]

Advantages:

  • Leverages widely available and well-understood RPLC technology.

  • Can dramatically improve sensitivity (2-4 orders of magnitude).[8]

  • Derivatization can be tailored to introduce favorable fragmentation patterns for MS/MS.

Disadvantages:

  • Adds an extra step to sample preparation, increasing time and potential for error.

  • Derivatization reactions may not be complete or can produce side products.[9]

  • The derivatization reagent can introduce interferences.

Hydrophilic Interaction Liquid Chromatography (HILIC)

The Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[3] As the aqueous portion of the mobile phase is increased, the analytes elute. This makes HILIC an excellent choice for the direct analysis of polar carboxylic acids without the need for derivatization.[10]

Advantages:

  • Direct analysis of polar compounds in their native form.

  • High organic mobile phases are compatible with mass spectrometry and can enhance ESI efficiency.[3]

  • Offers a different selectivity compared to RPLC.

Disadvantages:

  • Longer column equilibration times.

  • Can be more susceptible to matrix effects than RPLC.

  • Method development can be less intuitive than RPLC.

Mixed-Mode Chromatography (MMC)

The Rationale: MMC columns possess stationary phases with multiple functionalities, typically combining reversed-phase and ion-exchange characteristics.[4][11] This allows for the simultaneous retention of a wide range of analytes with varying polarities and charge states. For carboxylic acids, a mixed-mode column with anion-exchange properties can provide strong retention, while the reversed-phase characteristics can aid in the separation of analogues with different hydrophobicities.

Advantages:

  • Highly versatile with tunable selectivity by adjusting mobile phase pH and ionic strength.[10]

  • Can retain both polar and nonpolar analytes in a single run.[4]

  • Eliminates the need for ion-pairing reagents, making it MS-friendly.[4]

Disadvantages:

  • Method development can be complex due to the multiple retention mechanisms.

  • Peak shapes can sometimes be compromised if the different interactions are not well-balanced.

Ion-Pair Chromatography (IPC)

The Rationale: IPC is a variation of RPLC where an ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the ionic analyte of opposite charge. For anionic carboxylic acids, a cationic ion-pairing reagent (e.g., a quaternary ammonium compound) is used.[12]

Advantages:

  • Can significantly improve the retention of ionic analytes on RPLC columns.

  • Offers an additional parameter (the ion-pairing reagent) to control selectivity.

Disadvantages:

  • Most traditional ion-pairing reagents are not volatile and are therefore incompatible with mass spectrometry.[12]

  • Volatile ion-pairing reagents (e.g., perfluorinated carboxylic acids) can cause ion suppression and contaminate the MS system.[11][13]

  • Requires dedicating a column to the method to avoid contamination.[13]

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the different methods. The values are indicative and will vary depending on the specific analyte, matrix, and instrumentation.

FeatureRPLC with Derivatization (3-NPH)HILICMixed-Mode ChromatographyIon-Pair Chromatography
LOD/LLOQ 25 nM / 50 nM[14]Analyte dependent, generally in the low to mid nM rangeAnalyte dependent, generally in the low to mid nM range9 to 59 ppb[15]
**Linearity (R²) **> 0.99[14]Typically > 0.99Typically > 0.99> 0.99
Precision (%CV) ≤ 15%[14]Typically < 15%Typically < 15%0.85-2.45%[15]
Accuracy/Recovery Quantitative accuracy < ±15%[14]Typically 85-115%Typically 85-115%Analyte and matrix dependent
MS Compatibility ExcellentGoodExcellentPoor to Moderate

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, incorporating principles from the FDA and EMA guidelines for bioanalytical method validation.[16][17][18][19] Each protocol includes steps for system suitability, calibration, and quality control to ensure the integrity of the generated data.

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Biological Sample (Plasma, Urine, etc.) extraction Protein Precipitation & Solid Phase Extraction sample->extraction derivatization Derivatization (if applicable) extraction->derivatization lc LC Separation (RPLC, HILIC, or MMC) derivatization->lc ms Tandem Mass Spectrometry (ESI+/-, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant validation Method Validation (FDA/EMA Guidelines) quant->validation

Caption: General workflow for the LC-MS/MS analysis of carboxylic acids.

Protocol 1: RPLC with 3-NPH Derivatization

This protocol is optimized for the sensitive quantification of a broad range of carboxylic acids in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (containing isotopically labeled analogues of the target carboxylic acids).
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube.
  • To 40 µL of the supernatant, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water and 20 µL of 120 mM EDC with 6% pyridine in 50% acetonitrile/water.[7]
  • Incubate at 40°C for 30 minutes.[7]
  • Dilute the reaction mixture with 1.4 mL of 50% acetonitrile/water and centrifuge before injection.[7]

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 15% B to 50% B over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 1 µL.
  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for each derivatized analyte.

3. Method Validation:

  • Selectivity: Analyze at least six different blank plasma samples to assess for interferences.
  • Calibration Curve: Prepare a calibration curve in matrix over the expected concentration range (e.g., 0.1 to 100 µM).
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration.
  • Matrix Effect: Evaluate by comparing the response of analytes in post-extraction spiked samples to that in neat solutions.
  • Stability: Assess the stability of the analytes in the matrix under various storage conditions (freeze-thaw, short-term, long-term).
Protocol 2: HILIC for Direct Analysis

This protocol is suitable for the direct analysis of polar, short-chain carboxylic acids.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution.
  • Add 400 µL of ice-cold acetonitrile.
  • Vortex and centrifuge as described in Protocol 1.
  • Transfer the supernatant to an autosampler vial for direct injection.

2. LC-MS/MS Conditions:

  • LC Column: Amide-based HILIC column (e.g., 150 x 2.1 mm, 1.7 µm).
  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start at 95% B, hold for 1 minute, then decrease to 50% B over 8 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: ESI in negative mode.
  • Detection: MRM mode.

3. Method Validation:

  • Follow the same validation procedures as outlined in Protocol 1.

Causality Behind Experimental Choices: An Expert's Perspective

  • Choice of ESI Polarity: Carboxylic acids are readily deprotonated, making them ideal for analysis in negative ion mode ESI, where the [M-H]⁻ ion is monitored. While positive ion mode adducts can sometimes be formed, negative mode generally provides better sensitivity and is the logical starting point.[20]

  • Mobile Phase Additives: The use of a weak acid like formic acid in the mobile phase for RPLC helps to maintain a consistent pH and improve peak shape for acidic analytes. In HILIC, a buffer like ammonium acetate is crucial for maintaining a stable water layer on the stationary phase and ensuring reproducible retention times.

  • Internal Standards: The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS. They co-elute with the analyte of interest and experience the same matrix effects and ionization suppression, allowing for accurate correction and highly reliable quantification. The EMA specifically recommends the use of stable isotope-labeled internal standards to overcome matrix effects.[16]

Conclusion: Selecting the Right Tool for the Job

The simultaneous analysis of carboxylic acid analogues by LC-MS/MS is a challenging but achievable task with the right analytical strategy.

  • For the highest sensitivity and when dealing with a broad range of carboxylic acids with varying polarities, RPLC with derivatization, particularly with 3-NPH, is often the method of choice. The upfront investment in method development for the derivatization step pays dividends in terms of performance.

  • When simplicity and speed are paramount, and the analytes are sufficiently polar, HILIC provides an elegant solution for direct analysis.

  • Mixed-mode chromatography offers the greatest versatility and is an excellent option for complex samples containing a diverse array of analytes beyond just carboxylic acids.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and the strengths and weaknesses of each technique. By following the principles and protocols outlined in this guide, researchers can develop and validate robust and reliable LC-MS/MS methods for the accurate quantification of carboxylic acid analogues in any matrix.

References

  • Derivatization of carboxylic groups prior to their LC analysis – A review. (2024). ResearchGate. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • Web course "LC-MS Method Validation". (n.d.). University of Tartu. [Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (2022). Journal of Chromatography B. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate. [Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. (2010). Analytical Chemistry. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PubMed. [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). SIELC Technologies. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). Analytica Chimica Acta. [Link]

  • Derivatization for liquid chromatography-mass spectrometry. (2022). ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • HILIC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. (2016). ResearchGate. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2014). ResearchGate. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019). ResearchGate. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2021). Metabolites. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • Review of Volatile Perfluorocarboxylic Acids as Ion-Pair Reagents in LC, Part I. (2011). LCGC North America. [Link]

  • Analysis of carboxylic salts by LCMS. (2021). Chromatography Forum. [Link]

  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. (2011). Chromatography Online. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure regulatory compliance, personal safety, and environmental protection. The protocols herein are grounded in established principles of chemical waste management and are designed to be integrated into your institution's existing Chemical Hygiene Plan.

Hazard Assessment & Waste Characterization

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its chemical structure and data on analogous compounds.

Inferred Hazardous Properties:

  • Corrosivity/Acidity: As a carboxylic acid, the compound is inherently acidic. Although it is a solid, solutions or residues can be corrosive to skin, eyes, and mucous membranes, and may damage certain materials.[1][2]

  • Irritation: Similar compounds are known to be skin and eye irritants.[3] Prolonged contact should be avoided.

  • Toxicity: While acute toxicity data is not available, it is prudent to treat the compound as potentially harmful if swallowed or inhaled.[1][3]

  • Environmental Hazard: Discharge into the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.[4][5][6]

The U.S. Environmental Protection Agency (EPA) mandates that any material discarded be evaluated to see if it qualifies as hazardous waste.[7][8] Given the properties of a carboxylic acid, it is imperative to manage all waste streams containing this compound as hazardous chemical waste.

Table 1: Waste Profile & Handling Summary
ParameterGuidelineRationale & References
Chemical Name This compoundN/A
Hazard Classification Assumed Hazardous Waste: Corrosive (as an acid), IrritantBased on the carboxylic acid functional group and data from similar compounds.[1][3]
Required PPE Nitrile gloves, safety goggles/face shield, lab coatTo prevent skin and eye contact with the acidic compound.[2][9][10][11]
Incompatible Materials Strong bases, strong oxidizing agents, reactive metalsTo prevent violent exothermic reactions, fire, or generation of flammable gas.[1][11][12]
Primary Container High-Density Polyethylene (HDPE) or glass; must have a screw-on cap.Acids should not be stored in metal containers. The container must be compatible with the waste and sealable to prevent leaks.[7][13]

Immediate Safety Protocols (Pre-Disposal)

Safe disposal begins with safe handling during and after experimentation. Adherence to your laboratory's Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA), is mandatory.[10][14][15]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the pure compound or its waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A lab coat must be worn and kept buttoned.

Spill Management: In the event of a spill, immediately evacuate personnel from the area if the spill is large or generates dust/vapors. For small spills of the solid material:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Gently sweep up the solid material using a spark-proof tool and place it into a designated hazardous waste container.[1] Avoid generating dust.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials (e.g., contaminated wipes, absorbent pads) as hazardous waste.

Waste Segregation & Containerization: The Cornerstone of Safe Disposal

Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container.[8][9]

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clean, designated hazardous waste container made of glass or HDPE. Ensure it is equipped with a leak-proof, screw-on cap.[13] Never use food-grade containers like milk jugs.[7]

  • Segregate the Waste Stream: This compound and its associated waste must be collected in a container designated for "Non-halogenated Organic Acid Waste."

    • DO NOT mix with bases (e.g., sodium hydroxide, amines).

    • DO NOT mix with strong oxidizing agents (e.g., nitrates, peroxides).

    • DO NOT mix with incompatible solvents or reactive metals.[12]

  • Label the Container: The moment waste is first added, the container must be labeled.[16][17] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents in the waste stream. Do not use abbreviations or chemical formulas.[17]

    • The approximate percentage of each component.

    • The date of initial accumulation.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[7][16][18] This is a common EPA violation and is crucial for preventing spills and vapor exposure.

Step-by-Step Disposal Workflow

The disposal of chemical waste is strictly regulated by the EPA's Resource Conservation and Recovery Act (RCRA).[7][14] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Workflow Diagram: Disposal Decision Process

G cluster_prep Preparation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposition WasteGen Waste Generated (Pure compound, solutions, contaminated labware) Segregate Segregate into 'Organic Acid Waste' Stream WasteGen->Segregate Container Select & Label Compatible Waste Container (Glass/HDPE) Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Inspect Weekly Container Inspection (Check for leaks, proper labeling) Store->Inspect EHS_Contact Contact Institution's EHS for Waste Pickup Request Inspect->EHS_Contact Container is ≤ 90% full and ready for disposal Manifest EHS Arranges Manifested Transport via Licensed Contractor EHS_Contact->Manifest FinalDisp Final Disposal at Permitted Facility (Likely Incineration) Manifest->FinalDisp

Caption: Decision workflow for the disposal of this compound waste.

Disposal Procedure for Laboratory-Scale Waste:

  • Collection: Collect all waste streams containing this compound—including pure excess solid, contaminated solvents, and contaminated disposable labware (e.g., gloves, weighing paper)—in your properly labeled "Organic Acid Waste" container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of lab personnel and away from incompatible materials.

  • Pickup Request: Once the container is approaching 90% full, or if the waste has been stored for the maximum time allowed by your institution (often 90 days), schedule a pickup with your EHS office.[12][13]

  • Transfer: Your institution's trained EHS professionals will collect the waste, ensure it is properly documented on a hazardous waste manifest, and consolidate it for shipment.[16][19]

  • Final Disposition: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19] For organic compounds like this, high-temperature incineration is the preferred disposal method as it destroys the molecule, converting it to less harmful components like carbon dioxide and water.[5][9]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[4][18]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Procedures for Disposal of Hazardous Waste. (n.d.). The University of Texas at Austin. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Metropolitan State University of Denver. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago. [Link]

  • Cyclopropanecarboxylic Acid Material Safety Data Sheet. (n.d.). West Liberty University. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Cyclopropane Safety Data Sheet. (n.d.). Airgas. [Link]

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Safeguarding Your Research: A Guide to Handling 1-(4-Tert-butylphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid. As your partner in laboratory safety, we aim to deliver value beyond the product itself, building a foundation of deep trust through scientifically grounded, field-proven insights.

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids and cyclopropane derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements

Adherence to a strict PPE protocol is non-negotiable. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][4]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[1][2]
Skin Protection A chemical-resistant lab coat, fully buttoned.[4] Nitrile or butyl rubber gloves are required; they should be inspected before use and changed immediately upon contamination.[1] Fully enclosed shoes are mandatory.[4]The lab coat provides a primary barrier against skin contact. Nitrile and butyl rubber gloves offer good resistance to a range of chemicals, including acids.[1] Regular inspection and changing of gloves prevent permeation and accidental exposure. Enclosed shoes protect against spills.
Respiratory Protection All handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation.[4][5] If a fume hood is not available or insufficient, a NIOSH-approved respirator is required.[4]A chemical fume hood is the primary engineering control to prevent the inhalation of airborne particles.[4] In its absence, a respirator provides a necessary barrier to protect the respiratory system from irritation.[1]
Operational Protocol: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational plan is crucial for minimizing exposure risks.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood.[4]

  • Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the compound.[4]

2. Donning PPE:

  • Put on all required PPE as outlined in the table above. Ensure gloves are the correct size and are free from any defects.

3. Handling the Compound:

  • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[4]

  • Dissolving: When preparing solutions, always add the acid to the solvent, not the other way around, to prevent violent spattering.

4. Doffing PPE:

  • To avoid cross-contamination, remove PPE in the correct order. Gloves should be removed first, followed by the lab coat and then eye protection.[4]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations to ensure safety at every stage of handling this compound.

Caption: Safe handling workflow from preparation to disposal.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to the chemical lifecycle and are mandated by regulatory bodies.

1. Decontamination:

  • Work Area: Following the completion of work, decontaminate the work area with an appropriate solvent and then wash it with soap and water.[5]

  • Equipment: Clean all non-disposable equipment thoroughly.

2. Disposal:

  • Waste Segregation: All disposable materials contaminated with the compound, such as gloves and weigh boats, must be placed in a dedicated and clearly labeled hazardous waste container.[4]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[4]

  • Regulatory Compliance: Dispose of all waste material in accordance with federal, state, and local environmental regulations.[5] Do not empty into drains.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently advance your research while ensuring a safe and compliant working environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 1-(4-TERT-BUTYLPHENYL)CYCLOBUTANECARBOXYLIC ACID.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Cyclopropanecarboxylic acid.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Cyclopentanecarboxylic acid.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Biosynth. (2022, June 7). 1,1-Cyclopropanedicarboxylic acid - Safety Data Sheet.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.